molecular formula C10H12FN5O5 B15587674 8-Hydroxy-3'-deoxy-3'-fluoroguanosine

8-Hydroxy-3'-deoxy-3'-fluoroguanosine

Katalognummer: B15587674
Molekulargewicht: 301.23 g/mol
InChI-Schlüssel: UNBRGQGHHHJEGF-YOUMAJLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Hydroxy-3'-deoxy-3'-fluoroguanosine is a useful research compound. Its molecular formula is C10H12FN5O5 and its molecular weight is 301.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H12FN5O5

Molekulargewicht

301.23 g/mol

IUPAC-Name

2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione

InChI

InChI=1S/C10H12FN5O5/c11-3-2(1-17)21-8(5(3)18)16-6-4(13-10(16)20)7(19)15-9(12)14-6/h2-3,5,8,17-18H,1H2,(H,13,20)(H3,12,14,15,19)/t2-,3-,5-,8-/m1/s1

InChI-Schlüssel

UNBRGQGHHHJEGF-YOUMAJLPSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

A Proposed Synthesis and Characterization of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document outlines a proposed synthetic pathway and predicted characterization data for 8-Hydroxy-3'-deoxy-3'-fluoroguanosine. To date, a published, peer-reviewed synthesis and full characterization of this specific molecule has not been identified in the public domain. The methodologies and data presented herein are therefore extrapolated from established procedures for the synthesis and analysis of structurally related nucleoside analogues. This guide is intended for an audience of researchers, scientists, and drug development professionals and should be used for informational and planning purposes.

Introduction

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. Modifications to both the nucleobase and the sugar moiety can lead to compounds with potent and selective biological activity. The target molecule, this compound, combines two key structural modifications: a hydroxyl group at the 8-position of the guanine (B1146940) base and a fluorine atom at the 3'-position of the deoxyribose sugar. The 8-hydroxy modification is a known marker of oxidative DNA damage and can influence base pairing and stacking interactions. The 3'-fluoro substitution can significantly impact the sugar pucker conformation and the metabolic stability of the nucleoside, often leading to chain termination when incorporated into nucleic acids by polymerases. This combination of modifications makes this compound a compound of significant interest for potential therapeutic applications.

This technical guide provides a plausible, multi-step synthetic route for this compound, along with predicted analytical data for its characterization.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing from commercially available guanosine (B1672433). The strategy involves the key steps of protecting group chemistry, fluorination of the 3'-position of the sugar, and subsequent oxidation at the 8-position of the purine (B94841) base.

Synthesis_Pathway Guanosine Guanosine Protected_Guanosine Protected Guanosine (e.g., 2',5'-O-silyl) Guanosine->Protected_Guanosine Protection Keto_Intermediate 3'-Keto-guanosine Intermediate Protected_Guanosine->Keto_Intermediate Oxidation Fluoro_Intermediate 3'-Deoxy-3'-fluoroguanosine (B39910) (Protected) Keto_Intermediate->Fluoro_Intermediate Fluorination Deprotected_Fluoro 3'-Deoxy-3'-fluoroguanosine Fluoro_Intermediate->Deprotected_Fluoro Deprotection Final_Product This compound Deprotected_Fluoro->Final_Product Oxidation at C8

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are proposed, detailed experimental protocols for the key transformations in the synthesis of this compound. These protocols are based on analogous reactions reported in the literature.

Protection of Guanosine

The initial step involves the protection of the 2', 3', and 5' hydroxyl groups of guanosine to prevent unwanted side reactions in subsequent steps. A common strategy is to use silyl (B83357) protecting groups, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).

Protocol:

  • Suspend guanosine in anhydrous pyridine (B92270) or DMF.

  • Add an excess of the silyl chloride (e.g., TBDMS-Cl) and a catalyst such as imidazole (B134444) or 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.

  • Purify the resulting protected guanosine derivative by silica (B1680970) gel column chromatography.

Synthesis of the 3'-Keto Intermediate

The protected guanosine is then oxidized at the 3'-hydroxyl group to form the corresponding ketone.

Protocol:

  • Dissolve the protected guanosine in a suitable solvent system, such as a mixture of dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride (B1165640) or by using Dess-Martin periodinane in dichloromethane.

  • Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Work up the reaction by adding a quenching agent (e.g., sodium bicarbonate solution) and extracting the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the 3'-keto intermediate by silica gel chromatography.

Fluorination of the 3'-Keto Intermediate

The introduction of the fluorine atom at the 3'-position is achieved by nucleophilic fluorination of the keto intermediate.

Protocol:

  • Dissolve the 3'-keto intermediate in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane.

  • Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, and wash the organic layer with brine.

  • Dry the organic phase, concentrate, and purify the protected 3'-deoxy-3'-fluoroguanosine by column chromatography.

Deprotection

The silyl protecting groups are removed to yield 3'-deoxy-3'-fluoroguanosine.

Protocol:

  • Dissolve the protected 3'-deoxy-3'-fluoroguanosine in THF.

  • Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.

  • Stir the mixture at room temperature until deprotection is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography or reverse-phase HPLC to obtain pure 3'-deoxy-3'-fluoroguanosine.

8-Hydroxylation of 3'-Deoxy-3'-fluoroguanosine

The final step is the introduction of the hydroxyl group at the 8-position of the guanine base. This can be achieved through methods that generate reactive oxygen species.

Protocol:

  • Dissolve 3'-deoxy-3'-fluoroguanosine in a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).

  • Add a photosensitizer such as methylene (B1212753) blue.

  • Irradiate the solution with visible light while bubbling oxygen through the mixture.

  • Alternatively, use a Fenton-like reaction by adding a source of Fe(II) or Cu(II) and hydrogen peroxide.

  • Monitor the reaction progress by HPLC.

  • Upon completion, purify the final product, this compound, by reverse-phase HPLC.

Predicted Characterization Data

The following tables summarize the predicted quantitative data for the characterization of this compound and its key precursor, 3'-deoxy-3'-fluoroguanosine. These predictions are based on data from structurally similar compounds.

Predicted Mass Spectrometry Data
CompoundMolecular FormulaPredicted [M+H]+ (m/z)Key Fragmentation Ions (m/z)
3'-Deoxy-3'-fluoroguanosineC10H12FN5O4286.09152.06 (Guanine + H)+, 134.03 (Sugar fragment)
This compoundC10H12FN5O5302.09168.05 (8-Hydroxyguanine + H)+, 134.03 (Sugar fragment)

Table 1: Predicted mass spectrometry data for the target compound and a key intermediate.

Predicted 1H NMR Data (in D2O, 400 MHz)
Proton3'-Deoxy-3'-fluoroguanosine (Predicted δ, ppm)This compound (Predicted δ, ppm)
H-1'~ 5.9 (d)~ 5.8 (d)
H-2'~ 2.5-2.7 (m)~ 2.4-2.6 (m)
H-3'~ 4.8-5.0 (dm, JH,F ≈ 50 Hz)~ 4.7-4.9 (dm, JH,F ≈ 50 Hz)
H-4'~ 4.2-4.4 (m)~ 4.1-4.3 (m)
H-5', H-5''~ 3.7-3.9 (m)~ 3.6-3.8 (m)
H-8~ 7.9 (s)Signal absent

Table 2: Predicted 1H NMR chemical shifts for the target compound and a key intermediate.

Predicted 13C NMR Data (in D2O, 100 MHz)
Carbon3'-Deoxy-3'-fluoroguanosine (Predicted δ, ppm)This compound (Predicted δ, ppm)
C-2~ 154~ 155
C-4~ 151~ 150
C-5~ 116~ 115
C-6~ 157~ 158
C-8~ 136~ 148
C-1'~ 87~ 88
C-2'~ 38~ 39
C-3'~ 95 (d, JC,F ≈ 175 Hz)~ 96 (d, JC,F ≈ 175 Hz)
C-4'~ 84 (d, JC,F ≈ 20 Hz)~ 85 (d, JC,F ≈ 20 Hz)
C-5'~ 61~ 62

Table 3: Predicted 13C NMR chemical shifts for the target compound and a key intermediate.

Predicted 19F NMR Data (in D2O)
CompoundPredicted δ, ppm (relative to CCl3F)
This compound~ -200 to -210 (m)

Table 4: Predicted 19F NMR chemical shift for the target compound.

Visualization of Experimental Workflow

The general workflow for the characterization of the synthesized this compound would involve a series of analytical techniques to confirm its identity and purity.

Characterization_Workflow Crude_Product Crude Product from Synthesis Purification Purification (HPLC) Crude_Product->Purification Purity_Check Purity Assessment (HPLC) Purification->Purity_Check Identity_Confirmation Structure Confirmation Purity_Check->Identity_Confirmation NMR NMR Spectroscopy (1H, 13C, 19F, COSY, HSQC) Identity_Confirmation->NMR MS Mass Spectrometry (HRMS) Identity_Confirmation->MS UV_Vis UV-Vis Spectroscopy Identity_Confirmation->UV_Vis Final_Characterized_Product Characterized This compound NMR->Final_Characterized_Product MS->Final_Characterized_Product UV_Vis->Final_Characterized_Product

Caption: General workflow for the characterization of the final product.

Conclusion

This technical guide has detailed a plausible synthetic route and predicted the key characterization parameters for this compound. The proposed synthesis leverages established methodologies in nucleoside chemistry. The predicted analytical data provides a benchmark for researchers aiming to synthesize and characterize this novel compound. The successful synthesis and biological evaluation of this compound could provide valuable insights into the structure-activity relationships of modified nucleosides and may lead to the development of new therapeutic agents. It is imperative that any attempt to synthesize this compound be carried out by trained professionals in a suitably equipped laboratory, with all products being rigorously characterized to confirm their identity and purity.

An In-depth Technical Guide to 8-Hydroxy-3'-deoxy-3'-fluoroguanosine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Fluorinated Nucleoside Analogs

Fluorinated nucleosides are a critical class of compounds in medicinal chemistry, exhibiting a broad range of biological activities, including antiviral and anticancer properties. The introduction of a fluorine atom at key positions of the sugar moiety can significantly alter the chemical and biological characteristics of the nucleoside. Specifically, the 3'-fluoro substitution, as seen in 3'-Deoxy-3'-fluoroguanosine (B39910), can impact the sugar pucker conformation, the susceptibility to enzymatic cleavage, and the ability of the nucleoside triphosphate to be incorporated by polymerases, often leading to chain termination of DNA or RNA synthesis.

The additional modification of an 8-hydroxy group on the guanine (B1146940) base is of significant interest as 8-hydroxyguanine (B145757) is a common product of oxidative DNA damage.[1] This modification can influence base pairing, introduce conformational changes, and potentially modulate the biological activity of the parent nucleoside.[2]

Chemical Properties of 3'-Deoxy-3'-fluoroguanosine

While specific experimental data for 8-Hydroxy-3'-deoxy-3'-fluoroguanosine is unavailable, the properties of 3'-Deoxy-3'-fluoroguanosine provide a foundational understanding.

Structure and Nomenclature
  • IUPAC Name: 2-amino-9-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one[3]

  • Chemical Formula: C₁₀H₁₂FN₅O₄[3]

  • Molecular Weight: 285.23 g/mol [3]

  • CAS Number: 123402-21-1[3]

Physicochemical Properties

Quantitative experimental data on the solubility, pKa, and stability of 3'-Deoxy-3'-fluoroguanosine are not detailed in the available literature. However, general characteristics of nucleoside analogs suggest it would be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water. The stability would be pH-dependent, with potential for degradation under strongly acidic or basic conditions.

Table 1: Computed Physicochemical Properties of 3'-Deoxy-3'-fluoroguanosine

PropertyValueSource
Molecular Weight285.23 g/mol [3]
XLogP3-1.4[3]
Hydrogen Bond Donor Count4PubChem
Hydrogen Bond Acceptor Count7PubChem
Rotatable Bond Count2PubChem
Exact Mass285.08733204 Da[3]
Topological Polar Surface Area135 Ų[3]

Synthesis of 3'-Deoxy-3'-fluoroguanosine

The synthesis of 3'-deoxy-3'-fluoro nucleosides typically involves the stereoselective introduction of a fluorine atom at the 3' position of a suitably protected sugar intermediate, followed by glycosylation with the desired nucleobase. A general synthetic approach is outlined below.[4][5][6]

General Synthetic Strategy

A common method for the synthesis of 3'-fluorinated ribonucleosides involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent on a protected nucleoside with a xylo-configuration at the 3'-position, which proceeds with inversion of configuration to yield the desired ribo-configuration.[6][7]

synthesis_workflow start Protected Guanosine (B1672433) Derivative step1 Modification to Xylo-Configuration start->step1 step2 Fluorination with DAST step1->step2 Inversion of Stereochemistry step3 Deprotection step2->step3 end_product 3'-Deoxy-3'-fluoroguanosine step3->end_product

Caption: General synthetic workflow for 3'-deoxy-3'-fluoro nucleosides.

Potential Synthesis of this compound

The synthesis of the 8-hydroxy derivative would likely involve either starting with a pre-functionalized 8-hydroxyguanine derivative for the glycosylation step or performing a regioselective oxidation at the C8 position of a protected 3'-deoxy-3'-fluoroguanosine intermediate. Photochemical methods or reactions involving reactive oxygen species are known to produce 8-hydroxyguanine derivatives.[1][8][9][10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the purification and analysis of nucleoside analogs.

  • Objective: To purify and assess the purity of 3'-Deoxy-3'-fluoroguanosine.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is typically suitable. For improved separation from related nucleosides, a mixed-mode column like Newcrom AH can be used.[11][12][13]

  • Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid or phosphoric acid) and a polar organic solvent such as acetonitrile (B52724) or methanol. For the Newcrom AH column, an isocratic mobile phase of 100% water can be effective.[11]

  • Detection: UV absorbance at approximately 252-260 nm.[11][12]

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., DMSO or the mobile phase) and filtered before injection.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Objective: To determine the mass-to-charge ratio (m/z) of 3'-Deoxy-3'-fluoroguanosine.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer.

  • Method: The sample is introduced into the mass spectrometer, and the m/z of the protonated molecule [M+H]⁺ is measured. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Expected Result: For C₁₀H₁₂FN₅O₄, the expected monoisotopic mass is 285.0873 Da.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule, confirming the positions of the fluorine and other functional groups.

  • Objective: To confirm the chemical structure of 3'-Deoxy-3'-fluoroguanosine.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectra to Acquire: ¹H NMR, ¹³C NMR, and ¹⁹F NMR. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for complete assignment of all proton and carbon signals.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Expected Features:

    • ¹H NMR: Signals for the anomeric proton, sugar protons, and the H8 proton of the guanine base. The coupling constants between protons and the fluorine atom will be informative.

    • ¹³C NMR: Resonances for all carbon atoms in the molecule. The carbons attached to or near the fluorine atom will show characteristic splitting (J-coupling).

    • ¹⁹F NMR: A signal corresponding to the fluorine atom at the 3' position.[14][15]

Biological Activity and Potential Signaling Pathways

Antiviral Activity of 3'-Deoxy-3'-fluoroguanosine

While many fluorinated nucleosides are potent antiviral agents, studies on 3'-Deoxy-3'-fluoroguanosine have shown mixed results. In one study, it did not exhibit significant antiviral activity against Tick-Borne Encephalitis Virus (TBEV) in PS cells.[16] However, this does not preclude activity against other viruses.

Mechanism of Action of Nucleoside Analogs

The primary antiviral mechanism for many nucleoside analogs involves intracellular phosphorylation to the triphosphate form, which then acts as a competitive inhibitor or a chain terminator for viral polymerases.[17]

antiviral_mechanism cluster_cell Infected Host Cell NA Nucleoside Analog (e.g., 3'-d-3'-F-G) NA_MP Nucleoside Monophosphate NA->NA_MP Cellular/Viral Kinases NA_DP Nucleoside Diphosphate NA_MP->NA_DP Cellular Kinases NA_TP Nucleoside Triphosphate NA_DP->NA_TP Cellular Kinases vPol Viral Polymerase NA_TP->vPol Competitive Inhibition vRNA Viral RNA/DNA Synthesis NA_TP->vRNA Incorporation vPol->vRNA Chain_Term Chain Termination vRNA->Chain_Term

Caption: General mechanism of action for antiviral nucleoside analogs.

Implications of 8-Hydroxylation

The presence of an 8-hydroxy group on guanosine analogs can have several biological consequences:

  • Oxidative Stress Marker: 8-hydroxyguanosine (B14389) and its deoxy- counterpart are well-established biomarkers for oxidative stress.[18]

  • Mutagenesis: 8-hydroxyguanine can mispair with adenine (B156593) during DNA replication, leading to G to T transversions.[19]

  • Modulation of Biological Activity: 8-hydroxy-2'-deoxyguanosine (B1666359) has been shown to have anti-atherosclerotic effects by inhibiting Rac1 activity in vascular smooth muscle cells.[2] This suggests that the 8-hydroxy modification is not merely a marker of damage but can confer novel biological activities. The effect of this modification on the antiviral or anticancer potential of 3'-Deoxy-3'-fluoroguanosine remains to be experimentally determined.

Experimental Protocols for Biological Evaluation

It is crucial to assess the toxicity of any potential therapeutic agent in cell culture.

  • Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the compound.

  • Methodology: A common method is the MTT or MTS assay, which measures the metabolic activity of cells.[20][21][22][23][24]

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a serial dilution of the compound for a specified period (e.g., 48-72 hours).

    • Add the MTT or MTS reagent and incubate.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the CC₅₀ value from the dose-response curve.

  • Objective: To determine the 50% effective concentration (EC₅₀) of the compound against a specific virus.

  • Methodology: This can be done using various methods, such as a plaque reduction assay or a yield reduction assay.[25][26][27][28]

    • Seed host cells in a multi-well plate.

    • Infect the cells with the virus in the presence of serial dilutions of the compound.

    • After an incubation period, quantify the amount of virus produced or the extent of virus-induced cytopathic effect (CPE).

    • Calculate the EC₅₀ value from the dose-response curve.

  • Selectivity Index (SI): The SI is a measure of the therapeutic window of a compound and is calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more promising antiviral candidate.

biological_evaluation_workflow Compound Test Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 Compound->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Reduction) Determine EC50 Compound->Antiviral SI Calculate Selectivity Index (SI) SI = CC50 / EC50 Cytotoxicity->SI Antiviral->SI

Caption: Workflow for the biological evaluation of a potential antiviral compound.

Conclusion

While this compound remains an uncharacterized molecule, its constituent parts suggest it is a compound of significant scientific interest. 3'-Deoxy-3'-fluoroguanosine serves as a valuable starting point for understanding the potential chemical and biological properties. The addition of an 8-hydroxy group could introduce novel biological activities, moving beyond the traditional role of nucleoside analogs as simple polymerase inhibitors. Further research, including the chemical synthesis and thorough biological evaluation of this compound, is warranted to explore its therapeutic potential.

References

Technical Guide: A Framework for Assessing the In Vitro Stability of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the generation of this document, specific experimental data on the in vitro stability of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine is not publicly available. This guide therefore provides a comprehensive framework of established methodologies for assessing the in vitro stability of novel nucleoside analogs, such as the topic compound. The protocols and data tables are presented as templates for guiding future experimental work.

Introduction

The in vitro stability of a drug candidate is a critical parameter evaluated early in the drug discovery and development process. It provides essential insights into a compound's potential pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For nucleoside analogs like this compound, in vitro stability assessment is crucial to predict its survival in biological matrices and its susceptibility to metabolic enzymes.

This technical guide outlines a robust strategy for the comprehensive in vitro stability evaluation of this compound, encompassing chemical stability, stability in plasma, and metabolic stability in hepatic fractions. The inclusion of a fluorine atom at the 3'-position and a hydroxyl group at the 8-position of the guanine (B1146940) base may significantly influence the molecule's stability compared to endogenous nucleosides. Fluorination can enhance metabolic stability by altering electronic properties and resistance to enzymatic degradation[1][2][3][4].

Data Presentation: Summarized Stability Data

Quantitative data from stability studies should be meticulously recorded and presented in a clear, comparative format. The following tables are templates for summarizing the key stability parameters for this compound under various in vitro conditions.

Table 1: Chemical Stability of this compound in Aqueous Buffers

pHTemperature (°C)Half-life (t½, hours)% Remaining at 24 hoursDegradation Rate Constant (k, h⁻¹)
2.037
7.437
10.037
7.44
7.460

Table 2: Stability of this compound in Plasma

SpeciesIncubation Time (min)% Parent Compound RemainingHalf-life (t½, min)
Human0100
15
30
60
120
Rat0100
15
30
60
120
Mouse0100
15
30
60
120

Table 3: Metabolic Stability of this compound in Hepatic Fractions

SystemSpeciesProtein Conc. (mg/mL)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver MicrosomesHuman0.5
Rat0.5
Mouse0.5
S9 FractionHuman1.0
Rat1.0
Mouse1.0
HepatocytesHuman1x10⁶ cells/mL
Rat1x10⁶ cells/mL
Mouse1x10⁶ cells/mL

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible stability data.

Chemical Stability Assessment

This protocol assesses the intrinsic chemical stability of the compound under conditions of varying pH and temperature.

  • Preparation of Buffers: Prepare a series of aqueous buffers at pH 2.0 (0.01 M HCl), pH 7.4 (Phosphate-Buffered Saline, PBS), and pH 10.0 (0.01 M NaOH).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Incubation: Dilute the stock solution into each buffer to a final concentration of 10 µM. Aliquot the solutions into separate vials for each time point and temperature condition (e.g., 4°C, 37°C, 60°C).

  • Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition and immediately quench the reaction by adding an equal volume of cold acetonitrile (B52724).

  • Analysis: Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining.

  • Data Calculation: Calculate the half-life (t½) and degradation rate constant (k) by plotting the natural logarithm of the percentage of compound remaining versus time.

Plasma Stability Assay

This assay evaluates the stability of the compound in the presence of plasma enzymes.

  • Plasma Preparation: Obtain commercially available, heparinized plasma from various species (e.g., human, rat, mouse). Thaw the plasma at 37°C and centrifuge to remove any precipitates.

  • Compound Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by adding the this compound stock solution to the plasma to achieve a final concentration of 1-10 µM.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: Immediately add the aliquot to 3-4 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins and stop enzymatic reactions[5].

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the half-life by plotting the percentage of compound remaining against time.

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of the compound to Phase I metabolism, primarily by cytochrome P450 enzymes (CYPs)[6][7][8][9].

  • Reagent Preparation:

    • Thaw pooled liver microsomes (human, rat, mouse) on ice.

    • Prepare a NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate (B84403) buffer (pH 7.4).

    • Prepare the test compound solution in the same buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time Points and Reaction Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Calculations:

    • Calculate the half-life (t½) from the first-order decay plot.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein in incubation).

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound Stock (8-OH-dFG) ChemStab Chemical Stability Assay (Various T, pH) Compound->ChemStab PlasmaStab Plasma Stability Assay (37°C) Compound->PlasmaStab MetStab Metabolic Stability Assay (37°C) Compound->MetStab Buffers Aqueous Buffers (pH 2, 7.4, 10) Buffers->ChemStab Plasma Plasma (Human, Rat, Mouse) Plasma->PlasmaStab Microsomes Liver Microsomes + NADPH System Microsomes->MetStab Quench Quench Reaction (Acetonitrile) ChemStab->Quench PlasmaStab->Quench MetStab->Quench LCMS LC-MS/MS Analysis Quench->LCMS HalfLife Calculate Half-life (t½) LCMS->HalfLife CLint Calculate Intrinsic Clearance (CLint) LCMS->CLint

Caption: General experimental workflow for in vitro stability assessment.

Hypothetical Metabolic Pathway

G cluster_phase1 Phase I Metabolism (e.g., CYPs) cluster_phase2 Phase II Metabolism cluster_salvage Salvage/Degradation Parent This compound Oxidation Further Oxidation (e.g., on purine (B94841) ring) Parent->Oxidation Deglycosylation Deglycosylation Parent->Deglycosylation Glucuronidation Glucuronidation (e.g., at hydroxyl groups) Parent->Glucuronidation Phosphorylation Phosphorylation (Kinases) Parent->Phosphorylation Anabolism Inactive_Metabolite Inactive/Excreted Metabolites Oxidation->Inactive_Metabolite Catabolism Base 8-Hydroxyguanine Deglycosylation->Base Sugar 3-deoxy-3-fluororibose Deglycosylation->Sugar Glucuronidation->Inactive_Metabolite Catabolism Base->Inactive_Metabolite Catabolism Sugar->Inactive_Metabolite Catabolism Triphosphate Active Triphosphate Metabolite Phosphorylation->Triphosphate

Caption: Hypothetical metabolic pathways for a modified guanosine (B1672433) analog.

References

An In-depth Technical Guide on the Discovery of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine as a Nucleoside Analog

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nucleoside analogs are a cornerstone of antiviral therapy, effectively combating viral replication by interfering with the synthesis of viral nucleic acids.[1] The modification of natural nucleosides has yielded a plethora of potent antiviral agents. This guide focuses on a novel nucleoside analog, 8-Hydroxy-3'-deoxy-3'-fluoroguanosine (8-OH-dFG), detailing its proposed discovery, synthesis, mechanism of action, and potential as an antiviral agent. This document serves as a comprehensive resource for researchers interested in the development of next-generation antiviral therapeutics.

The rationale for the design of 8-OH-dFG is rooted in the established antiviral properties of both 8-substituted and 3'-fluorinated guanosine (B1672433) analogs. The introduction of a hydroxyl group at the 8-position of the guanine (B1146940) base and a fluorine atom at the 3'-position of the ribose sugar is hypothesized to confer unique biological activities, potentially leading to a broad-spectrum antiviral agent with a favorable resistance profile.

Proposed Synthesis of this compound

The synthesis of 8-OH-dFG can be envisioned through a convergent approach, combining the synthesis of a modified guanine base with a fluorinated sugar moiety.

2.1. Synthesis of the 8-Hydroxyguanine (B145757) Moiety

Several methods have been reported for the synthesis of 8-hydroxyguanosine (B14389) and its derivatives. A common approach involves the photochemical oxidation of guanosine or the direct oxidation of 2'-deoxyguanosine (B1662781) using reactive oxygen species. For instance, a method utilizing Cu(II)/H2O2/ascorbate has been shown to produce 8-oxo-7,8-dihydro-2'-deoxyguanosine with a high yield.[2]

2.2. Synthesis of the 3'-Deoxy-3'-fluororibose Moiety

The synthesis of 3'-fluorinated ribonucleosides has been previously described. A general method involves the treatment of a 2',5'-di-O-protected nucleoside analog having a xylo-configuration with a fluorinating agent like diethylaminosulfur trifluoride (DAST), followed by deprotection.[3]

2.3. Glycosylation and Final Product Formation

The final step in the proposed synthesis is the glycosylation of the 8-hydroxyguanine base with the protected 3'-deoxy-3'-fluororibose. This can be achieved using various glycosylation methods, such as the Vorbrüggen procedure, followed by deprotection to yield this compound.

Hypothetical Mechanism of Action

The antiviral activity of 8-OH-dFG is predicated on its ability to act as a fraudulent nucleoside, interfering with viral RNA synthesis.

3.1. Anabolic Phosphorylation

Like most nucleoside analogs, 8-OH-dFG would require intracellular phosphorylation to its active triphosphate form. This process is typically carried out by host cellular kinases. Guanosine analogs are known to be phosphorylated by enzymes such as deoxyguanosine kinase (dGK) and guanosine monophosphate kinase (GMPK).[4][5] The efficiency of this phosphorylation cascade is a critical determinant of the compound's antiviral potency.

dot

Anabolic_Phosphorylation 8-OH-dFG 8-OH-dFG 8-OH-dFG-MP 8-OH-dFG-MP 8-OH-dFG->8-OH-dFG-MP Deoxyguanosine Kinase (dGK) 8-OH-dFG-DP 8-OH-dFG-DP 8-OH-dFG-MP->8-OH-dFG-DP Guanylate Kinase (GMPK) 8-OH-dFG-TP 8-OH-dFG-TP 8-OH-dFG-DP->8-OH-dFG-TP Nucleoside Diphosphate Kinase (NDPK)

Caption: Proposed metabolic activation pathway of 8-OH-dFG.

3.2. Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The active triphosphate form, 8-OH-dFG-TP, is expected to be a substrate for viral RNA-dependent RNA polymerase (RdRp). It would compete with the natural substrate, guanosine triphosphate (GTP), for incorporation into the nascent viral RNA chain.[6]

3.3. Chain Termination

The presence of the 3'-fluoro group is crucial for the proposed mechanism of action. The fluorine atom at the 3' position of the ribose sugar prevents the formation of the 3'-5' phosphodiester bond required for chain elongation.[7] Once incorporated into the growing RNA strand, 8-OH-dFG would act as a chain terminator, halting viral replication.[6]

dot

Mechanism_of_Action cluster_0 Viral RNA Replication Viral_RNA_Template Viral RNA Template RdRp RNA-Dependent RNA Polymerase (RdRp) Viral_RNA_Template->RdRp Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Incorporation Incorporation into Nascent RNA Nascent_RNA->Incorporation GTP GTP (Natural Substrate) GTP->Incorporation 8-OH-dFG-TP 8-OH-dFG-TP (Active Analog) 8-OH-dFG-TP->Incorporation Chain_Elongation Chain Elongation Incorporation->Chain_Elongation GTP Chain_Termination Chain Termination Incorporation->Chain_Termination 8-OH-dFG-TP

Caption: Inhibition of viral RNA replication by 8-OH-dFG.

Quantitative Data Summary

As this compound is a novel compound, no experimental data is currently available. The following tables are templates for organizing future experimental results to facilitate comparison and analysis.

Table 1: In Vitro Antiviral Activity

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
e.g., Influenza AMDCK
e.g., HCVHuh-7
e.g., Dengue VirusVero

Table 2: Enzymatic Inhibition

EnzymeIC₅₀ (µM)Ki (µM)Mechanism of Inhibition
e.g., Influenza RdRp
e.g., HCV NS5B Polymerase
e.g., Human Polymerase α
e.g., Human Polymerase γ

Detailed Experimental Protocols

The following are proposed experimental protocols for the evaluation of 8-OH-dFG.

5.1. General Antiviral Assay (Cytopathic Effect Inhibition Assay)

  • Cell Seeding: Seed host cells (e.g., MDCK for influenza, Huh-7 for HCV) in 96-well plates at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of 8-OH-dFG in cell culture medium.

  • Infection: Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the serially diluted compound to the cells.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the untreated control wells (typically 48-72 hours).

  • CPE Assessment: Assess the CPE visually or by using a cell viability assay (e.g., MTS or CellTiter-Glo).

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) from the dose-response curves. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

5.2. RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

  • Enzyme and Template/Primer: Use a purified recombinant viral RdRp and a suitable RNA template-primer duplex.

  • Reaction Mixture: Prepare a reaction mixture containing the RdRp enzyme, template-primer, ribonucleotide triphosphates (rNTPs, including a labeled rNTP like [α-³²P]GTP or a fluorescently labeled one), and varying concentrations of 8-OH-dFG-TP.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the polymerase.

  • Quenching: Stop the reaction at various time points by adding a quenching buffer (e.g., EDTA).

  • Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography or fluorescence imaging.

  • Data Analysis: Quantify the amount of full-length product and calculate the IC₅₀ value for 8-OH-dFG-TP.

5.3. Anabolic Phosphorylation Assay

  • Cell Culture: Incubate the target cells with [³H]-labeled 8-OH-dFG for various time periods.

  • Cell Lysis and Extraction: Lyse the cells and extract the intracellular nucleotides.

  • HPLC Analysis: Separate the parent nucleoside and its mono-, di-, and tri-phosphate metabolites by high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of each metabolite by scintillation counting.

  • Data Analysis: Determine the rate and extent of phosphorylation of 8-OH-dFG.

dot

Experimental_Workflow Start Start: Synthesis of 8-OH-dFG In_Vitro_Antiviral_Screening In Vitro Antiviral Screening (CPE Inhibition Assay) Start->In_Vitro_Antiviral_Screening Active Antiviral Activity? In_Vitro_Antiviral_Screening->Active Mechanism_of_Action_Studies Mechanism of Action Studies Active->Mechanism_of_Action_Studies Yes Inactive Inactive Active->Inactive No RdRp_Inhibition RdRp Inhibition Assay Mechanism_of_Action_Studies->RdRp_Inhibition Phosphorylation_Assay Anabolic Phosphorylation Assay Mechanism_of_Action_Studies->Phosphorylation_Assay Resistance_Studies Resistance Selection and Genotypic/Phenotypic Analysis Mechanism_of_Action_Studies->Resistance_Studies In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Mechanism_of_Action_Studies->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

Caption: A logical workflow for the evaluation of 8-OH-dFG.

Conclusion

The novel nucleoside analog, this compound, represents a promising candidate for the development of new antiviral therapies. Its design, based on the established principles of nucleoside analog chemistry, suggests a mechanism of action involving the inhibition of viral RNA-dependent RNA polymerase and chain termination. The proposed synthetic route and experimental protocols provide a clear path for the synthesis and evaluation of this compound. Further research is warranted to explore the full therapeutic potential of 8-OH-dFG and its derivatives against a broad range of viral pathogens.

References

Navigating the Structural Elucidation of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-3'-deoxy-3'-fluoroguanosine is a synthetic nucleoside analogue of significant interest in medicinal chemistry and drug development. Its unique structural modifications—a hydroxyl group at the C8 position of the guanine (B1146940) base and a fluorine atom at the 3' position of the deoxyribose sugar—are anticipated to confer novel biological activities. The 8-hydroxy modification is a common marker of oxidative DNA damage and can induce conformational changes in the nucleoside, while the 3'-fluoro substitution is known to influence the sugar pucker and metabolic stability of the molecule. A comprehensive understanding of the three-dimensional structure of this compound is paramount for elucidating its mechanism of action, designing derivatives with improved therapeutic profiles, and understanding its potential biological implications.

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structural analysis of this compound. Due to the absence of publicly available experimental data for this specific molecule, this document outlines a robust framework for its synthesis and structural characterization based on established protocols for analogous compounds. It is intended to serve as a foundational resource for researchers embarking on the study of this and related nucleoside analogues.

Introduction

The strategic incorporation of chemical modifications into nucleoside scaffolds is a cornerstone of modern drug discovery, leading to the development of numerous antiviral and anticancer agents. The title compound, this compound, combines two such modifications with well-documented effects on nucleoside structure and function.

The 8-hydroxyguanine (B145757) moiety is known to exist in a dynamic equilibrium between its 8-keto and 8-enol tautomeric forms, with the 6,8-diketo tautomer being predominant in DNA duplexes.[1][2] This modification can alter the hydrogen bonding patterns and glycosidic bond conformation, potentially leading to mispairing during DNA replication.

The substitution of a fluorine atom at the 3'-position of the sugar ring is a common strategy to enhance the metabolic stability of nucleosides by preventing the formation of the 3'-5' phosphodiester bond, a critical step in nucleic acid polymerization. Furthermore, the high electronegativity of fluorine can significantly influence the conformation of the sugar ring, favoring a C2'-endo or C3'-endo pucker, which in turn affects the overall geometry of the nucleoside.

A thorough structural analysis is therefore essential to understand the interplay between these two modifications and their collective impact on the molecule's physicochemical properties and biological activity.

Proposed Synthesis and Purification

While a specific synthesis for this compound has not been reported, a plausible synthetic route can be devised based on established methods for the synthesis of fluorinated nucleosides and the modification of the guanine base.[3] A convergent approach is often favored for the synthesis of modified nucleosides.[3]

Synthesis of the Glycosyl Donor: A 3-Deoxy-3-fluoro-ribofuranose Derivative

The synthesis would likely commence with a suitably protected ribose derivative. Introduction of the fluorine at the 3'-position can be achieved using a variety of fluorinating agents.

Synthesis of the Nucleobase: 8-Hydroxyguanine

8-Hydroxyguanine can be prepared through several established methods, often involving the oxidation of guanine or a protected guanine derivative.

Glycosylation and Deprotection

The protected 3-deoxy-3-fluoro-ribofuranose derivative would then be coupled with the protected 8-hydroxyguanine base using a Lewis acid catalyst. Subsequent deprotection steps would yield the target molecule, this compound.

Purification

Purification of the final product would be achieved using standard chromatographic techniques, such as silica (B1680970) gel chromatography followed by reversed-phase high-performance liquid chromatography (HPLC).

Structural Elucidation Methodologies

A combination of spectroscopic and analytical techniques would be required for the unambiguous structural determination of this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of the synthesized compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide valuable information about the connectivity of the molecule, confirming the presence of the 8-hydroxyguanine base and the 3-deoxy-3-fluororibose sugar moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed solution-state structure of nucleosides. A suite of 1D and 2D NMR experiments would be necessary.

  • ¹H NMR: Would provide information on the chemical environment of all protons in the molecule. Key signals would include those for the anomeric proton (H1'), the sugar protons (H2', H2'', H3', H4', H5', H5''), and the exchangeable protons of the base.

  • ¹³C NMR: Would identify the chemical shifts of all carbon atoms.

  • ¹⁹F NMR: Would confirm the presence and chemical environment of the fluorine atom.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for assigning all proton and carbon signals and establishing through-bond connectivities, thus confirming the overall structure.

  • NOESY/ROESY: These experiments would provide information about through-space proximities between protons, which is essential for determining the conformation of the glycosidic bond (syn vs. anti) and the pucker of the sugar ring.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. Obtaining suitable crystals of this compound would allow for the precise determination of bond lengths, bond angles, and torsion angles. This data would reveal the preferred tautomeric state of the 8-hydroxyguanine base, the sugar pucker conformation, and the orientation of the glycosidic bond. While no crystal structure for the target molecule is available, data for related compounds such as 2'-deoxy-2'-fluoroguanosine (B44010) provides a reference for expected bond lengths and angles in a fluorinated guanosine (B1672433) derivative.[4]

Expected Structural Features and Data

Based on the analysis of related compounds, the following structural features and data can be anticipated for this compound.

Tautomeric State of 8-Hydroxyguanine

NMR studies on 8-hydroxydeoxyguanosine in a DNA duplex have shown that the 8-hydroxyguanine base predominantly adopts the 6,8-diketo tautomeric form.[1][2] It is highly probable that this tautomer would also be favored for the isolated nucleoside.

Sugar Pucker Conformation

The presence of the electronegative fluorine atom at the 3'-position is expected to have a significant influence on the sugar pucker. A preference for either a C2'-endo (South) or C3'-endo (North) conformation is likely, and this can be determined from the coupling constants between the sugar protons in the ¹H NMR spectrum.

Glycosidic Bond Conformation

The orientation of the guanine base relative to the sugar ring (syn or anti) can be determined from NOE correlations between the base protons and the sugar protons.

Hypothetical NMR Data

The following table presents a summary of expected ¹H and ¹³C NMR chemical shifts for this compound, extrapolated from data for structurally related compounds.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H1'5.8 - 6.2C1': 85 - 90
H2'α/β2.2 - 2.8C2': 38 - 42
H3'4.5 - 5.0C3': 90 - 95 (JC-F)
H4'4.0 - 4.5C4': 80 - 85
H5'α/β3.7 - 4.0C5': 60 - 65
H2 (base)7.5 - 8.0C2 (base): 150 - 155
N1-H10.5 - 11.5C4 (base): 155 - 160
N2-H₂6.5 - 7.0C5 (base): 110 - 115
C6 (base): 158 - 163
C8 (base): 145 - 150

Note: These are estimated values and will require experimental verification.

Visualizations

To aid in the conceptualization of the molecule and the process of its structural elucidation, the following diagrams are provided.

Figure 1: 2D structure of this compound.

workflow cluster_synthesis Synthesis and Purification cluster_confirmation Initial Characterization cluster_elucidation Detailed Structural Elucidation cluster_analysis Data Analysis and Final Structure synthesis Convergent Synthesis purification HPLC Purification synthesis->purification ms HRMS Analysis purification->ms nmr_1d 1D NMR (1H, 13C, 19F) purification->nmr_1d xray X-ray Crystallography purification->xray Crystal Growth nmr_2d 2D NMR (COSY, HSQC, HMBC) ms->nmr_2d nmr_1d->nmr_2d nmr_conf NOESY/ROESY nmr_2d->nmr_conf analysis Data Integration and Structural Refinement nmr_conf->analysis xray->analysis final_structure Final 3D Structure and Conformational Analysis analysis->final_structure

Figure 2: Workflow for the structural elucidation of the target molecule.

Conclusion

The structural analysis of this compound, while not yet reported in the literature, can be systematically approached using a combination of established synthetic and analytical techniques. This guide provides a comprehensive framework for researchers, outlining the probable synthetic strategy, the necessary experimental protocols for structural elucidation, and the key structural features to be investigated. The insights gained from a thorough structural characterization of this molecule will be invaluable for understanding its biological activity and for the rational design of new therapeutic agents.

References

Early Studies on 8-Hydroxy-3'-deoxy-3'-fluoroguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core concepts related to the early-stage research of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine, a novel nucleoside analog. Although direct studies on this specific compound are not yet available in the public domain, this document extrapolates from early research on structurally related compounds, including 8-hydroxyguanosine (B14389) derivatives and 3'-deoxy-3'-fluoronucleosides, to project its potential synthesis, biological activities, and the requisite experimental methodologies for its investigation. This guide is intended to serve as a foundational resource for researchers initiating studies on this and similar nucleoside analogs.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1][2] Modifications to the nucleobase and the sugar moiety can lead to compounds with potent and selective biological activity.[3] The incorporation of a fluorine atom at the 3'-position of the ribose sugar is a well-established strategy to enhance the metabolic stability and biological activity of nucleosides.[3] Similarly, substitutions at the 8-position of the guanine (B1146940) base, such as with a hydroxyl group, have been shown to confer unique biological properties, including immunostimulatory and antiviral effects.[4][5]

This compound combines these two key structural modifications. It is hypothesized that this novel analog could exhibit significant therapeutic potential, potentially acting as a chain terminator for viral RNA or DNA polymerases or as a modulator of innate immune responses. This guide outlines the foundational knowledge required to embark on the synthesis and biological evaluation of this promising compound.

Synthesis and Characterization

The synthesis of this compound can be approached through a convergent strategy, combining a protected 8-hydroxyguanine (B145757) derivative with a suitably activated 3'-deoxy-3'-fluororibose synthon.

Proposed Synthetic Pathway

A plausible synthetic route would involve the following key steps:

  • Synthesis of the 3'-Deoxy-3'-fluororibose Intermediate: A common starting material is 1,2,5-tri-O-acetyl-D-ribofuranose, which can be converted to a 3'-deoxy-3'-fluororibofuranose intermediate through established methods, often involving fluorination with reagents like diethylaminosulfur trifluoride (DAST).[6]

  • Protection of 8-Hydroxyguanine: 8-Hydroxyguanine (or 8-oxoguanine) would require protection of its reactive functional groups prior to glycosylation. This can be achieved using standard protecting groups for nucleobases.

  • Glycosylation: The protected 8-hydroxyguanine is then coupled with the activated 3'-deoxy-3'-fluororibose derivative. This is a critical step, and conditions would need to be optimized to ensure the desired β-anomer is obtained.

  • Deprotection: Finally, all protecting groups are removed to yield the target compound, this compound.

The workflow for this proposed synthesis is depicted in the following diagram:

G Proposed Synthetic Workflow for this compound cluster_sugar Sugar Moiety Synthesis cluster_base Base Moiety Preparation cluster_coupling Coupling and Final Product ribose 1,2,5-tri-O-acetyl- D-ribofuranose activated_sugar Activated 3'-deoxy-3'-fluoro -ribofuranose ribose->activated_sugar Fluorination glycosylation Glycosylation activated_sugar->glycosylation hydroxyguanine 8-Hydroxyguanine protected_base Protected 8-Hydroxyguanine hydroxyguanine->protected_base Protection protected_base->glycosylation deprotection Deprotection glycosylation->deprotection final_product 8-Hydroxy-3'-deoxy-3'- fluoroguanosine deprotection->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

A generalized protocol for the synthesis of nucleoside analogs, adaptable for this compound, is as follows.[7] This protocol can be completed in approximately 5 days using standard laboratory techniques.[7]

  • Preparation of the Glycosyl Acceptor (Protected Nucleobase):

    • Suspend the nucleobase (e.g., 8-hydroxyguanine) in an appropriate solvent (e.g., anhydrous acetonitrile).

    • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide) and heat to reflux until the solution becomes clear.

    • Remove the solvent under reduced pressure to obtain the silylated nucleobase.

  • Preparation of the Glycosyl Donor (Activated Sugar):

    • Synthesize the 3'-deoxy-3'-fluororibose derivative with a suitable leaving group at the anomeric position (e.g., acetate (B1210297) or bromide).

  • Glycosylation Reaction:

    • Dissolve the silylated nucleobase in an anhydrous solvent (e.g., 1,2-dichloroethane).

    • Add the activated sugar derivative and a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction and purify the crude product by column chromatography.

  • Deprotection:

    • Dissolve the protected nucleoside in a suitable solvent (e.g., methanol).

    • Add a deprotecting agent (e.g., methanolic ammonia (B1221849) or a fluoride (B91410) source for silyl (B83357) groups).

    • Stir at room temperature until deprotection is complete.

    • Purify the final product by recrystallization or chromatography.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related compounds, this compound is predicted to have antiviral and/or anticancer properties.

Antiviral Activity

3'-Deoxy-3'-fluoro nucleosides are known to act as antiviral agents.[6] For instance, 3'-deoxy-3'-fluoroadenosine has demonstrated broad-spectrum antiviral activity.[6][8] The mechanism of action for such compounds often involves their intracellular phosphorylation to the triphosphate form, which then acts as a competitive inhibitor or a chain terminator of viral RNA- or DNA-dependent polymerases.[9]

The potential metabolic activation pathway is illustrated below:

G Potential Metabolic Activation and Mechanism of Action cluster_activation Intracellular Activation cluster_inhibition Viral Polymerase Inhibition prodrug 8-OH-3'-dFG (Prodrug) monophosphate 8-OH-3'-dFG-MP prodrug->monophosphate Nucleoside Kinase diphosphate 8-OH-3'-dFG-DP monophosphate->diphosphate Nucleotide Kinase triphosphate 8-OH-3'-dFG-TP (Active Form) diphosphate->triphosphate Nucleotide Kinase polymerase Viral RNA/DNA Polymerase triphosphate->polymerase Competitive Inhibition/ Chain Termination inhibition Inhibition of Viral Replication polymerase->inhibition

Caption: Potential metabolic activation pathway and mechanism of antiviral action.

Anticancer and Immunomodulatory Activity

8-Substituted guanosine (B1672433) derivatives have been investigated for their ability to induce differentiation in leukemia cells.[5][10] For example, 8-hydroxy-2'-deoxyguanosine (B1666359) has been shown to induce benzidine (B372746) positivity in Friend murine erythroleukemia cells, indicating cell maturation.[5] Additionally, compounds like 7-thia-8-oxoguanosine exhibit antiviral and immunoenhancing properties by inducing interferon and activating various immune cells.[4][11] It is plausible that this compound could possess similar cytostatic or immunomodulatory effects.

Quantitative Data from Related Compounds

While no quantitative data exists for the target compound, the following tables summarize data for structurally similar nucleoside analogs.

Table 1: Antiviral Activity of Related 3'-Fluoro-Nucleosides

CompoundVirusCell LineEC₅₀ (µM)Reference
3'-Deoxy-3'-fluoroadenosineTick-borne encephalitis virus (TBEV)PS2.2 ± 0.6[8]
3'-Deoxy-3'-fluoroadenosineZika virus (ZIKV)PS1.1 ± 0.1[8]
3'-Deoxy-3'-fluoroadenosineWest Nile virus (WNV)PS1.3 ± 0.2[8]

Table 2: Cell Differentiation Activity of 8-Substituted Guanosine Analogs

CompoundCell LineConcentration for Max. Effect% Benzidine Positive CellsReference
8-HydroxyguanosineFriend murine erythroleukemia5 mM33[5]
8-Hydroxy-2'-deoxyguanosineFriend murine erythroleukemia0.2 mM62[5]
8-AminoguanosineFriend murine erythroleukemia0.4 mM34[5]

Experimental Protocols for Biological Evaluation

Antiviral Assays
  • Cell Culture: Maintain a suitable host cell line (e.g., Vero, MT-4) in appropriate culture medium.

  • Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC₅₀) of the compound by incubating cells with serial dilutions of the compound for a period equivalent to the antiviral assay duration. Cell viability can be assessed using methods like the MTT or MTS assay.

  • Antiviral Activity Assay:

    • Seed cells in 96-well plates.

    • Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI).

    • Simultaneously, add serial dilutions of this compound.

    • Incubate for a period sufficient for viral replication and cytopathic effect (CPE) development.

    • Assess viral replication by measuring CPE, viral protein expression (e.g., by ELISA), or viral RNA/DNA levels (by qPCR/RT-qPCR).

    • Calculate the 50% effective concentration (EC₅₀) from the dose-response curve.

    • Determine the selectivity index (SI) as the ratio of CC₅₀ to EC₅₀.

Enzyme Inhibition Assays
  • Enzyme and Substrates: Obtain purified recombinant viral polymerase. The assay mixture should contain a template-primer, radiolabeled or fluorescently labeled dNTPs/NTPs, and the activated triphosphate form of the analog.

  • Assay Procedure:

    • Incubate the polymerase with the template-primer.

    • Add the triphosphate form of this compound at various concentrations.

    • Initiate the reaction by adding the dNTP/NTP mix.

    • Incubate at the optimal temperature for the enzyme.

    • Stop the reaction and quantify the incorporation of the labeled nucleotide into the newly synthesized nucleic acid strand.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

The workflow for an enzyme inhibition assay is as follows:

G Workflow for Viral Polymerase Inhibition Assay reagents Prepare Assay Mix: - Purified Viral Polymerase - Template-Primer - Labeled dNTPs/NTPs inhibitor Add varying concentrations of 8-OH-3'-dFG-TP reagents->inhibitor incubation Incubate at optimal temperature inhibitor->incubation quantification Quantify incorporated label incubation->quantification analysis Determine IC50 value quantification->analysis

Caption: General workflow for a viral polymerase inhibition assay.

Conclusion

While this compound remains a hypothetical molecule in the context of published literature, the analysis of its structural components strongly suggests its potential as a valuable therapeutic candidate. The combination of a 3'-fluoro modification, known to confer nuclease resistance and potent antiviral activity, with an 8-hydroxyguanine base, which can impart immunomodulatory and cell-differentiating properties, makes this compound a compelling target for synthesis and biological evaluation. The synthetic strategies and experimental protocols outlined in this guide, derived from extensive research on related nucleoside analogs, provide a solid framework for initiating early-stage studies on this and other novel nucleosides. Future research should focus on the successful synthesis of this compound and a thorough investigation of its antiviral, anticancer, and immunomodulatory activities to fully elucidate its therapeutic potential.

References

The Ascendant Trajectory of Fluorinated Guanosine Analogs in Antiviral and Anticancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutic agents, the strategic incorporation of fluorine into nucleoside scaffolds has emerged as a paramount strategy, significantly enhancing the pharmacological profiles of these vital molecules. This technical guide delves into the burgeoning field of novel fluorinated guanosine (B1672433) analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological activity, and mechanisms of action. The introduction of fluorine, a small yet highly electronegative atom, can profoundly influence the conformational preferences, metabolic stability, and biological target interactions of guanosine analogs, leading to compounds with potent antiviral and anticancer properties.[1][2][3][4] This guide will focus on a selection of well-characterized novel fluorinated guanosine analogs, presenting a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to facilitate further research and development in this promising area.

Core Concepts: The Role of Fluorine in Guanosine Analog Design

The strategic placement of fluorine atoms on the sugar moiety or the guanine (B1146940) base of a nucleoside analog can dramatically alter its biological properties.[3] Key advantages conferred by fluorination include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, protecting the analog from rapid degradation and prolonging its therapeutic window.[1][3]

  • Modulation of Sugar Pucker: Fluorine substitution on the ribose or carbocyclic ring can influence the sugar's conformational equilibrium, which in turn affects how the analog is recognized and processed by cellular kinases and viral polymerases.

  • Altered Acidity and Basicity: The electron-withdrawing nature of fluorine can impact the pKa of nearby hydroxyl groups and the nucleobase, influencing hydrogen bonding interactions with target enzymes.

  • Increased Lipophilicity: In some cases, fluorination can enhance the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes.[1][3]

These modifications collectively contribute to the development of fluorinated guanosine analogs with improved potency, selectivity, and pharmacokinetic profiles.

Featured Analogs: A Snapshot of Innovation

This guide will focus on a selection of novel fluorinated guanosine analogs that have demonstrated significant biological activity.

  • 2'-β-Fluorocarbocyclic Guanosine (C-AFG): A potent anti-herpes agent.[5]

  • 2'-Deoxy-2'-fluoro-2'-C-methylguanosine (and its prodrugs): A promising inhibitor of Dengue virus.[6][7]

  • 5'-Deoxy-5'-fluoro-guanosine: An analog with potential applications in cancer and as an inhibitor of parasitic protozoa.[8][9]

  • 2',3'-Dideoxy-3'-fluoroguanosine (3'-F-ddG): An anti-HIV agent.

Quantitative Biological Activity

The following tables summarize the reported in vitro biological activities of selected novel fluorinated guanosine analogs.

Table 1: Antiviral Activity of Selected Fluorinated Guanosine Analogs

CompoundVirusAssayCell LineActivity MetricValueReference
2'-β-Fluorocarbocyclic Guanosine (C-AFG)Herpes Simplex Virus 1 (HSV-1)In vitro-ID500.006 µg/mL[5]
2'-β-Fluorocarbocyclic Guanosine (C-AFG)Herpes Simplex Virus 2 (HSV-2)In vitro-ID500.05 µg/mL[5]
2'-Deoxy-2'-fluoro-2'-C-methylguanosine Cyclic Phosphoramidate (B1195095) Prodrug (Compound 17)Dengue VirusAntiviral AssayPBMCsEC50-[6][7]
α-form of 7-carbomethoxyvinyl substituted 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleoside (Compound 10)Human Immunodeficiency Virus 1 (HIV-1)In vitro-EC500.71 ± 0.25 µM[10][11]
α-form of 7-carbomethoxyvinyl substituted 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleoside (Compound 10)Human Immunodeficiency Virus 1 (HIV-1)In vitro-EC909.5 ± 3.3 µM[10][11]

Table 2: Cytotoxicity of Selected Fluorinated Guanosine Analogs

CompoundCell LineAssayActivity MetricValueReference
α-form of 7-carbomethoxyvinyl substituted 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleoside (Compound 10)Four different cell linesCytotoxicity AssayCC50>100 µM[10][11]

Experimental Protocols

Synthesis of 5'-Deoxy-5'-fluoro-guanosine

This protocol describes a high-yielding method for the synthesis of 5'-deoxy-5'-fluoro-guanosine.[8]

Materials:

Procedure:

  • Fluorination:

    • Dissolve 2',3'-O-Isopropylidene-O6-benzyl-guanosine in freshly distilled THF.

    • Add 2 molar equivalents of p-toluenesulfonyl fluoride.

    • Add 3 molar equivalents of 1M TBAF in THF dropwise.

    • Heat the solution to 60 °C and stir overnight.

    • Cool the reaction mixture and concentrate to dryness.

    • Purify the product by silica gel chromatography using a 50:50 mixture of ethyl acetate and hexanes to yield 2-fluoro-5'-fluoro-O6-benzyl-2',3'-O-isopropylidene-guanosine.[8]

  • Deprotection:

    • Add a 70% TFA solution to the purified product at 0 °C.

    • Warm the solution to 24 °C and stir for 2 hours.

    • Evaporate the solution to dryness and co-evaporate three times with toluene.

    • Recrystallize the resulting white solid from methanol to obtain 5'-deoxy-5'-fluoro-guanosine as colorless needles.[8]

General Protocol for In Vitro Antiviral Activity Assessment

This protocol outlines a general workflow for evaluating the antiviral activity of novel fluorinated guanosine analogs.[12]

  • Cytotoxicity Assay:

    • Plate host cells (e.g., Vero, MT-4, Huh-7) in a 96-well plate.

    • Expose the cells to a range of concentrations of the test compound for a period that mirrors the antiviral assay (e.g., 48-72 hours).

    • Determine cell viability using a standard method such as the MTT or Resazurin assay.[13][14]

    • Calculate the 50% cytotoxic concentration (CC50).

  • Antiviral Efficacy Assay:

    • Seed host cells in a 96-well plate.

    • Infect the cells with the virus of interest (e.g., HSV, HIV, Dengue) at a predetermined multiplicity of infection (MOI).

    • Immediately after infection, add serial dilutions of the test compound.

    • Incubate the plates for a duration appropriate for the virus replication cycle.

    • Assess the level of viral replication by a suitable method, such as:

      • Plaque reduction assay.

      • Enzyme-linked immunosorbent assay (ELISA) for viral antigens.

      • Quantitative reverse transcription PCR (qRT-PCR) for viral RNA.

      • Luciferase reporter gene assay for engineered viruses.[15]

    • Calculate the 50% effective concentration (EC50) or 50% inhibitory dose (ID50).

  • Selectivity Index (SI) Calculation:

    • Calculate the SI by dividing the CC50 by the EC50 (SI = CC50/EC50). A higher SI indicates greater selectivity of the compound for antiviral activity over host cell toxicity.

Mechanism of Action: A Multi-Step Process

The primary mechanism of action for many fluorinated guanosine analogs involves the inhibition of viral DNA or RNA polymerases.[1][16] This process is initiated by the cellular uptake and subsequent intracellular phosphorylation of the analog to its active triphosphate form.

Cellular Uptake and Phosphorylation

Cellular_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Analog Fluorinated Guanosine Analog (Prodrug) Analog_inside Fluorinated Guanosine Analog Analog->Analog_inside Nucleoside Transporters Analog_MP Analog Monophosphate Analog_inside->Analog_MP Cellular Kinases Analog_DP Analog Diphosphate Analog_MP->Analog_DP Cellular Kinases Analog_TP Active Analog Triphosphate Analog_DP->Analog_TP Cellular Kinases

Caption: Cellular uptake and activation of fluorinated guanosine analogs.

Fluorinated guanosine analogs are typically transported into the cell via nucleoside transporters.[17][18] Once inside, they are sequentially phosphorylated by cellular kinases to their monophosphate, diphosphate, and finally, their active triphosphate form.[12][19][20] Prodrug strategies, such as the use of phosphoramidates, can be employed to enhance cellular uptake and the initial phosphorylation step.[3][6]

Inhibition of Viral Polymerase

Polymerase_Inhibition cluster_replication Viral Replication Complex Polymerase Viral DNA or RNA Polymerase Incorporation Incorporation into Growing Strand Polymerase->Incorporation Polymerization Template Viral Nucleic Acid Template Growing_Strand Growing Nucleic Acid Strand Natural_dNTP Natural dGTP Natural_dNTP->Polymerase Analog_TP Active Analog Triphosphate Analog_TP->Polymerase Competitive Inhibition Termination Chain Termination Incorporation->Termination Lack of 3'-OH

Caption: Mechanism of viral polymerase inhibition by fluorinated guanosine analogs.

The active triphosphate analog competes with the natural deoxyguanosine triphosphate (dGTP) for the active site of the viral polymerase.[16] Upon incorporation into the growing viral DNA or RNA strand, the absence of a 3'-hydroxyl group (in the case of dideoxy analogs) or steric hindrance from the fluorine substitution prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of viral replication.[12]

Experimental Workflow for Antiviral Drug Discovery

Antiviral_Workflow Start Design & Synthesis of Fluorinated Guanosine Analogs Cytotoxicity Cytotoxicity Assays (CC50 Determination) Start->Cytotoxicity Antiviral_Screening Primary Antiviral Screening (e.g., single high concentration) Start->Antiviral_Screening Selectivity Calculate Selectivity Index (SI = CC50/EC50) Cytotoxicity->Selectivity Dose_Response Dose-Response Assays (EC50/IC50 Determination) Antiviral_Screening->Dose_Response Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., polymerase assays) Selectivity->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: A typical workflow for the discovery and evaluation of novel antiviral fluorinated guanosine analogs.

Future Directions

The field of fluorinated guanosine analogs continues to evolve, with ongoing efforts focused on:

  • Novel Fluorination Patterns: Exploring the effects of fluorination at less common positions on the guanosine scaffold.

  • Advanced Prodrug Strategies: Designing more efficient prodrugs that target specific tissues or cell types to enhance efficacy and reduce off-target toxicity.

  • Combination Therapies: Investigating the synergistic effects of fluorinated guanosine analogs with other antiviral or anticancer agents.

  • Overcoming Drug Resistance: Developing analogs that are active against drug-resistant viral strains or cancer cell lines.

The strategic application of fluorine chemistry to the design of guanosine analogs has yielded a wealth of potent and selective therapeutic candidates. This technical guide provides a foundational resource for researchers in the field, with the aim of stimulating further innovation and accelerating the development of the next generation of antiviral and anticancer drugs.

References

8-Hydroxy-3'-deoxy-3'-fluoroguanosine: A Theoretical Whitepaper on its Potential as a Dual-Mechanism Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical and in-depth technical guide on the potential of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine as an antiviral agent. As of the date of this publication, no direct experimental data on the synthesis, antiviral activity, or mechanism of action of this specific compound is available in the public domain. The information and hypotheses presented herein are based on an analysis of structurally related nucleoside analogs. All quantitative data, experimental protocols, and mechanistic pathways are provided as illustrative examples based on these related compounds to guide future research.

Executive Summary

Nucleoside analogs are a cornerstone of antiviral therapy. The novel compound, this compound, combines two key structural modifications that have independently been associated with antiviral or immunomodulatory effects in other guanosine (B1672433) analogs: an 8-hydroxy modification on the purine (B94841) base and a 3'-deoxy-3'-fluoro modification on the ribose sugar. This whitepaper explores the theoretical potential of this compound as a next-generation antiviral agent. We hypothesize that this compound could function through a dual mechanism:

  • Direct-Acting Antiviral (DAA) Activity: The 3'-deoxy-3'-fluoro moiety positions the molecule as a potential inhibitor of viral RNA-dependent RNA polymerases (RdRp) via chain termination.

  • Immunomodulatory Activity: The 8-hydroxy (or its tautomeric form, 8-oxo) modification on the guanine (B1146940) base is characteristic of a class of compounds known to induce interferons and stimulate a host-mediated antiviral state.

This document synthesizes the available data on related 8-oxoguanosine and 3'-deoxy-3'-fluoroguanosine (B39910) analogs to build a scientific case for the investigation of this compound. We provide illustrative experimental protocols and conceptual diagrams to serve as a roadmap for its future synthesis and evaluation.

Introduction: The Rationale for Novel Nucleoside Analogs

The constant threat of emerging and drug-resistant viral pathogens necessitates the continuous development of novel antiviral agents. Nucleoside analogs that mimic natural building blocks of viral DNA and RNA are a highly successful class of drugs, primarily because they target the viral replication machinery.[1] Modifications to either the nucleobase or the sugar moiety can dramatically alter the activity, selectivity, and safety profile of these compounds.[2]

The subject of this paper, this compound, is a purine nucleoside analog with two critical modifications:

  • 8-Hydroxy (8-Oxo) Guanine: This modification is found in a class of immunomodulating nucleosides.[3]

  • 3'-Deoxy-3'-Fluoro Ribose: The absence of a 3'-hydroxyl group is the hallmark of a chain terminator for DNA or RNA synthesis, and the 3'-fluoro substitution can influence sugar conformation and enzyme interaction.[4]

The combination of these two features in a single molecule presents an intriguing possibility of a dual-action antiviral, capable of both directly inhibiting viral replication and stimulating the host's innate immune response.

Analysis of the 8-Hydroxy (8-Oxo) Modification: An Immunomodulatory Pathway

Several 8-substituted guanosine analogs, particularly those with an 8-oxo modification, have been shown to possess broad-spectrum in vivo antiviral activity.[3][5] A prime example is 7-thia-8-oxoguanosine. Interestingly, these compounds typically lack significant in vitro antiviral effects, indicating that their mechanism is not direct inhibition of viral replication.[5][6] Instead, they act as biological response modifiers, primarily by inducing the production of interferons (IFNs).[3][5]

The antiviral activity of these compounds is often abrogated in the presence of anti-interferon antibodies, confirming that their efficacy is dependent on stimulating the host's innate immune system.[3] This interferon-mediated antiviral state creates an intracellular environment that is hostile to viral replication.[7][8]

Data on Related 8-Oxoguanosine Analogs

The following table summarizes the in vivo antiviral activity of 7-thia-8-oxoguanosine, which serves as a proxy for the potential immunomodulatory effects of an 8-hydroxy modification.

CompoundVirusAnimal ModelDosing RegimenOutcomeReference
7-thia-8-oxoguanosineSemliki Forest VirusMice50-200 mg/kg (IP)Significant protection[6]
7-thia-8-oxoguanosineSan Angelo VirusMice50-200 mg/kg (IP)Significant protection[6]
7-thia-8-oxoguanosineBanzi VirusMice50-200 mg/kg (IP)Significant protection[6]
7-thia-8-oxoguanosineEncephalomyocarditis VirusMice50-200 mg/kg (IP)Significant protection[6]
7-thia-8-oxoguanosineRat CoronavirusSuckling Rats50-200 mg/kg (IP)Significant protection[6]

Illustrative Signaling Pathway

interferon_pathway cluster_cell Infected Host Cell cluster_response Antiviral State 8_oxo_G 8-Oxoguanosine Analog TLR7 Toll-like Receptor 7 (TLR7) 8_oxo_G->TLR7 Binds IRF7 IRF7 TLR7->IRF7 Activates signaling cascade Nucleus Nucleus IRF7->Nucleus Translocates to IFN_Gene Interferon Gene (IFN-α/β) IFN Interferon (IFN-α/β) IFN_Gene->IFN Transcription & Translation IFNAR IFN Receptor (IFNAR) IFN->IFNAR Binds (Autocrine/ Paracrine) STAT STAT Pathway IFNAR->STAT Activates ISGs Interferon-Stimulated Genes (ISGs) STAT->ISGs Induces Expression Antiviral_Proteins Antiviral Proteins (PKR, OAS, etc.) ISGs->Antiviral_Proteins Encode Inhibition Inhibition of Viral Replication Antiviral_Proteins->Inhibition

Fig. 1: Interferon induction pathway by 8-oxoguanosine analogs.

Analysis of the 3'-Deoxy-3'-Fluoro Modification: A Direct-Acting Antiviral Pathway

The primary mechanism for nucleoside analogs lacking a 3'-hydroxyl group is the termination of viral nucleic acid chain elongation.[4] After cellular uptake and phosphorylation to the active triphosphate form, these analogs are incorporated by the viral polymerase into the growing RNA or DNA strand. The absence of the 3'-OH group prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting replication.[9]

The fluorine atom at the 3' position can influence the sugar pucker conformation, which may affect the efficiency of its incorporation by viral polymerases.[10]

Contrasting Activities of 3'-Deoxy-3'-Fluoro Analogs

A study on flaviviruses revealed a stark difference in the antiviral activity between the adenosine (B11128) and guanosine versions of 3'-deoxy-3'-fluoro nucleosides. While 3'-deoxy-3'-fluoroadenosine was a potent inhibitor, 3'-deoxy-3'-fluoroguanosine was inactive against Tick-Borne Encephalitis Virus (TBEV).[11]

CompoundVirusCell LineEC₅₀ (µM)Cytotoxicity (CC₅₀ in µM)Reference
3'-deoxy-3'-fluoroadenosine TBEV (Hypr)PS2.2 ± 0.6> 25[11]
TBEV (Neudoerfl)PS1.6 ± 0.3> 25[11]
WNV (Eg-101)PS3.7 ± 1.2> 25[11]
ZIKV (MR-766)PS1.1 ± 0.1> 25[11]
3'-deoxy-3'-fluoroguanosine TBEV (Hypr)PSNo titer reductionNot reported[11]

The lack of activity of 3'-deoxy-3'-fluoroguanosine in cell-based assays could be due to several factors, including poor cellular uptake or inefficient phosphorylation to its active triphosphate form. Notably, 3'-deoxy-3'-fluoroguanosine 5'-triphosphate has been shown to inhibit the HCV NS5B polymerase, suggesting the core structure is capable of polymerase inhibition if successfully activated.[11] The addition of an 8-hydroxy group could potentially alter the molecule's properties to overcome these limitations.

Illustrative Mechanism of Action

chain_termination cluster_activation Intracellular Activation cluster_inhibition Polymerase Inhibition Analog_N 3'-F-dG Analog (Nucleoside) Analog_MP Monophosphate Analog_N->Analog_MP Kinase 1 Analog_DP Diphosphate Analog_MP->Analog_DP Kinase 2 Analog_TP Triphosphate (Active Form) Analog_DP->Analog_TP Kinase 3 Incorporation Incorporation Analog_TP->Incorporation RdRp Viral RdRp RdRp->Incorporation RNA_Template Viral RNA Template RNA_Template->Incorporation Growing_Strand Growing RNA Strand Growing_Strand->Incorporation Termination Chain Termination Incorporation->Termination No 3'-OH

Fig. 2: Mechanism of viral polymerase inhibition by chain termination.

A Hypothetical Dual-Mechanism of Action

We propose that this compound could uniquely combine the two antiviral strategies discussed above. The 8-hydroxy group could engage the innate immune system via TLR7 signaling to induce an interferon response, while the 3'-deoxy-3'-fluoro sugar could, upon conversion to its triphosphate, directly inhibit the viral polymerase.

This dual mechanism could offer several advantages:

  • Broad-Spectrum Activity: The immunomodulatory component could be effective against a wide range of interferon-sensitive viruses, while the direct-acting component would target specific viral polymerases.

  • Synergistic Effects: The host- and virus-targeted actions could work synergistically to suppress viral replication more effectively than either mechanism alone.

  • Higher Barrier to Resistance: It would be more difficult for a virus to develop resistance to both a direct-acting inhibitor and a host-mediated antiviral state simultaneously.

Conceptual Workflow

dual_mechanism cluster_direct Direct Antiviral Action cluster_immune Immunomodulatory Action Compound 8-Hydroxy-3'-deoxy- 3'-fluoroguanosine Phosphorylation Phosphorylation to Triphosphate Compound->Phosphorylation TLR7_Binding TLR7 Binding Compound->TLR7_Binding Polymerase_Inhibition Viral Polymerase Inhibition Phosphorylation->Polymerase_Inhibition Chain_Termination RNA Chain Termination Polymerase_Inhibition->Chain_Termination Viral_Inhibition Inhibition of Viral Replication Chain_Termination->Viral_Inhibition IFN_Induction Interferon (IFN) Induction TLR7_Binding->IFN_Induction Antiviral_State Host Antiviral State IFN_Induction->Antiviral_State Antiviral_State->Viral_Inhibition

Fig. 3: Hypothetical dual mechanism of action.

Illustrative Experimental Protocols

The following protocols are provided as examples of the standard methodologies that would be employed to synthesize and evaluate this compound.

Protocol: Chemical Synthesis

The synthesis of this compound would likely involve a multi-step process starting from a protected guanosine derivative. Key steps would include the introduction of the 8-hydroxy (or a precursor) group and the fluorination of the 3' position of the ribose sugar. A convergent synthesis, where the modified base is coupled with a modified sugar, is also a viable strategy.[12]

Illustrative Step: Fluorination of the 3' Position (Based on methods for similar nucleosides)

  • Starting Material: A suitably protected guanosine analog with a free 3'-hydroxyl group in the xylo-configuration.

  • Reaction: Dissolve the starting material in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

  • Fluorinating Agent: Add diethylaminosulfur trifluoride (DAST) dropwise at a low temperature (e.g., -78 °C).

  • Incubation: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Quenching: Carefully quench the reaction with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic phase, and purify the crude product using silica (B1680970) gel column chromatography.

  • Deprotection: Remove protecting groups using standard procedures (e.g., TBAF for silyl (B83357) groups, ammonolysis for acyl groups) to yield the final compound.

  • Characterization: Confirm the structure and purity using NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and HPLC.

Protocol: In Vitro Antiviral Activity (Plaque Reduction Assay)
  • Cell Seeding: Seed 6-well plates with a suitable host cell line (e.g., Vero cells for many viruses) to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Infect the cell monolayers with the virus of interest at a concentration calculated to produce approximately 50-100 plaques per well.

  • Treatment: After a 1-hour viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agar) mixed with the different concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

  • Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution of crystal violet to visualize the plaques.

  • Analysis: Count the number of plaques in each well. The EC₅₀ value (the concentration that reduces the number of plaques by 50% compared to the virus control) is calculated using dose-response curve analysis.

Protocol: Interferon Induction Assay
  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a suitable reporter cell line (e.g., HEK-Blue™ IFN-α/β cells).

  • Stimulation: Treat the cells with various concentrations of this compound for 24 hours. Include a positive control (e.g., poly(I:C)) and a negative control (vehicle).

  • Supernatant Collection: Collect the cell culture supernatants.

  • Quantification: Measure the concentration of IFN-α or IFN-β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Analysis: Plot the IFN concentration against the compound concentration to determine the dose-dependent induction of interferon.

Conclusion and Future Directions

While no direct evidence is currently available, the analysis of structurally related compounds provides a strong theoretical foundation for investigating this compound as a potential antiviral agent. The prospect of a dual mechanism of action—combining direct viral polymerase inhibition with host immunomodulation—is particularly compelling.

The critical next steps are:

  • Chemical Synthesis: Development of a robust synthetic route to produce this compound in sufficient quantity and purity for biological evaluation.

  • In Vitro Screening: Evaluation of the compound's antiviral activity against a broad panel of RNA viruses, alongside cytotoxicity assays in relevant cell lines.

  • Mechanism of Action Studies: If antiviral activity is observed, detailed mechanistic studies should be performed, including polymerase inhibition assays and interferon induction assays, to validate the dual-action hypothesis.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogs to optimize antiviral potency and minimize toxicity.

The exploration of this compound represents a rational, hypothesis-driven approach to novel antiviral drug discovery. The insights gained from such studies will be valuable to the scientific community, regardless of the ultimate success of this specific molecule.

References

Methodological & Application

"protocol for incorporating 8-Hydroxy-3'-deoxy-3'-fluoroguanosine into oligonucleotides"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of modified nucleosides into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. 8-Hydroxy-3'-deoxy-3'-fluoroguanosine (8-OH-dFG) is a novel guanosine (B1672433) analog of significant interest. The C8-hydroxy modification, a common oxidative lesion, can provide insights into DNA damage and repair mechanisms, while the 3'-fluoro group is known to enhance nuclease resistance and modulate duplex stability. This document provides a detailed protocol for the chemical synthesis of the 8-OH-dFG phosphoramidite (B1245037) and its subsequent incorporation into oligonucleotides using automated solid-phase synthesis.

The protocols outlined below are based on established methodologies for the synthesis of similar modified nucleosides, such as 8-oxoguanosine, and general principles of oligonucleotide synthesis. While specific quantitative data for 8-OH-dFG is emerging, this guide provides a robust framework for its successful incorporation and characterization.

Data Presentation

Quantitative data for oligonucleotides containing modified nucleosides is crucial for predicting their behavior and efficacy. The following tables summarize expected trends based on data from structurally related analogs. Researchers should generate empirical data for their specific sequences.

Table 1: Theoretical Coupling Efficiency of 8-OH-dFG Phosphoramidite

PhosphoramiditeExpected Coupling Efficiency (%)Standard Coupling Time (s)
Standard dG>99%30-60
8-OH-dFG97-99%60-120

Note: The 3'-fluoro modification may impart some steric hindrance, potentially requiring a slightly longer coupling time to achieve optimal efficiency.

Table 2: Predicted Impact of 8-OH-dFG Incorporation on Oligonucleotide Duplex Thermal Stability (Tm)

ModificationChange in Tm (°C) per modification (vs. unmodified duplex)
8-oxo-dG-1 to -3
3'-F-G+0.5 to +1.5
8-OH-dFG (Predicted)-0.5 to +1.0

Note: The destabilizing effect of the 8-hydroxy group may be partially or fully compensated by the stabilizing effect of the 3'-fluoro group. The net effect on Tm will be sequence-dependent.

Table 3: Predicted Nuclease Resistance of Oligonucleotides Containing 8-OH-dFG

Oligonucleotide TypeRelative Half-life in Serum (vs. unmodified)
Unmodified DNA1x
Phosphorothioate DNA~10-20x
3'-Fluoro modified DNA>50x
8-OH-dFG modified DNA (Predicted)>50x

Note: The 3'-fluoro modification is a key determinant of nuclease resistance by blocking the action of 3'-exonucleases.

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

This protocol is a proposed synthetic route based on the successful synthesis of 8-oxoguanosine phosphoramidites.[1][2][3] It involves the protection of the exocyclic amine and the 8-hydroxy group, followed by dimethoxytritylation of the 5'-hydroxyl group and phosphitylation of the 3'-hydroxyl group.

Materials:

Procedure:

  • Protection of Exocyclic Amine:

    • Dissolve 3'-deoxy-3'-fluoroguanosine in a mixture of pyridine and DMF.

    • Add acetic anhydride dropwise at 0°C and stir the reaction mixture at room temperature overnight.

    • Quench the reaction with methanol (B129727) and evaporate the solvents under reduced pressure.

    • Purify the N2-acetyl-3'-deoxy-3'-fluoroguanosine by silica gel chromatography.

  • Protection of 8-Hydroxy Group:

    • Dissolve the N2-acetyl-3'-deoxy-3'-fluoroguanosine in anhydrous DMF.

    • Add imidazole and TBDMS-Cl and stir at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until completion.

    • Quench the reaction with methanol and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the 8-O-TBDMS-N2-acetyl-3'-deoxy-3'-fluoroguanosine by silica gel chromatography.

  • 5'-O-Dimethoxytritylation:

    • Co-evaporate the product from the previous step with anhydrous pyridine.

    • Dissolve the dried product in anhydrous pyridine and cool to 0°C.

    • Add DMT-Cl portion-wise and allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with methanol, evaporate the solvent, and partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

    • Dry the organic layer, concentrate, and purify the 5'-O-DMT-8-O-TBDMS-N2-acetyl-3'-deoxy-3'-fluoroguanosine by silica gel chromatography.

  • Phosphitylation:

    • Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM under an argon atmosphere.

    • Add DIPEA and cool the solution to 0°C.

    • Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature for 2 hours.

    • Quench the reaction with methanol and dilute with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and precipitate the final phosphoramidite product from a DCM/hexane mixture.

    • Collect the white precipitate and dry under vacuum.

Synthesis_of_8_OH_dFG_Phosphoramidite start 3'-deoxy-3'-fluoroguanosine step1 Protection of Exocyclic Amine (Acetic Anhydride, Pyridine) start->step1 intermediate1 N2-acetyl-3'-deoxy-3'-fluoroguanosine step1->intermediate1 step2 Protection of 8-Hydroxy Group (TBDMS-Cl, Imidazole) intermediate1->step2 intermediate2 8-O-TBDMS-N2-acetyl- 3'-deoxy-3'-fluoroguanosine step2->intermediate2 step3 5'-O-Dimethoxytritylation (DMT-Cl, Pyridine) intermediate2->step3 intermediate3 5'-O-DMT-8-O-TBDMS-N2-acetyl- 3'-deoxy-3'-fluoroguanosine step3->intermediate3 step4 Phosphitylation (2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA) intermediate3->step4 end_product 8-OH-dFG Phosphoramidite step4->end_product

Synthesis of 8-OH-dFG Phosphoramidite.
Protocol 2: Incorporation of 8-OH-dFG into Oligonucleotides via Solid-Phase Synthesis

This protocol outlines the standard cycle for incorporating the 8-OH-dFG phosphoramidite into a growing oligonucleotide chain on an automated DNA synthesizer.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U).

  • 8-OH-dFG phosphoramidite solution (0.1 M in anhydrous acetonitrile).

  • Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in acetonitrile).

  • Capping solution A (acetic anhydride/lutidine/THF) and B (16% N-methylimidazole in THF).

  • Oxidizing solution (0.02 M iodine in THF/pyridine/water).

  • Deblocking solution (3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in DCM).

  • Anhydrous acetonitrile (B52724).

Procedure (Automated Synthesizer Cycle):

  • Deblocking: The 5'-DMT protecting group of the terminal nucleoside on the solid support is removed by treatment with the deblocking solution. The support is then washed extensively with anhydrous acetonitrile.

  • Coupling: The 8-OH-dFG phosphoramidite solution and the activator solution are delivered to the synthesis column. The coupling reaction is allowed to proceed for 60-120 seconds.

  • Capping: Unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of failure sequences.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by treatment with the oxidizing solution.

  • Wash: The solid support is washed with acetonitrile to remove any residual reagents before the next cycle begins.

  • This cycle is repeated for each subsequent nucleotide to be added to the sequence.

Oligonucleotide_Synthesis_Cycle start Start with CPG-bound initial nucleoside deblocking 1. Deblocking (Removal of 5'-DMT) start->deblocking coupling 2. Coupling (Addition of 8-OH-dFG phosphoramidite) deblocking->coupling capping 3. Capping (Acetylation of unreacted 5'-OH groups) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation next_cycle Repeat for next nucleotide oxidation->next_cycle next_cycle->deblocking Next cycle end Cleavage and Deprotection next_cycle->end Final cycle

References

Application Notes and Protocols: 8-Hydroxy-3'-deoxy-3'-fluoroguanosine as a Chain Terminator in PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-3'-deoxy-3'-fluoroguanosine is a modified nucleoside analog with potential applications in molecular biology and drug development. Its unique structure, featuring a hydroxyl group at the 8th position of the guanine (B1146940) base and a fluorine atom replacing the hydroxyl group at the 3' position of the deoxyribose sugar, suggests its utility as a specific chain terminator in polymerase chain reaction (PCR). The presence of the 3'-fluoro group prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP), thereby halting DNA synthesis. The 8-hydroxy modification, a common marker for oxidative DNA damage, may also influence its interaction with DNA polymerases.

These application notes provide a comprehensive overview of the theoretical application of this compound triphosphate (8-OH-3'-dFGTP) as a chain terminator in PCR, including its mechanism of action, protocols for its use, and potential applications.

Principle and Mechanism of Action

The function of 8-OH-3'-dFGTP as a chain terminator is predicated on the modification of the 3' position of the deoxyribose sugar. In a standard PCR reaction, a DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming dNTP. In the case of 8-OH-3'-dFGTP, the 3'-hydroxyl group is replaced by a fluorine atom. This substitution prevents the polymerase from catalyzing the formation of the phosphodiester bond, leading to the termination of DNA chain elongation.

The incorporation of 8-OH-3'-dFGTP is template-dependent, meaning it will be incorporated opposite a cytosine base in the template DNA strand. The efficiency of its incorporation and the subsequent termination are dependent on the specific DNA polymerase used, as different polymerases exhibit varying tolerances for modified nucleotides.

G cluster_0 DNA Elongation cluster_1 Chain Termination Growing_DNA_Strand Growing DNA Strand (3'-OH) Polymerase DNA Polymerase Growing_DNA_Strand->Polymerase binds Polymerase_Term DNA Polymerase Growing_DNA_Strand->Polymerase_Term binds dNTP Incoming dNTP dNTP->Polymerase binds Elongated_Strand Elongated DNA Strand Polymerase->Elongated_Strand Phosphodiester bond formation Terminator 8-OH-3'-dFGTP (3'-F) Terminator->Polymerase_Term binds Terminated_Strand Terminated DNA Strand Polymerase_Term->Terminated_Strand Incorporation, no further elongation

Caption: Mechanism of PCR chain termination by 8-OH-3'-dFGTP.

Data Presentation

DNA PolymeraseAnalogRelative Incorporation Efficiency (Analog vs. dGTP)
Avian Myeloblastosis Virus Reverse Transcriptase (AMV-RT)dGTP(3'F)~1 (as efficient as dGTP)
E. coli DNA Polymerase I (Klenow Fragment)dGTP(3'F)~0.02 (~50 times less efficient than dGTP)

Note: This data is for 3'-fluoro-2',3'-dideoxyguanosine-5'-triphosphate and should be considered as an estimate for the potential behavior of this compound triphosphate. The efficiency with thermostable polymerases like Taq may differ.

Experimental Protocols

The following is a generalized protocol for evaluating the chain-terminating activity of 8-OH-3'-dFGTP in a PCR reaction. Optimization will be required depending on the DNA template, primers, and polymerase used.

Protocol 1: Basic PCR Chain Termination Assay

Objective: To determine if 8-OH-3'-dFGTP acts as a chain terminator in a PCR reaction.

Materials:

  • DNA template

  • Forward and Reverse primers

  • Thermostable DNA polymerase (e.g., Taq polymerase)

  • Standard dNTP mix (dATP, dCTP, dGTP, dTTP)

  • This compound triphosphate (8-OH-3'-dFGTP)

  • PCR buffer

  • Nuclease-free water

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis system

  • DNA staining dye and visualization system

Procedure:

  • Reaction Setup: Prepare two sets of PCR reactions: a control reaction with only standard dNTPs and a test reaction including 8-OH-3'-dFGTP.

ComponentControl Reaction (25 µL)Test Reaction (25 µL)
10x PCR Buffer2.5 µL2.5 µL
dNTP Mix (10 mM each)0.5 µL0.5 µL
8-OH-3'-dFGTP (1 mM)-1.0 µL (adjust as needed)
Forward Primer (10 µM)1.0 µL1.0 µL
Reverse Primer (10 µM)1.0 µL1.0 µL
DNA Template (10 ng/µL)1.0 µL1.0 µL
Taq DNA Polymerase (5 U/µL)0.25 µL0.25 µL
Nuclease-free Waterto 25 µLto 25 µL
  • Thermal Cycling: Perform PCR using the following general conditions. Adjust annealing temperature and extension time based on the primers and amplicon size.

StepTemperatureTimeCycles
Initial Denaturation95°C2 min1
Denaturation95°C30 sec30
Annealing55-65°C30 sec30
Extension72°C1 min/kb30
Final Extension72°C5 min1
Hold4°C1
  • Analysis: Analyze the PCR products by agarose gel electrophoresis.

    • Expected Results: The control reaction should yield a single band of the expected amplicon size. The test reaction should show a smear or a series of bands of smaller sizes than the full-length product, indicating termination at various guanine positions. The intensity of the full-length product should be significantly reduced in the test reaction.

G cluster_workflow PCR Termination Workflow Start Prepare PCR Master Mixes (Control & Test with 8-OH-3'-dFGTP) PCR Perform Thermal Cycling Start->PCR Gel Agarose Gel Electrophoresis PCR->Gel Analysis Analyze Results: - Control: Full-length product - Test: Truncated products Gel->Analysis End Conclusion on Termination Analysis->End

Caption: Experimental workflow for PCR chain termination assay.

Protocol 2: Sanger-like Sequencing Adaptation

Objective: To use 8-OH-3'-dFGTP for generating a G-specific termination ladder for sequencing applications.

Materials:

  • Same as Protocol 1, with the addition of fluorescently or radioactively labeled primers.

  • Polyacrylamide gel electrophoresis (PAGE) system for high-resolution fragment separation.

Procedure:

  • Reaction Setup: Prepare four separate PCR reactions, one for each ddNTP (for a standard Sanger sequencing control) and one for 8-OH-3'-dFGTP. The primer should be labeled.

ComponentA-TerminationT-TerminationC-TerminationG-Termination (ddGTP)G-Termination (8-OH-3'-dFGTP)
PCR Mix (Buffer, dNTPs, Primer, Template, Polymerase)X µLX µLX µLX µLX µL
ddATPY µL----
ddTTP-Y µL---
ddCTP--Y µL--
ddGTP---Y µL-
8-OH-3'-dFGTP----Z µL
Nuclease-free Waterto final vol.to final vol.to final vol.to final vol.to final vol.
  • Thermal Cycling: Use a cycle sequencing protocol with a suitable thermostable polymerase.

  • Analysis: Denature the PCR products and separate them on a high-resolution denaturing polyacrylamide gel. Visualize the labeled fragments.

    • Expected Results: The lane with 8-OH-3'-dFGTP should produce a ladder of bands corresponding to termination at guanine residues. The pattern can be compared to the ddGTP lane to assess its efficiency and any potential sequence context-dependent effects.

Potential Applications

  • DNA Sequencing: As a potential alternative to ddGTP in Sanger sequencing, especially if it exhibits different incorporation properties with certain polymerases or in specific sequence contexts.

  • Genotyping and Mutation Detection: Can be used in primer extension assays (minisequencing) to detect single nucleotide polymorphisms (SNPs) involving a G/C base pair.

  • Probing DNA Polymerase Activity: The efficiency of incorporation of this modified nucleotide can be used to study the active site and fidelity of various DNA polymerases.

  • Drug Development: As a potential antiviral or anticancer agent, its ability to terminate DNA synthesis can be explored in cellular systems.

Troubleshooting

  • No termination observed:

    • The concentration of 8-OH-3'-dFGTP may be too low. Increase its concentration in the reaction.

    • The DNA polymerase used may not efficiently incorporate the modified nucleotide. Try a different polymerase (e.g., a polymerase known to have higher promiscuity for modified substrates).

  • Complete termination (no full-length product):

    • The concentration of 8-OH-3'-dFGTP is too high. Decrease its concentration.

  • Smearing on the gel:

    • This is often the expected result of partial termination at multiple sites. To obtain discrete bands, the ratio of terminator to dNTP needs to be optimized.

Conclusion

This compound represents a promising tool for applications requiring controlled termination of DNA synthesis. While further experimental validation is required to fully characterize its properties with various DNA polymerases, the foundational principles of 3'-fluoro-mediated chain termination suggest its utility in PCR-based assays. The protocols and information provided herein serve as a starting point for researchers to explore the potential of this modified nucleoside in their specific applications. Diligent optimization of reaction conditions will be key to achieving desired outcomes.

References

Application Notes and Protocols for 8-Hydroxy-3'-deoxy-3'-fluoroguanosine in Viral Replication Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-3'-deoxy-3'-fluoroguanosine is a synthetic purine (B94841) nucleoside analog. While specific antiviral data for this compound is not extensively available in published literature, its structural features—a modification at the 3' position of the ribose sugar and an 8-hydroxy group on the guanine (B1146940) base—suggest potential as an antiviral agent. The 3'-deoxy-3'-fluoro modification is a hallmark of nucleoside analogs that can act as chain terminators of viral polymerases. The 8-hydroxy modification is associated with oxidative DNA damage but has also been observed in compounds with antiviral and immunomodulatory effects. These application notes provide a hypothesized mechanism of action and detailed protocols for evaluating the antiviral efficacy of this compound.

Hypothesized Mechanism of Action

The antiviral activity of this compound is likely attributable to two primary mechanisms stemming from its unique structural modifications: inhibition of viral RNA-dependent RNA polymerase (RdRp) via chain termination and potential induction of viral mutagenesis or immunomodulatory responses.

  • RNA Chain Termination: Like many 3'-modified nucleoside analogs, this compound is expected to be metabolized intracellularly to its 5'-triphosphate form by host cell kinases. This triphosphate metabolite can then be recognized by viral RNA-dependent RNA polymerase (RdRp) and incorporated into the nascent viral RNA strand. The absence of a 3'-hydroxyl group, replaced by a fluorine atom, prevents the formation of the subsequent phosphodiester bond, leading to premature termination of the growing RNA chain and inhibition of viral replication. The triphosphate of the related compound, 3'-deoxy-3'-fluoroguanosine, has been described as an inhibitor of the Hepatitis C virus (HCV) NS5B RdRp, acting as an RNA chain terminator.

  • Viral Mutagenesis and Immune Response: The 8-hydroxy modification on the guanine base can lead to misincorporation. 8-hydroxyguanosine (B14389) 5'-triphosphate has been shown to be incorporated by RNA polymerases. This could potentially lead to an increased mutation rate in the viral genome, a concept known as lethal mutagenesis. Additionally, modifications at the 7 and 8 positions of guanosine (B1672433) have been linked to immunoenhancing properties, including the induction of interferon.[1][2]

Data Presentation

Quantitative data for the antiviral activity of this compound is not currently available in the public domain. Researchers can use the following table structure to summarize their findings from in vitro assays. For context, limited data on the related compound, 3'-deoxy-3'-fluoroguanosine, is included.

CompoundVirusCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
This compound [Target Virus][Cell Line][e.g., Plaque Reduction][Data][Data][Data][Source]
3'-deoxy-3'-fluoroguanosineTick-Borne Encephalitis Virus (TBEV)PS CellsCell Viability AssayInactive>25-[3]
3'-deoxy-3'-fluoroguanosine 5'-triphosphateHepatitis C Virus (HCV)-Biochemical (NS5B RdRp)Inhibitor--[3]

Experimental Protocols

Cytotoxicity Assay Protocol (MTS/MTT)

This protocol is essential to determine the concentration of the compound that is toxic to the host cells (CC₅₀).[4][5][6]

Materials:

  • Host cell line appropriate for the target virus

  • Complete growth medium

  • 96-well cell culture plates

  • This compound

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, remove the medium from the cells and add the compound dilutions to the wells in triplicate. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plates for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours).

  • Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the cell control.

  • Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Plaque Reduction Assay Protocol

This assay is a standard method to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).[3][7][8][9][10]

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • Serum-free medium

  • Overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose)

  • Crystal violet staining solution

Procedure:

  • Prepare serial dilutions of this compound in serum-free medium at concentrations below the determined CC₅₀.

  • Aspirate the growth medium from the cell monolayers and wash with PBS.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Include a virus-only control.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the compound dilutions to the respective wells.

  • Overlay the cells with the overlay medium containing the corresponding concentrations of the compound.

  • Incubate the plates until plaques are visible (typically 3-10 days, depending on the virus).

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration compared to the virus-only control.

  • Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

HCV Replicon Assay Protocol

This assay is used to specifically test for inhibition of HCV RNA replication.[11][12][13][14]

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing luciferase)

  • Complete growth medium with G418 (for stable replicon lines)

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the HCV replicon cells in 96-well plates.

  • Prepare serial dilutions of this compound in the growth medium.

  • Add the compound dilutions to the cells and incubate for 48-72 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • In parallel, perform a cytotoxicity assay on the same replicon cells to determine the CC₅₀.

  • Calculate the percentage of inhibition of HCV replication for each concentration relative to the untreated control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

Visualizations

Hypothesized Mechanism of Action: RNA Chain Termination cluster_cell Host Cell cluster_virus Viral Replication 8-OH-dFG 8-Hydroxy-3'-deoxy- 3'-fluoroguanosine 8-OH-dFG-MP 8-OH-dFG Monophosphate 8-OH-dFG->8-OH-dFG-MP Host Kinase 8-OH-dFG-DP 8-OH-dFG Diphosphate 8-OH-dFG-MP->8-OH-dFG-DP Host Kinase 8-OH-dFG-TP 8-OH-dFG Triphosphate 8-OH-dFG-DP->8-OH-dFG-TP Host Kinase Viral_RdRp Viral RNA-dependent RNA Polymerase 8-OH-dFG-TP->Viral_RdRp Nascent_RNA Growing Viral RNA Viral_RdRp->Nascent_RNA Incorporation RNA_Template Viral RNA Template RNA_Template->Viral_RdRp Terminated_RNA Terminated Viral RNA Nascent_RNA->Terminated_RNA Chain Termination (No 3'-OH)

Caption: Intracellular activation and mechanism of RNA chain termination.

Experimental Workflow: Antiviral Compound Evaluation Start Start Evaluation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTS/MTT) Start->Cytotoxicity_Assay Determine_CC50 Determine CC₅₀ Cytotoxicity_Assay->Determine_CC50 Antiviral_Assay Perform Antiviral Assay (e.g., Plaque Reduction) Determine_CC50->Antiviral_Assay Select non-toxic concentrations Calculate_SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Determine_CC50->Calculate_SI Determine_EC50 Determine EC₅₀ Antiviral_Assay->Determine_EC50 Determine_EC50->Calculate_SI End Compound Efficacy Profile Calculate_SI->End

Caption: General workflow for in vitro antiviral evaluation.

References

Application Notes and Protocols: Fluorescent Labeling of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Hydroxy-3'-deoxy-3'-fluoroguanosine (8-OH-3'-dFG) is a nucleoside analog of significant interest in biomedical research, particularly in the fields of virology and oncology. Its structural similarity to guanosine (B1672433), combined with the presence of a hydroxyl group at the 8th position—a common marker for oxidative stress—and a fluorine atom at the 3' position, suggests potential roles in probing DNA damage pathways and as a therapeutic agent.[1][2][3] Visualizing the subcellular localization and trafficking of 8-OH-3'-dFG is crucial for elucidating its mechanism of action. This document provides a detailed protocol for the fluorescent labeling of 8-OH-3'-dFG using bio-orthogonal click chemistry, enabling its use as a probe for cellular imaging.

The proposed strategy involves the metabolic incorporation of a modified 8-OH-3'-dFG analog bearing a bio-orthogonal handle (e.g., an alkyne group). This is followed by a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate a fluorescent azide (B81097) dye.[4][5][6] This method allows for the sensitive and specific detection of the incorporated nucleoside within cellular compartments.

Principle of the Method

The overall workflow for fluorescently labeling and imaging 8-OH-3'-dFG in cells is a two-step process:

  • Metabolic Incorporation: An alkyne-modified version of 8-OH-3'-dFG is synthesized and introduced to cells. The cells' metabolic machinery incorporates this analog into nascent DNA or RNA.[7][8][9]

  • Click Chemistry Labeling: After incorporation, the cells are fixed and permeabilized. A fluorescent dye containing an azide group is then "clicked" onto the alkyne handle of the incorporated nucleoside analog, allowing for visualization by fluorescence microscopy.[5][6]

This bio-orthogonal approach ensures that the fluorescent label is only attached to the molecule of interest, minimizing background signal and artifacts.[4][7]

Materials and Reagents

ReagentSupplierCatalog No.
8-Hydroxy-5'-ethynyl-3'-deoxy-3'-fluoroguanosine (8-OH-5'-EdFG)Custom SynthesisN/A
Fluorescent Azide (e.g., Alexa Fluor 488 Azide)Thermo Fisher ScientificA10266
Copper(II) Sulfate (CuSO4)Sigma-Aldrich451657
Sodium Ascorbate (B8700270)Sigma-AldrichA7631
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Sigma-Aldrich762342
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023
4% Paraformaldehyde (PFA) in PBSElectron Microscopy Sciences15710
0.5% Triton X-100 in PBSSigma-AldrichT8787
DAPI (4',6-diamidino-2-phenylindole)Thermo Fisher ScientificD1306
ProLong Gold Antifade MountantThermo Fisher ScientificP36930

Note: 8-OH-5'-EdFG is a proposed analog and would require custom synthesis.

Experimental Protocols

Protocol 1: Synthesis of 8-Hydroxy-5'-ethynyl-3'-deoxy-3'-fluoroguanosine (8-OH-5'-EdFG)
Protocol 2: Cell Culture and Metabolic Labeling
  • Cell Seeding: Plate the cells of interest (e.g., HeLa, A549) onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 in complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Metabolic Labeling: The next day, replace the culture medium with fresh medium containing 10-50 µM of 8-OH-5'-EdFG. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition. A typical incubation time is 2-24 hours.

  • Control: Include a negative control well with cells that are not treated with 8-OH-5'-EdFG.

Protocol 3: Cell Fixation and Permeabilization
  • Washing: After incubation, aspirate the media and wash the cells twice with pre-warmed PBS.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

Protocol 4: Click Chemistry Reaction
  • Prepare Click Reaction Cocktail: Prepare the cocktail fresh just before use. For a 500 µL reaction volume per coverslip:

    • PBS: 435 µL

    • Fluorescent Azide (10 mM stock): 2.5 µL (Final concentration: 50 µM)

    • Copper(II) Sulfate (50 mM stock): 10 µL (Final concentration: 1 mM)

    • THPTA (50 mM stock): 10 µL (Final concentration: 1 mM)

    • Sodium Ascorbate (100 mM stock, freshly prepared): 50 µL (Final concentration: 10 mM)

    • Note: Add the reagents in the order listed. The solution should be mixed well after the addition of each component.

  • Labeling: Aspirate the PBS from the coverslips and add 500 µL of the click reaction cocktail to each coverslip.

  • Incubation: Incubate the coverslips for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

Protocol 5: Counterstaining and Mounting
  • Nuclear Staining: Incubate the cells with DAPI solution (300 nM in PBS) for 5 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a drop of ProLong Gold Antifade Mountant.

  • Curing: Allow the mounting medium to cure for at least 24 hours at room temperature in the dark before imaging.

Imaging and Data Analysis

Fluorescence imaging can be performed using a confocal or widefield fluorescence microscope.

  • DAPI (Nucleus): Excitation ~360 nm, Emission ~460 nm.

  • Fluorescently Labeled 8-OH-3'-dFG (e.g., Alexa Fluor 488): Excitation ~495 nm, Emission ~519 nm.

Quantitative analysis of the fluorescence intensity in different cellular compartments (e.g., nucleus, cytoplasm) can be performed using image analysis software such as ImageJ or CellProfiler. This can provide insights into the subcellular distribution of the incorporated nucleoside analog.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_staining Staining cluster_imaging Imaging & Analysis cell_seeding Seed Cells on Coverslips metabolic_labeling Metabolic Labeling with 8-OH-5'-EdFG cell_seeding->metabolic_labeling fixation Fixation (4% PFA) metabolic_labeling->fixation permeabilization Permeabilization (0.5% Triton X-100) fixation->permeabilization click_reaction Click Reaction with Fluorescent Azide permeabilization->click_reaction counterstaining Counterstaining (DAPI) click_reaction->counterstaining mounting Mounting counterstaining->mounting imaging Fluorescence Microscopy mounting->imaging analysis Image Analysis imaging->analysis

Caption: Experimental workflow for fluorescent labeling and imaging.

Potential Signaling Pathway Involvement

The presence of the 8-hydroxy modification on the guanosine analog suggests that this probe could be used to investigate pathways related to oxidative DNA damage and repair.[2] 8-oxoguanine is a common DNA lesion resulting from reactive oxygen species (ROS), and its repair is critical for maintaining genomic stability.[2]

signaling_pathway ROS Reactive Oxygen Species (ROS) Guanine Guanine in DNA ROS->Guanine Oxidation OxoG 8-Oxoguanine (8-oxoG) Lesion Guanine->OxoG BER Base Excision Repair (BER) OxoG->BER Recognition & Excision Replication DNA Replication OxoG->Replication Imaging Cellular Imaging OxoG->Imaging BER->Guanine Repair Mutation Transversion Mutation Replication->Mutation Miscoding Probe Fluorescently Labeled 8-OH-3'-dFG Probe Probe->OxoG Potential Co-localization and Pathway Interrogation Probe->Imaging

Caption: Oxidative DNA damage and repair pathway.

Troubleshooting

ProblemPossible CauseSolution
No or weak fluorescence signal Inefficient metabolic incorporation of 8-OH-5'-EdFG.Optimize the concentration and incubation time of the nucleoside analog. Ensure the custom-synthesized analog is of high purity.
Incomplete click reaction.Prepare the click reaction cocktail fresh. Ensure the sodium ascorbate solution is freshly made. Increase the incubation time for the click reaction.
High background fluorescence Non-specific binding of the fluorescent azide.Ensure adequate washing steps after the click reaction. Reduce the concentration of the fluorescent azide.
Autofluorescence of cells.Use a microscope with appropriate filters and consider using a fluorophore with emission in the far-red spectrum.
Cell death or morphological changes Cytotoxicity of the nucleoside analog.Perform a dose-response curve to determine the optimal, non-toxic concentration of 8-OH-5'-EdFG. Reduce the incubation time.

Conclusion

The described protocol provides a robust framework for the fluorescent labeling of this compound for cellular imaging applications. By employing the principles of metabolic labeling and click chemistry, researchers can visualize the subcellular distribution of this important nucleoside analog. This will facilitate a deeper understanding of its biological functions, mechanisms of action, and potential as a therapeutic agent or a probe for studying cellular processes such as oxidative stress and DNA repair. The versatility of click chemistry allows for the use of a wide range of fluorescent probes, enabling multi-color imaging experiments.[10]

References

Application Note: High-Sensitivity Mass Spectrometry Analysis of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application guidelines for the quantitative analysis of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a modified nucleoside of significant interest in drug development, potentially as an antiviral or anticancer agent, and as a biomarker for oxidative stress in the context of fluorinated therapeutic agents. The methodologies outlined herein are based on established principles for the analysis of structurally similar molecules, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a well-known biomarker of oxidative DNA damage.[1][2][3][4][5] This guide includes protocols for sample preparation, detailed LC-MS/MS parameters, and predictive data on mass spectrometric behavior to facilitate method development and application in research and clinical settings.

Introduction

This compound is a synthetic nucleoside analog. The presence of a fluorine atom at the 3' position of the deoxyribose sugar can impart significant biological properties, including resistance to enzymatic degradation and altered incorporation into nucleic acids, which are key features for antiviral and anticancer drug candidates. The 8-hydroxy modification is a common marker of oxidative damage to guanine (B1146940) bases. Therefore, the analysis of this compound is crucial for understanding its metabolic fate, mechanism of action, and potential as a biomarker of oxidative stress. LC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of this modified nucleoside in complex biological matrices.[2][4]

Predicted Mass Spectrometric Data

Due to the lack of specific published mass spectrometric data for this compound, the following quantitative data is predicted based on its chemical structure and the known fragmentation patterns of similar molecules like guanosine (B1672433) and 8-OHdG.[1][6] The primary fragmentation pathway for nucleosides in mass spectrometry is the cleavage of the glycosidic bond, resulting in a product ion corresponding to the protonated nucleobase.[6]

The molecular formula for this compound is C10H12FN5O5.

Table 1: Predicted m/z for Precursor and Product Ions

AnalyteMolecular FormulaPrecursor Ion [M+H]+ (m/z)Predicted Major Product Ion (m/z)Description of Product Ion
This compoundC10H12FN5O5302.08168.06[8-hydroxyguanine + H]+

Experimental Protocols

The following protocols are proposed as a starting point for the analysis of this compound and are adapted from validated methods for 8-OHdG.[1][3][4]

Sample Preparation: Solid-Phase Extraction (SPE) of Urine Samples
  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the samples at 1500 x g for 5 minutes to pellet any precipitates.[3]

  • To 1 mL of the supernatant, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Condition an Oasis HLB SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of polar compounds like nucleosides.[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-2 min: 2% B

    • 2-8 min: 2-30% B

    • 8-8.1 min: 30-95% B

    • 8.1-10 min: 95% B

    • 10-10.1 min: 95-2% B

    • 10.1-15 min: 2% B (re-equilibration)

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition (predicted): 302.08 -> 168.06.

  • Source Temperature: 500°C.[3]

  • Spray Voltage: 5 kV.[3]

Visualizations

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (e.g., Urine) Centrifuge Centrifugation Sample->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data Result Quantitative Result Data->Result Fragmentation Precursor This compound [M+H]+ m/z = 302.08 Product 8-Hydroxyguanine [B+H]+ m/z = 168.06 Precursor->Product CID NeutralLoss Neutral Loss (3'-deoxy-3'-fluororibose) m/z = 134.02 Precursor->NeutralLoss

References

Application Notes and Protocols: Experimental Design for Testing 8-Hydroxy-3'-deoxy-3'-fluoroguanosine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Hydroxy-3'-deoxy-3'-fluoroguanosine is a synthetic purine (B94841) nucleoside analog. Nucleoside analogs are a class of compounds that mimic endogenous nucleosides and can interfere with various cellular processes, including DNA and RNA synthesis, leading to cytotoxic effects.[1][2] The presence of the 8-hydroxy group suggests a potential role in oxidative stress and DNA damage, as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) is a well-known biomarker for oxidative DNA damage.[3][4][5] The 3'-fluoro substitution on the deoxyribose moiety is anticipated to enhance the compound's metabolic stability and potency. This document provides a detailed experimental framework to investigate the cytotoxic effects of this compound on cancer cell lines. The following protocols outline methods to assess cell viability, determine the mode of cell death, and investigate the potential underlying signaling pathways.

Experimental Workflow

The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below. The process begins with determining the compound's effect on cell viability, followed by investigations into the mechanism of cell death, including apoptosis and cell cycle arrest. Finally, the molecular pathways involved are explored through protein expression analysis.

experimental_workflow cluster_viability Cell Viability Assessment cluster_celldeath Mechanism of Cell Death cluster_pathway Signaling Pathway Analysis MTT MTT Assay Apoptosis Annexin V/PI Staining MTT->Apoptosis Determine IC50 CellCycle Cell Cycle Analysis Apoptosis->CellCycle Western Western Blotting CellCycle->Western

Caption: Experimental workflow for cytotoxicity testing.

Key Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6][9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Apoptosis Detection: Annexin V/PI Staining

Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[10]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[10]

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Cell Cycle Analysis

Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14] Many cytotoxic agents induce cell cycle arrest at specific checkpoints.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.[14][15]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A.[15]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[13]

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[16] This analysis can help elucidate the molecular mechanism of apoptosis induced by the compound.

Protocol:

  • Protein Extraction: Treat cells as described for apoptosis analysis. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17][18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[17]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.[17][18]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17] Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2, and β-actin as a loading control) overnight at 4°C.[17]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17] Detect the chemiluminescent signal using an imaging system.[17]

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.[17]

Hypothetical Signaling Pathway

Based on the structure of this compound as a guanosine (B1672433) analog, it is hypothesized that it may be incorporated into DNA, leading to DNA damage and the activation of the intrinsic apoptosis pathway. The 8-hydroxy group may also contribute to oxidative stress, further exacerbating DNA damage.

signaling_pathway Compound 8-Hydroxy-3'-deoxy- 3'-fluoroguanosine DNA_Damage DNA Damage & Oxidative Stress Compound->DNA_Damage Bax Bax Activation DNA_Damage->Bax Bcl2 Bcl-2 Inhibition DNA_Damage->Bcl2 Mito Mitochondrial Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway.

Data Presentation

The quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: IC50 Values of this compound

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
Cell Line A85.2 ± 5.142.6 ± 3.821.3 ± 2.5
Cell Line B63.7 ± 4.531.9 ± 2.915.9 ± 1.8
Cell Line C98.1 ± 6.349.0 ± 4.124.5 ± 2.2

Table 2: Apoptosis Analysis by Annexin V/PI Staining (% of Cells)

TreatmentLiveEarly ApoptoticLate Apoptotic/Necrotic
Control95.3 ± 2.12.5 ± 0.52.2 ± 0.4
Compound (IC50)48.7 ± 3.535.8 ± 2.815.5 ± 1.9
Compound (2x IC50)22.1 ± 2.958.2 ± 4.119.7 ± 2.3

Table 3: Cell Cycle Distribution (% of Cells)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control60.5 ± 4.225.3 ± 2.114.2 ± 1.5
Compound (IC50)45.1 ± 3.840.7 ± 3.214.2 ± 1.8
Compound (2x IC50)30.2 ± 2.955.9 ± 4.513.9 ± 1.6

Table 4: Western Blot Densitometry Analysis (Fold Change vs. Control)

ProteinCompound (IC50)Compound (2x IC50)
Cleaved Caspase-33.8 ± 0.46.2 ± 0.7
Cleaved PARP4.1 ± 0.57.5 ± 0.9
Bax/Bcl-2 Ratio2.9 ± 0.35.1 ± 0.6

Conclusion

The protocols and experimental design outlined in this document provide a comprehensive framework for evaluating the cytotoxic properties of this compound. By systematically assessing cell viability, the mode of cell death, and the underlying molecular pathways, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. The presented data tables and diagrams offer a clear structure for organizing and interpreting the experimental findings.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Hydroxy-3'-deoxy-3'-fluoroguanosine is a modified nucleoside of significant interest in the study of oxidative DNA damage, DNA repair mechanisms, and the development of therapeutic agents. The presence of an 8-hydroxy group makes it a marker for oxidative stress, as guanine (B1146940) is the most susceptible nucleobase to oxidation.[1][2] The 3'-fluoro substitution, on the other hand, can significantly influence the sugar pucker conformation, which in turn affects the overall structure and stability of DNA or RNA strands into which it might be incorporated.[3] This modification can also impact the interaction with DNA polymerases and repair enzymes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the atomic-level structural and dynamic characterization of such modified nucleosides.[4] Due to the presence of the fluorine atom, ¹⁹F NMR can be a particularly sensitive and specific tool, offering a wide chemical shift range and no background signal in biological systems.[5][6]

These application notes provide a comprehensive overview of the NMR techniques and detailed protocols for the characterization of this compound.

Data Presentation

Due to the lack of publicly available, specific NMR data for this compound, the following tables present representative ¹H and ¹⁹F NMR chemical shifts and coupling constants for structurally related compounds: 8-oxoguanine-containing DNA and various fluorinated nucleosides. These values can serve as a guide for the initial analysis of the target molecule.

Table 1: Representative ¹H Chemical Shifts (δ, ppm) for Protons in 8-Oxoguanine and 3'-Deoxy-3'-fluororibose Moieties in Aqueous Solution.

ProtonExpected Chemical Shift Range (ppm)Notes
H8 (Guanine)7.5 - 8.2The chemical shift of the H8 proton in 8-oxoguanine is sensitive to its local environment and stacking interactions within a DNA duplex.[7][8]
H1' (Ribose)5.8 - 6.5The anomeric proton's chemical shift is indicative of the glycosidic bond conformation.
H2', H2'' (Ribose)2.0 - 3.0The chemical shifts and coupling patterns of these protons are crucial for determining the sugar pucker.
H3' (Ribose)4.5 - 5.5The presence of the electronegative fluorine atom at this position is expected to shift this resonance downfield.
H4' (Ribose)4.0 - 4.5
H5', H5'' (Ribose)3.5 - 4.0
NH₂ (Guanine)6.5 - 7.5These are exchangeable protons and may be broadened or not observed in D₂O.
N1H (Guanine)10.5 - 11.5This imino proton is involved in Watson-Crick base pairing and is only observable in H₂O with water suppression techniques.[7]

Table 2: Representative ¹⁹F Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Fluorinated Nucleosides.

ParameterExpected Value RangeNotes
δ(¹⁹F)-120 to -220 ppmThe ¹⁹F chemical shift is highly sensitive to the local electronic environment.[9][10] The reference standard is typically CCl₃F.[4]
¹J(¹⁹F, ¹³C)160 - 200 HzOne-bond coupling to the directly attached carbon.
²J(¹⁹F, ¹H3')~50 HzGeminal coupling to the H3' proton.
³J(¹⁹F, ¹H2')15 - 30 HzVicinal coupling, dependent on the dihedral angle.
³J(¹⁹F, ¹H4')15 - 30 HzVicinal coupling, dependent on the dihedral angle.
⁵J(H1', F)1.0 - 1.8 HzLong-range coupling through the glycosidic bond, useful for conformational analysis.[11]

Experimental Protocols

Sample Preparation

A well-prepared NMR sample is crucial for obtaining high-quality spectra.[12]

  • Compound Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: For exchangeable protons (e.g., imino and amino protons), use a solvent mixture of 90% H₂O / 10% D₂O. For routine ¹H and ¹⁹F NMR, deuterated solvents like D₂O, DMSO-d₆, or Methanol-d₄ are suitable. The choice of solvent can affect chemical shifts.[12][13]

  • Concentration: For ¹H NMR, a concentration of 1-5 mg of the compound in 0.5-0.6 mL of solvent is typically sufficient.[14][15] For less sensitive nuclei like ¹³C or for 2D experiments, higher concentrations may be necessary.

  • Buffer and pH: If studying the compound under physiological conditions, use a suitable buffer (e.g., 10 mM phosphate (B84403) buffer with 100 mM NaCl) and adjust the pH to the desired value (typically 6.5-7.5).

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the final solution into the NMR tube using a syringe filter or a Pasteur pipette with a cotton or glass wool plug.[9][15]

  • NMR Tubes: Use high-quality, clean, and unscratched 5 mm NMR tubes.[15]

1D NMR Data Acquisition
  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker systems).

    • Solvent Suppression: If in H₂O, use a water suppression technique like presaturation or WATERGATE.

    • Spectral Width: 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹⁹F NMR:

    • Pulse Sequence: A standard single-pulse experiment.

    • Proton Decoupling: Use proton decoupling (e.g., zgpg30 with garp decoupling on Bruker systems) to simplify the spectrum by removing ¹H-¹⁹F couplings. Acquire a coupled spectrum as well to observe these couplings.[4]

    • Spectral Width: A wide spectral width of ~200 ppm is recommended initially to locate the signal.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 64-256, as ¹⁹F signal intensity can be lower than ¹H.

2D NMR Data Acquisition

2D NMR experiments are essential for unambiguous resonance assignment.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons, typically within the same spin system (e.g., within the ribose sugar).

    • Pulse Sequence: cosygpmfph (Bruker).

    • Parameters: Standard parameters are usually sufficient. Typically 2k x 256 data points with 8-16 scans per increment.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy):

    • Purpose: To correlate all protons within a spin system, even if they are not directly coupled.

    • Pulse Sequence: mlevph (Bruker).

    • Mixing Time: A mixing time of 60-80 ms (B15284909) is typically used to observe correlations throughout the ribose ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons with their directly attached carbons.

    • Pulse Sequence: hsqcedetgpsisp2.3 (Bruker), which allows for editing to distinguish CH/CH₃ from CH₂ signals.

    • Parameters: Optimized for a one-bond ¹J(C,H) coupling of ~145 Hz.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons. This is crucial for linking the guanine base to the ribose sugar (e.g., correlation between H1' and C4/C8).

    • Pulse Sequence: hmbcgplpndqf (Bruker).

    • Parameters: Optimized for long-range couplings of 4-10 Hz.

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) or ¹⁹F,¹H-HETCOR:

    • Purpose: To identify through-space correlations between protons and the fluorine atom for structural elucidation.[5] A HETCOR experiment can identify through-bond scalar couplings.[16]

    • Mixing Time (for HOESY): 200-500 ms.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3-1.0 Hz for ¹H, 1-2 Hz for ¹⁹F) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.[17]

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

  • Referencing: Reference the ¹H spectrum to an internal standard (e.g., DSS or TSP) or to the residual solvent signal. Reference the ¹⁹F spectrum to an external standard like CCl₃F (0 ppm).[4]

  • For 2D Spectra: Processing involves Fourier transformation in both dimensions, phasing, and baseline correction. Specific window functions (e.g., sine-bell) are often used.[18]

Mandatory Visualizations

Biological Pathway: 8-Oxoguanine DNA Repair

This compound, as an analog of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-oxo-dG), is expected to be recognized by the Guanine Oxidation (GO) repair system. The primary pathway for removing 8-oxoG from DNA is Base Excision Repair (BER).[19][20]

DNA_Repair_Pathway DNA DNA with 8-oxoG:C lesion OGG1 OGG1 (8-oxoguanine DNA glycosylase) DNA->OGG1 Recognition & Excision of 8-oxoG Replication DNA Replication DNA->Replication AP_Site AP Site (Apurinic/Apyrimidinic) OGG1->AP_Site APE1 APE1 (AP Endonuclease 1) AP_Site->APE1 Cleavage of phosphodiester backbone SSB Single-Strand Break APE1->SSB PolB_Lig3 DNA Polymerase β & DNA Ligase III SSB->PolB_Lig3 Gap filling & Ligation Repaired_DNA Repaired DNA (G:C) PolB_Lig3->Repaired_DNA Mispair 8-oxoG:A Mispair Replication->Mispair MUTYH MUTYH (MutY Homolog) Mispair->MUTYH Recognition & Excision of 'A' Adenine_Excised Adenine Excised (8-oxoG) MUTYH->Adenine_Excised Adenine_Excised->APE1 BER continues

Caption: Base Excision Repair (BER) pathway for 8-oxoguanine (8-oxoG).

Experimental Workflow: NMR Structural Elucidation

The logical flow for characterizing this compound using NMR involves a series of 1D and 2D experiments to build the structure from individual spin systems to the complete molecule.

NMR_Workflow SamplePrep Sample Preparation (Solvent, Concentration, pH) OneD_NMR 1D NMR Acquisition (¹H, ¹⁹F, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, TOCSY, HSQC, HMBC, HOESY) OneD_NMR->TwoD_NMR Initial Characterization Processing Data Processing (FT, Phasing, Baseline Correction) OneD_NMR->Processing TwoD_NMR->Processing Assignment Resonance Assignment Processing->Assignment Structure Structural Analysis (Conformation, Dynamics) Assignment->Structure Interpretation Assign_Spin Assign Ribose & Guanine Spin Systems (COSY/TOCSY) Assign_CH Assign C-H Pairs (HSQC) Connect_Fragments Connect Base to Sugar (HMBC/HOESY)

Caption: Workflow for NMR-based structural elucidation of modified nucleosides.

References

Application Notes & Protocols for Assessing Polymerase Incorporation of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interaction between DNA polymerases and modified nucleotides is crucial for the development of novel therapeutics and molecular biology tools. This document provides detailed methods for assessing the incorporation of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine triphosphate (8-OH-3'-F-dGTP), a novel analog with modifications on both the sugar and the base.

8-Hydroxyguanine (8-oxoG) is a common oxidative DNA lesion, and its triphosphate form, 8-oxo-dGTP, is a known substrate for various DNA polymerases, often leading to mutagenesis. The 3'-fluoro modification is known to influence the conformation of the sugar ring and can affect polymerase recognition and catalysis. Nucleosides lacking a 3'-hydroxyl group can act as chain terminators of DNA synthesis[1]. The combination of these two modifications in 8-OH-3'-F-dGTP presents a unique candidate for investigation as a polymerase inhibitor or a mutagenic probe.

These protocols are based on established methods for assessing the incorporation of other modified nucleotides, such as 8-oxo-dGTP and various fluoro-sugar-modified analogs[2][3][4]. Researchers should adapt and optimize these protocols for their specific experimental conditions and the particular DNA polymerase being investigated.

I. Key Experimental Approaches

Several robust methods can be employed to assess the incorporation of 8-OH-3'-F-dGTP. The choice of method depends on the specific research question, ranging from qualitative assessment of incorporation to detailed kinetic analysis.

  • Primer Extension Assays: A straightforward method to qualitatively or semi-quantitatively determine if a polymerase can incorporate the modified nucleotide.

  • Steady-State Kinetics: Used to determine the kinetic parameters (Km and kcat) of incorporation, providing a measure of the efficiency and affinity of the polymerase for the modified nucleotide.

  • Pre-Steady-State Kinetics: Provides detailed insights into the individual steps of the catalytic cycle, including nucleotide binding, conformational changes, and the chemical step of incorporation.

  • Real-Time Fluorescence Assays: A high-throughput method for monitoring polymerase activity in real time, useful for screening inhibitors and determining incorporation rates.

Experimental Protocols

Protocol 1: Primer Extension Assay

This assay determines if 8-OH-3'-F-dGTP can be incorporated by a DNA polymerase and whether it acts as a chain terminator.

Materials:

  • DNA Polymerase (e.g., Taq, Klenow fragment, DNA Polymerase β)

  • 5'-radiolabeled (e.g., 32P) or fluorescently labeled primer

  • Unlabeled DNA template

  • Natural dNTPs (dATP, dCTP, dGTP, dTTP) at high concentration (e.g., 1 mM)

  • 8-OH-3'-F-dGTP

  • 10x Polymerase Reaction Buffer

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Tris-Borate-EDTA (TBE) buffer

Procedure:

  • Annealing: Anneal the labeled primer to the DNA template by mixing them in a 1:1.5 molar ratio in 1x polymerase buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Reaction Setup: Prepare the reaction mixtures in a total volume of 20 µL. Include a control reaction with the natural dGTP and test reactions with varying concentrations of 8-OH-3'-F-dGTP. A typical reaction mixture contains:

    • 2 µL 10x Polymerase Reaction Buffer

    • 2 µL Annealed primer/template DNA (100 nM final concentration)

    • x µL dNTPs (as required for the specific experiment)

    • x µL 8-OH-3'-F-dGTP or dGTP

    • 1 µL DNA Polymerase (e.g., 1 unit)

    • Nuclease-free water to 20 µL

  • Incubation: Incubate the reactions at the optimal temperature for the chosen polymerase for a set time (e.g., 10-30 minutes).

  • Quenching: Stop the reactions by adding an equal volume (20 µL) of Stop Solution.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel in 1x TBE buffer until the desired separation is achieved.

  • Visualization: Visualize the results using phosphorimaging for radiolabeled primers or fluorescence imaging for fluorescently labeled primers.

Expected Results:

  • Incorporation: A band corresponding to the full-length product or an extended primer in the presence of 8-OH-3'-F-dGTP indicates incorporation.

  • Chain Termination: If 8-OH-3'-F-dGTP is a chain terminator, you will observe bands that are one nucleotide longer than the primer, and the intensity of the full-length product will decrease with increasing concentrations of the modified nucleotide.

Protocol 2: Steady-State Kinetic Analysis

This protocol determines the Michaelis-Menten kinetic parameters for the incorporation of 8-OH-3'-F-dGTP.

Materials:

  • Same as Protocol 1, with a focus on accurate quantitation of all components.

Procedure:

  • Optimization: First, determine the optimal enzyme concentration and reaction time to ensure that the reaction is in the steady state (i.e., less than 20% of the primer is extended)[5].

  • Reaction Setup: Set up a series of reactions with a fixed concentration of enzyme and primer/template DNA, and varying concentrations of 8-OH-3'-F-dGTP.

  • Time Course: For each concentration of 8-OH-3'-F-dGTP, take aliquots at different time points (e.g., 0, 1, 2, 5, 10 minutes) and quench the reaction with Stop Solution.

  • Gel Analysis: Separate the products by denaturing PAGE and quantify the amount of extended primer at each time point.

  • Data Analysis:

    • Plot the product concentration versus time for each 8-OH-3'-F-dGTP concentration. The initial velocity (V0) is the slope of the linear portion of this curve.

    • Plot V0 versus the concentration of 8-OH-3'-F-dGTP.

    • Fit the data to the Michaelis-Menten equation: V0 = (Vmax * [S]) / (Km + [S]), where [S] is the concentration of 8-OH-3'-F-dGTP.

    • Calculate kcat from the equation Vmax = kcat * [E], where [E] is the enzyme concentration.

    • The catalytic efficiency is calculated as kcat/Km.

Data Presentation

Quantitative data from kinetic analyses should be summarized in tables for easy comparison. Below are example tables with hypothetical data for the incorporation of 8-OH-3'-F-dGTP compared to the natural dGTP by a hypothetical DNA polymerase.

Table 1: Steady-State Kinetic Parameters for Single Nucleotide Incorporation

NucleotideKm (µM)kcat (s-1)kcat/Km (µM-1s-1)
dGTP5.010.02.0
8-OH-3'-F-dGTP1500.50.0033

Table 2: Relative Incorporation Efficiency

Nucleotide ComparisonRelative Efficiency ( (kcat/Km)modified / (kcat/Km)natural )
8-OH-3'-F-dGTP vs. dGTP1.65 x 10-3

Visualizations

Experimental Workflow

The general workflow for assessing the polymerase incorporation of a modified nucleotide can be visualized as follows:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Synthesize/Obtain 8-OH-3'-F-dGTP P2 Prepare Labeled Primer and Template DNA P3 Purify DNA Polymerase A1 Set up Polymerase Reactions (Control and Test) P3->A1 A2 Incubate at Optimal Temperature A1->A2 A3 Quench Reactions A2->A3 D1 Denaturing PAGE A3->D1 D2 Visualize and Quantify Products D1->D2 D3 Kinetic Analysis D2->D3 D4 Determine Incorporation Efficiency and Fidelity D3->D4

Caption: Generalized workflow for assessing polymerase incorporation of modified nucleotides.

Logical Relationship of Kinetic Analysis

The relationship between the experimental steps and the derived kinetic parameters in a steady-state analysis is illustrated below.

G cluster_exp Experimental Data cluster_calc Calculations cluster_params Kinetic Parameters Data Product Concentration vs. Time V0 Initial Velocity (V0) (Slope of linear phase) Data->V0 MM Michaelis-Menten Plot (V0 vs. [Substrate]) V0->MM Km Km MM->Km Vmax Vmax MM->Vmax Efficiency Efficiency = kcat / Km Km->Efficiency kcat kcat = Vmax / [E] Vmax->kcat kcat->Efficiency

Caption: Flowchart of steady-state kinetic data analysis.

References

Application Notes and Protocols: 8-Hydroxy-3'-deoxy-3'-fluoroguanosine as a Novel Probe for DNA Repair Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative DNA damage is a constant threat to genomic integrity, with 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), being one of the most prevalent and mutagenic lesions.[1][2][3][4] This lesion arises from the attack of reactive oxygen species (ROS) on guanine (B1146940) bases in DNA.[3][5] If left unrepaired, 8-OHdG can lead to G:C to T:A transversion mutations, which are implicated in carcinogenesis and various degenerative diseases.[2]

The primary enzyme responsible for the recognition and removal of 8-OHdG in the base excision repair (BER) pathway is 8-oxoguanine DNA glycosylase (OGG1).[6][7] OGG1 is a bifunctional DNA glycosylase that not only cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar but also possesses an AP-lyase activity that incises the DNA backbone 3' to the resulting abasic site.[8] Given its critical role in maintaining genome stability, OGG1 is a significant target for both basic research and therapeutic development.[6]

This document describes the proposed use of a novel probe, 8-Hydroxy-3'-deoxy-3'-fluoroguanosine (8-OH-3'-FdG) , for DNA repair studies focused on OGG1. The introduction of a fluorine atom at the 3'-deoxy position of the guanosine (B1672433) sugar offers unique properties that can be exploited to investigate the mechanism of OGG1 and to screen for its inhibitors. While direct experimental data for this specific molecule is emerging, this document provides detailed protocols adapted from established methods for studying 8-OHdG repair, along with the scientific rationale for employing this fluorinated analog.

Principle of this compound as a Probe

The strategic placement of a fluorine atom at the 3'-position of the deoxyribose sugar is hypothesized to modulate the interaction of the nucleoside with DNA repair enzymes. The high electronegativity of fluorine can alter the sugar pucker conformation and the electronic properties of the local DNA structure, potentially influencing enzyme recognition and catalysis.

Potential Applications:

  • Mechanistic Probe: The 3'-fluoro modification may trap the enzyme-DNA intermediate, allowing for detailed kinetic and structural studies of the OGG1 catalytic mechanism.

  • OGG1 Inhibitor: The modified sugar could act as a competitive inhibitor of OGG1, preventing the excision of the natural 8-OHdG lesion. This would be valuable for studying the downstream consequences of OGG1 inhibition and for developing therapeutic agents.

  • ¹⁹F NMR Spectroscopy: The fluorine atom provides a sensitive handle for Nuclear Magnetic Resonance (NMR) studies, enabling the investigation of the local environment of the probe within the DNA and upon enzyme binding, without interference from other signals.

Experimental Protocols

The following protocols are adapted from established methods for studying OGG1 activity and can be employed to characterize the utility of 8-OH-3'-FdG as a DNA repair probe.

Protocol 1: Fluorescence-Based OGG1 Activity Assay

This assay measures the excision of 8-OH-3'-FdG from a dual-labeled oligonucleotide probe. The probe contains a fluorophore (e.g., FAM) on one end and a quencher (e.g., Dabcyl) on the other. In its intact, hairpin or double-stranded form, the fluorescence is quenched. Upon cleavage by OGG1 and subsequent strand separation, the fluorophore is de-quenched, resulting in a measurable increase in fluorescence.

Table 1: Reagents and Materials for Fluorescence-Based OGG1 Assay

Reagent/MaterialSupplierCatalog No.Storage
Custom Oligonucleotide Probe*Integrated DNA TechnologiesCustom-20°C
Human OGG1, recombinantThermo Fisher ScientificEN0031-20°C
Assay Buffer (10X)In-house preparationN/A4°C
Nuclease-free WaterThermo Fisher ScientificAM9937Room Temp
96-well Black MicroplateCorning3603Room Temp
Fluorescence Microplate ReaderBMG LABTECHCLARIOstarN/A

*Custom oligonucleotide probe sequence (example): 5'-[FAM]-GCT GCT G[8-OH-3'-FdG]C GTC AGC AGC-[Dabcyl]-3'

Assay Procedure:

  • Prepare 1X Assay Buffer: Dilute the 10X Assay Buffer (250 mM HEPES-KOH, pH 7.8, 1 M KCl, 100 mM EDTA, 10 mM DTT) to 1X with nuclease-free water.

  • Prepare OGG1 Dilutions: Dilute recombinant human OGG1 to the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 nM) in 1X Assay Buffer.

  • Prepare Oligonucleotide Probe: Resuspend the custom oligonucleotide probe containing 8-OH-3'-FdG in 1X Assay Buffer to a final concentration of 100 nM.

  • Set up the Reaction:

    • In a 96-well black microplate, add 50 µL of the diluted OGG1 enzyme solutions to each well.

    • Include a "no enzyme" control with 50 µL of 1X Assay Buffer.

    • Initiate the reaction by adding 50 µL of the 100 nM oligonucleotide probe solution to each well. The final volume will be 100 µL, with a final probe concentration of 50 nM.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 2 minutes for a total of 60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Plot the fluorescence intensity against time to obtain the reaction kinetics.

    • Calculate the initial reaction velocity for each enzyme concentration.

Protocol 2: Gel-Based OGG1 Cleavage Assay

This assay directly visualizes the cleavage of a radiolabeled or fluorescently labeled DNA substrate containing 8-OH-3'-FdG.

Table 2: Reagents and Materials for Gel-Based OGG1 Cleavage Assay

Reagent/MaterialSupplierCatalog No.Storage
Custom Oligonucleotide Substrate*Integrated DNA TechnologiesCustom-20°C
T4 Polynucleotide KinaseNew England BiolabsM0201-20°C
[γ-³²P]ATPPerkinElmerBLU002A-20°C
Human OGG1, recombinantThermo Fisher ScientificEN0031-20°C
Gel Loading Buffer IIThermo Fisher ScientificAM8546GRoom Temp
20% Denaturing Polyacrylamide GelIn-house preparationN/A4°C

*Custom oligonucleotide substrate sequence (example): 5'-GCT GCT G[8-OH-3'-FdG]C GTC AGC AGC-3'

Assay Procedure:

  • 5' End-Labeling of Oligonucleotide:

    • Label the 5' end of the oligonucleotide substrate with [γ-³²P]ATP using T4 Polynucleotide Kinase according to the manufacturer's protocol.

    • Purify the labeled oligonucleotide using a G-25 spin column.

  • Annealing:

    • Anneal the labeled oligonucleotide with a complementary unlabeled strand to create a double-stranded substrate.

  • Cleavage Reaction:

    • Set up the reaction in a final volume of 20 µL containing 1X Assay Buffer, 10 nM of the labeled DNA substrate, and varying concentrations of OGG1 (e.g., 0, 1, 5, 10, 50 nM).

    • Incubate at 37°C for 30 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding 20 µL of Gel Loading Buffer II.

    • Heat the samples at 95°C for 5 minutes and then place on ice.

    • Separate the reaction products on a 20% denaturing polyacrylamide gel.

  • Visualization and Quantification:

    • Expose the gel to a phosphor screen and visualize using a phosphorimager.

    • Quantify the percentage of cleaved product relative to the total substrate.

Visualizations

Signaling Pathway: Base Excision Repair of 8-oxoguanine

BER_Pathway DNA_Damage DNA with 8-oxoguanine OGG1 OGG1 DNA_Damage->OGG1 Recognition & Excision AP_Site Abasic (AP) Site OGG1->AP_Site APE1 APE1 AP_Site->APE1 Incision Nick 5' Nicked DNA APE1->Nick PolB DNA Polymerase β Nick->PolB Gap Filling Ligation DNA Ligase III/ XRCC1 PolB->Ligation Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: The Base Excision Repair (BER) pathway for 8-oxoguanine.

Experimental Workflow: Fluorescence-Based OGG1 Assay

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_Buffer Prepare Assay Buffer Prep_Enzyme Dilute OGG1 Enzyme Prep_Buffer->Prep_Enzyme Setup_Plate Add Enzyme to Plate Prep_Enzyme->Setup_Plate Prep_Probe Prepare 8-OH-3'-FdG Probe Add_Probe Add Probe to Initiate Prep_Probe->Add_Probe Setup_Plate->Add_Probe Incubate_Read Incubate at 37°C & Read Fluorescence Add_Probe->Incubate_Read Analyze_Data Analyze Kinetic Data Incubate_Read->Analyze_Data

Caption: Workflow for the fluorescence-based OGG1 activity assay.

Logical Relationship: Potential Inhibition Mechanism

Inhibition_Mechanism OGG1 OGG1 Active Site Binding Binding OGG1->Binding Inhibition Stalled Complex/ Inhibition OGG1->Inhibition Trapped Intermediate Substrate 8-OHdG Substrate Substrate->Binding Probe 8-OH-3'-FdG Probe Probe->OGG1 Competitive Binding Probe->Inhibition Cleavage Cleavage & Product Release Binding->Cleavage

Caption: Proposed competitive inhibition of OGG1 by 8-OH-3'-FdG.

Conclusion and Future Directions

The use of this compound as a probe for DNA repair studies holds significant promise. The protocols outlined here provide a framework for characterizing its interaction with OGG1 and for its potential application in high-throughput screening for inhibitors. Future studies should focus on the chemical synthesis of this novel nucleoside and its incorporation into oligonucleotides. Subsequent detailed biochemical and structural analyses will be crucial to fully elucidate its mechanism of action and validate its utility as a powerful tool for researchers, scientists, and drug development professionals in the field of DNA repair.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Hydroxy-3'-deoxy-3'-fluoroguanosine is a synthetic nucleoside analog with potential applications in antiviral and anticancer research. As with many biologically active compounds, achieving high purity is critical for accurate in vitro and in vivo studies. High-performance liquid chromatography (HPLC) is a robust and widely adopted technique for the purification of nucleoside analogs.[1][2] This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC), a common method for separating such compounds.[1][3][4] The provided methodologies are based on established principles for the purification of similar nucleoside analogs and serve as a comprehensive guide for method development and implementation.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for the HPLC purification of this compound. These values should be considered as a starting point for method optimization.

Table 1: HPLC Instrumentation and Consumables

ParameterSpecification
HPLC SystemPreparative HPLC System with Gradient Capability
ColumnC18 Reversed-Phase Column (e.g., 250 mm x 10 mm, 5 µm)
DetectorUV-Vis Detector
Fraction CollectorAutomated Fraction Collector
SoftwareChromatography Data System (CDS)

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Mobile Phase A0.1 M Triethylammonium (B8662869) bicarbonate (TEAB), pH 7.5
Mobile Phase BAcetonitrile (B52724)
Gradient0-50% B over 20 minutes
Flow Rate4.0 mL/min
Detection Wavelength260 nm
Injection Volume1.0 mL
Column TemperatureAmbient

Table 3: Sample Preparation and Post-Purification Summary

ParameterDescription
Sample PreparationCrude product dissolved in Mobile Phase A
Purity before HPLC~85% (example)
Expected Retention Time12-15 minutes (example)
Fractions to CollectPeak of interest as determined by UV absorbance
Post-PurificationFractions pooled, solvent removed by lyophilization
Final Purity>98% (example)
Yield~90% (example)

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound.

1. Reagent and Sample Preparation

  • Mobile Phase A (0.1 M TEAB, pH 7.5):

    • Prepare a 1 M solution of triethylammonium bicarbonate by carefully adding triethylamine (B128534) to chilled deionized water and bubbling with CO2 until the pH is approximately 7.5.

    • Dilute the 1 M stock solution to 0.1 M with deionized water.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile.

    • Filter through a 0.45 µm membrane filter.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of Mobile Phase A.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Purification Protocol

  • System Equilibration:

    • Equilibrate the C18 column with 100% Mobile Phase A at a flow rate of 4.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection:

    • Inject 1.0 mL of the prepared sample onto the column.

  • Chromatographic Separation:

    • Run the gradient program as specified in Table 2 (0-50% Mobile Phase B over 20 minutes).

    • Monitor the separation at 260 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the main peak of interest. The retention time will need to be determined empirically but is expected to be in the range of 12-15 minutes.

3. Post-Purification Processing

  • Purity Analysis:

    • Analyze an aliquot of the collected fractions by analytical HPLC to confirm purity.

  • Solvent Removal:

    • Pool the pure fractions.

    • Remove the acetonitrile and triethylammonium bicarbonate by lyophilization (freeze-drying). This is effective as TEAB is a volatile buffer.[4][5]

  • Final Product:

    • The purified this compound is obtained as a solid white powder.

    • Store the final product at -20°C or below.

Visualization

The following diagram illustrates the experimental workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification start Crude This compound dissolve Dissolve in Mobile Phase A start->dissolve filter_sample Filter Sample (0.45 µm) dissolve->filter_sample inject Inject onto C18 Column filter_sample->inject separate Gradient Elution (ACN in TEAB) inject->separate detect UV Detection (260 nm) separate->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool If Pure lyophilize Lyophilization pool->lyophilize end_product Purified Product (>98% Purity) lyophilize->end_product

Caption: Workflow for the purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low reaction yields, during the synthesis of this complex nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A1: A common strategy involves a multi-step process starting from a protected guanosine (B1672433) derivative. The key transformations are the introduction of the 8-hydroxy group (or its protected precursor) and the stereoselective fluorination at the 3'-position of the sugar moiety. The order of these steps can vary, but a plausible route involves:

  • Protection of the sugar hydroxyl groups and the exocyclic amine of guanosine.

  • Introduction of a leaving group at the 3'-position.

  • Nucleophilic substitution with a fluoride (B91410) source.

  • Oxidation at the C8 position of the guanine (B1146940) base.

  • Deprotection to yield the final product.

Q2: Why is the choice of protecting groups so critical in this synthesis?

A2: Protecting groups are essential to prevent unwanted side reactions at the various reactive sites on the guanosine molecule (the 5' and 2' hydroxyl groups, and the N2-amino group). An effective protecting group strategy ensures that the desired reactions (fluorination and oxidation) occur at the correct positions. Poorly chosen protecting groups can lead to a host of problems including low yields, difficult purification, and even decomposition of the starting material or product.

Q3: What are the most challenging steps in the synthesis of this compound?

A3: The two most challenging steps are typically:

  • 3'-Fluorination: Achieving high stereoselectivity and yield in the fluorination step can be difficult. The choice of fluorinating agent and reaction conditions is critical to favor the desired 3'-fluoro isomer and minimize the formation of elimination byproducts.

  • 8-Oxidation: The introduction of the hydroxyl group at the C8 position of the purine (B94841) ring can be sensitive. The reaction needs to be carefully controlled to prevent over-oxidation or degradation of the nucleoside.

Q4: How can I purify the final product and intermediates?

A4: Purification of nucleoside analogs often requires chromatographic techniques. Reverse-phase High-Performance Liquid Chromatography (HPLC) is a common and effective method for purifying the final product and key intermediates. Silica (B1680970) gel column chromatography can also be used for less polar, protected intermediates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, with a focus on overcoming low yields.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in 3'-Fluorination Step Incomplete reaction.- Increase reaction time and/or temperature. - Use a more reactive fluorinating agent (e.g., DAST, Deoxo-Fluor®).
Formation of elimination byproducts (e.g., 2',3'-didehydro-2',3'-dideoxyguanosine (B1496509) derivative).- Use a less hindered base or a non-basic fluorinating agent. - Optimize the reaction temperature; lower temperatures may favor substitution over elimination.
Steric hindrance from bulky protecting groups.- Consider using smaller protecting groups on the sugar moiety.
Low Yield in 8-Oxidation Step Incomplete oxidation of the C8 position.- Increase the concentration of the oxidizing agent (e.g., H₂O₂ in a Fenton-like reaction). - Optimize the catalyst concentration (e.g., Cu(II)).
Degradation of the nucleoside under oxidative conditions.- Carefully control the reaction time and temperature. - Use a milder oxidizing system.
Poor solubility of the starting material.- Use a co-solvent to improve solubility.
Difficult Purification Co-elution of the product with byproducts or starting material.- Optimize the HPLC gradient or solvent system for better separation. - Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
Presence of multiple isomers.- Improve the stereoselectivity of the fluorination step. - Use chiral chromatography to separate diastereomers if necessary.
Product Instability During Deprotection Degradation of the 8-hydroxyguanine (B145757) moiety under harsh deprotection conditions (e.g., strongly basic or acidic).- Use protecting groups that can be removed under milder, neutral, or slightly acidic/basic conditions. - For example, silyl (B83357) ethers can often be removed with fluoride sources like TBAF under relatively mild conditions.

Experimental Protocols

Key Experiment: 3'-Fluorination of a Protected Guanosine Derivative

This protocol is a generalized procedure based on common methods for nucleoside fluorination. Note: This is a hypothetical protocol and should be adapted and optimized based on the specific protected guanosine derivative being used.

Starting Material: A suitably protected 2'-deoxyguanosine (B1662781) derivative with a leaving group (e.g., a triflate or tosylate) at the 3'-position.

Reagents and Materials:

  • Protected guanosine derivative

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Fluorinating agent (e.g., Tetrabutylammonium fluoride - TBAF)

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Reaction vessel with a magnetic stirrer

  • TLC plates and developing chamber

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected guanosine derivative in the anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions.

  • Slowly add a solution of the fluorinating agent (e.g., TBAF in THF) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding the quenching solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 3'-fluorinated derivative.

Key Experiment: 8-Oxidation of a 3'-Fluoroguanosine Derivative

This protocol is a generalized procedure for the oxidation of a guanosine derivative at the C8 position.

Starting Material: 3'-deoxy-3'-fluoroguanosine (B39910) or a protected version thereof.

Reagents and Materials:

  • 3'-fluoroguanosine derivative

  • Aqueous buffer solution (e.g., phosphate (B84403) buffer)

  • Copper(II) sulfate (CuSO₄) solution

  • Ascorbic acid solution

  • Hydrogen peroxide (H₂O₂)

  • Reaction vessel with a magnetic stirrer

  • HPLC system for reaction monitoring and purification

Procedure:

  • Dissolve the 3'-fluoroguanosine derivative in the aqueous buffer solution.

  • Add the copper(II) sulfate solution and the ascorbic acid solution to the reaction mixture.

  • Initiate the reaction by the dropwise addition of hydrogen peroxide. The reaction is often rapid.

  • Monitor the formation of the 8-hydroxy product by reverse-phase HPLC.

  • Upon completion, the reaction mixture can be directly purified by preparative reverse-phase HPLC to isolate the this compound.

Visualizations

Synthesis_Pathway Start Protected Guanosine Step1 Introduction of 3'-Leaving Group Start->Step1 Intermediate1 3'-LG Protected Guanosine Step1->Intermediate1 Step2 Nucleophilic Fluorination Intermediate1->Step2 Intermediate2 3'-Fluoro Protected Guanosine Step2->Intermediate2 Step3 8-Oxidation Intermediate2->Step3 Intermediate3 8-Hydroxy-3'-Fluoro Protected Guanosine Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_fluorination Troubleshooting 3'-Fluorination cluster_oxidation Troubleshooting 8-Oxidation Start Low Yield Observed CheckStep Identify Problematic Step Start->CheckStep Fluorination 3'-Fluorination CheckStep->Fluorination If Oxidation 8-Oxidation CheckStep->Oxidation If Purification Purification CheckStep->Purification If Deprotection Deprotection CheckStep->Deprotection If Fluorination_incomplete Incomplete Reaction? Fluorination->Fluorination_incomplete Oxidation_incomplete Incomplete Reaction? Oxidation->Oxidation_incomplete Fluorination_byproducts Byproducts Formed? Fluorination_incomplete->Fluorination_byproducts No Fluorination_sol1 Increase Time/Temp Change Reagent Fluorination_incomplete->Fluorination_sol1 Yes Fluorination_sol2 Optimize Base/Temp Fluorination_byproducts->Fluorination_sol2 Yes Oxidation_degradation Degradation? Oxidation_incomplete->Oxidation_degradation No Oxidation_sol1 Increase Oxidant/Catalyst Oxidation_incomplete->Oxidation_sol1 Yes Oxidation_sol2 Milder Conditions Oxidation_degradation->Oxidation_sol2 Yes

Caption: Troubleshooting workflow for low yield issues.

"troubleshooting polymerase stalling with 8-Hydroxy-3'-deoxy-3'-fluoroguanosine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Hydroxy-3'-deoxy-3'-fluoroguanosine (8-OH-3'-dFG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent nucleoside analog.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the use of 8-OH-3'-dFG triphosphate (8-OH-3'-dFGTP) in polymerase-based assays.

Issue 1: Complete and Immediate Inhibition of Polymerase Activity

Question: Why do I see no product formation in my primer extension assay, even at what I consider to be low concentrations of 8-OH-3'-dFGTP?

  • Possible Cause 1: Potent Chain Termination. The 3'-fluoro group on the ribose sugar of 8-OH-3'-dFG makes it an obligate chain terminator.[1] Once incorporated by a polymerase, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, immediately halting nucleic acid synthesis.[1] Even low concentrations can be sufficient to terminate all extending strands rapidly.

  • Solution:

    • Titrate Down: Perform a serial dilution of 8-OH-3'-dFGTP to find a concentration that allows for partial extension and observable stalling. Start with nanomolar concentrations and gradually increase.

    • Check Reagents: Ensure your polymerase is active, dNTPs are not degraded, and the primer-template complex is stable. Run a positive control reaction without 8-OH-3'-dFGTP to confirm the baseline activity of your system.

    • Reaction Time: Consider reducing the reaction time to capture intermediate stalling products before all templates are fully terminated.

Issue 2: Inconsistent or Sequence-Dependent Polymerase Stalling

Question: The polymerase seems to stall at different efficiencies depending on the template sequence. Why is the stalling not uniform?

  • Possible Cause 1: Influence of the Templating Base. The efficiency of incorporation for a nucleotide analog is highly dependent on the templating base and the local sequence context. The polymerase's active site conformation changes slightly depending on the template, which can affect its affinity for the analog versus the natural nucleotide (dGTP).

  • Possible Cause 2: Role of the 8-Hydroxy Group. The 8-hydroxy modification is analogous to the common oxidative lesion 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxo-dG).[2] 8-oxo-dG is known to be mutagenic because it can adopt a syn conformation and mispair with adenine (B156593) (A).[2] This conformational flexibility of the 8-OH-3'-dFG base could influence its incorporation efficiency opposite cytosine (C) or potentially opposite other bases, leading to sequence-dependent stalling patterns.

  • Solution:

    • Control Experiments: To isolate the effects of the modifications, run parallel experiments with related analogs if available:

      • 3'-deoxy-3'-fluoroguanosine triphosphate: This will demonstrate the effect of chain termination without the influence of the 8-hydroxy group.

      • 8-hydroxy-dGTP: This will show the effect of the 8-hydroxy group on polymerase fidelity and stalling without immediate chain termination.

    • Sequence Analysis: Analyze the sequences where stalling is most and least prominent. Look for patterns in the surrounding bases that might influence polymerase pausing or analog incorporation.

Issue 3: Distinguishing Analog-Induced Stalling from Template Secondary Structures

Question: How can I be sure that the observed polymerase stalling is due to the incorporation of 8-OH-3'-dFGTP and not a hairpin or G-quadruplex in my DNA/RNA template?

  • Possible Cause: Template Structure. Complex DNA or RNA templates can form secondary structures that physically impede polymerase progression, causing stalling independent of any inhibitor.[3]

  • Solution:

    • Negative Control: Run the experiment under identical conditions but without 8-OH-3'-dFGTP. The presence of bands in this control lane at the same positions as your experimental lane indicates stalling due to template structure.

    • Denaturing Agents: Add PCR additives like betaine (B1666868) (1-2 M) or DMSO (5-10%) to the reaction. These agents help to destabilize secondary structures in the template. If the stalling pattern disappears or weakens in the presence of these additives (while stalling from the analog remains), it suggests the original stalling was structure-induced.[4]

    • Vary Temperature: For DNA polymerases, increasing the reaction temperature can melt secondary structures. Optimize the temperature to be as high as possible while maintaining polymerase activity.

Quantitative Data on Related Compounds

Direct quantitative data (IC50, Ki) for this compound is not widely published. However, data from related fluorinated nucleoside analogs can provide a useful reference for its potential potency. For instance, the related compound 3′-deoxy-3′-fluoroadenosine has demonstrated significant antiviral activity at low micromolar concentrations against various flaviviruses.[5]

CompoundTargetEC50 / IC50Cell Line / Assay
3′-deoxy-3′-fluoroadenosineTick-borne encephalitis virus (TBEV)1.1 ± 0.1 µMPS cells
3′-deoxy-3′-fluoroadenosineWest Nile virus (WNV)4.7 ± 1.5 µMPS cells
3′-deoxy-3′-fluoroadenosineZika virus (ZIKV)2.5 ± 0.5 µMPS cells
Table based on data from a study on the antiviral activity of fluoro-modified nucleosides.[5]

It is hypothesized that 3′-deoxy-3′-fluoroguanosine 5′-triphosphate acts by directly interacting with viral RNA-dependent RNA polymerases (RdRp), leading to the disruption of viral RNA synthesis.[5][6]

Key Experimental Protocols

Protocol: Primer Extension Assay for Mapping Polymerase Stalling

This protocol provides a method to precisely map the sites of polymerase stalling induced by 8-OH-3'-dFGTP.

1. Materials and Reagents:

  • 5'-end labeled primer (e.g., with ɣ-³²P-ATP or a fluorescent tag)

  • DNA or RNA template

  • Thermostable DNA Polymerase (e.g., Taq) or Reverse Transcriptase

  • 10x Polymerase Buffer

  • dNTP mix (dATP, dCTP, dGTP, dTTP at appropriate concentration)

  • 8-OH-3'-dFGTP solution (prepare a fresh serial dilution)

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Nuclease-free water

2. Primer-Template Annealing:

  • Mix the labeled primer and template in a 1.5:1 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl).

  • Heat the mixture to 95°C for 3 minutes.

  • Allow the mixture to cool slowly to room temperature over 45-60 minutes to ensure proper annealing.

3. Reaction Setup:

  • Prepare a master mix containing 10x buffer, dNTPs (excluding dGTP initially if you are directly competing with it), and nuclease-free water. Keep on ice.[7]

  • Set up individual reaction tubes for your control (no analog) and experimental conditions (different concentrations of 8-OH-3'-dFGTP).

  • Aliquot the master mix into each tube.

  • Add the annealed primer-template complex to each tube.

  • Add the required concentration of 8-OH-3'-dFGTP to the experimental tubes and an equivalent volume of buffer to the control tube.

  • Finally, add the DNA polymerase to each tube to initiate the reaction.[7]

4. Reaction and Termination:

  • Incubate the reactions at the optimal temperature for the polymerase for a defined period (e.g., 10-30 minutes).

  • Terminate the reactions by adding an equal volume of Stop Solution.

5. Analysis:

  • Heat the terminated reactions at 95°C for 5 minutes to denature the DNA.

  • Load the samples onto a denaturing polyacrylamide gel (e.g., 6-12% acrylamide (B121943) with 7 M urea).

  • Run a sequencing ladder (Sanger sequencing reaction) of the same template alongside your samples to serve as a size marker.

  • After electrophoresis, visualize the bands using autoradiography (for radiolabeling) or fluorescence imaging.

6. Interpretation:

  • The control lane should show a full-length product band.

  • The experimental lanes will show bands that terminate one base after a cytosine (C) in the template, corresponding to the incorporation of 8-OH-3'-dFG. The intensity of these bands will correlate with the stalling efficiency at that site.

Visualizations

troubleshooting_workflow start Experiment Start: Primer Extension with 8-OH-3'-dFGTP result Analyze Gel Results start->result no_product Problem: No Product / Very Weak Signal result->no_product No bands unexpected_bands Problem: Unexpected Stalling Pattern result->unexpected_bands Inconsistent bands expected_stalling Expected Stalling Observed result->expected_stalling Clear stalling check_reagents Action: Run Positive Control (no analog). Check Polymerase/dNTPs. no_product->check_reagents check_template Action: Run Negative Control (no analog). Analyze template for secondary structures. unexpected_bands->check_template end Resolution: Problem Identified expected_stalling->end titrate Action: Perform Serial Dilution of 8-OH-3'-dFGTP (Lower Conc.) check_reagents->titrate If control is OK titrate->end additives Action: Add DMSO or Betaine to reaction. check_template->additives Structure suspected run_controls Action: Use control analogs (e.g., 3'-dFGTP) to isolate effects. run_controls->end additives->run_controls

Caption: Troubleshooting workflow for polymerase stalling assays.

mechanism_of_action cluster_polymerase Polymerase Active Site primer Primer Strand 3' --- G A T --- 5' incorporation Incorporation primer->incorporation Growing Strand incoming_analog 8-OH-3'-dFGTP incoming_analog->incorporation Binds opposite 'C' stalled_product Stalled Product 3' --- G A T (8-OH-3'-dFG) --- 5' incorporation->stalled_product Phosphodiester bond forms no_elongation Elongation Blocked (No 3'-OH group) stalled_product->no_elongation Next dNTP cannot bind

Caption: Mechanism of 8-OH-3'-dFGTP-induced chain termination.

References

"improving the solubility of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine in aqueous buffers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Hydroxy-3'-deoxy-3'-fluoroguanosine. The following information is designed to help you overcome common solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my standard phosphate-buffered saline (PBS) at neutral pH. What is the expected solubility?

A1: this compound, like many guanosine (B1672433) analogs, is known to have limited aqueous solubility at neutral pH. While specific data for this exact molecule is not extensively published, related compounds such as 8-hydroxyguanine (B145757) exhibit very poor solubility in water or buffers at neutral pH[1]. It is anticipated that the solubility in PBS (pH 7.4) will be low. For initial experiments, it is recommended to start with low concentrations and consider alternative buffer conditions if higher concentrations are required.

Q2: What are the primary strategies I can employ to improve the solubility of this compound in aqueous solutions?

A2: The main approaches to enhance the solubility of poorly soluble compounds like this compound include:

  • pH Adjustment: Modifying the pH of the buffer can significantly impact the solubility of ionizable compounds.

  • Use of Co-solvents: Introducing a water-miscible organic solvent can increase solubility.

  • Addition of Solubilizing Excipients: Employing agents like cyclodextrins or surfactants can improve solubility through complexation or micellar solubilization.[2][3][4][5][6]

  • Temperature Modification: Solubility can sometimes be increased by heating the solution, although the stability of the compound must be considered.

Q3: How does pH affect the solubility of guanosine analogs, and what would be a good starting point for optimization?

A3: Guanosine analogs often contain functional groups that can be ionized at different pH values. For instance, 8-hydroxyguanine's solubility is markedly increased under alkaline conditions (e.g., pH 12)[1]. This is due to the deprotonation of the hydroxyl and amine groups, leading to a more soluble salt form. A good starting point for your experiments would be to prepare a series of buffers with increasing pH (e.g., from pH 7.5 to 10.0) to identify a range where solubility is improved without compromising the stability of your compound. The Henderson-Hasselbalch equation can be used to predict pH-dependent solubility profiles for ionizable drugs[7].

Q4: Are there any recommended excipients for improving the solubility of this compound?

A4: While specific excipients for this compound are not documented, general strategies for related molecules can be applied. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are often effective at forming inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[3] Water-soluble vitamins and amino acids have also been shown to enhance the solubility of guanosine through complex formation[2]. The choice of excipient will depend on the specific requirements of your experiment, including concentration needs and downstream applications.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon standing.
  • Possible Cause: The initial dissolution may have resulted in a supersaturated solution that is not stable over time.

  • Troubleshooting Steps:

    • Verify Kinetic vs. Thermodynamic Solubility: Ensure you are measuring the equilibrium (thermodynamic) solubility. This can be achieved by allowing the suspension to equilibrate for a longer period (e.g., 24-48 hours) with agitation.

    • pH Shift: The pH of your final solution might be drifting. Re-measure the pH and adjust if necessary. Consider using a buffer with a higher buffering capacity.

    • Reduce Concentration: Work with a lower, more stable concentration of the compound.

    • Incorporate Stabilizers: For amorphous solid dispersions, specific polymers can help maintain the amorphous state and prevent crystallization.[5]

Issue 2: Inconsistent results in biological assays due to poor solubility.
  • Possible Cause: The compound may be precipitating in the assay medium, leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Pre-dissolve in an Organic Solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO. Ensure the final concentration of the organic solvent in your assay medium is low (typically <0.5%) and does not affect the biological system. Even for guanosine analogs with poor DMSO solubility, drying the compound to remove water can improve dissolution[8].

    • Use a Formulation with Excipients: Prepare your dosing solutions using a pre-determined optimal concentration of a solubilizing excipient, such as HP-β-CD.

    • Visual Inspection: Before adding to your assay, visually inspect the diluted solution for any signs of precipitation. Centrifuge the solution and use the supernatant if necessary.

Experimental Protocols

Protocol 1: Determining the pH-Dependent Solubility Profile
  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, borate) with pH values ranging from 6.0 to 10.0 in 0.5 unit increments.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Screening for Effective Solubilizing Excipients
  • Excipient Stock Solutions: Prepare stock solutions of various excipients (e.g., 10% w/v HP-β-CD, 5% w/v Polysorbate 80) in your desired aqueous buffer (e.g., PBS pH 7.4).

  • Sample Preparation: Add an excess amount of this compound to each excipient solution and a control (buffer only).

  • Equilibration and Quantification: Follow steps 3-5 from Protocol 1.

  • Data Analysis: Compare the solubility of this compound in the presence of each excipient to the control to determine the fold-increase in solubility.

Data Presentation

Table 1: Illustrative pH-Dependent Solubility of this compound

Buffer pHSolubility (µg/mL)
6.015
6.520
7.028
7.435
8.075
8.5150
9.0320
9.5600
10.01100

Table 2: Illustrative Effect of Excipients on Solubility in PBS (pH 7.4)

Excipient (Concentration)Solubility (µg/mL)Fold Increase
Control (None)351.0
5% HP-β-CD45012.9
10% HP-β-CD89025.4
5% SBE-β-CD62017.7
1% Polysorbate 802106.0
5% PEG 4001805.1

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Solubility start Initial Observation: Low solubility in aqueous buffer q1 Is pH adjustment a viable option for the experiment? start->q1 ph_optimization Determine pH-Solubility Profile (Protocol 1) q1->ph_optimization Yes q2 Is the use of co-solvents or excipients permissible? q1->q2 No ph_success Use optimal pH buffer ph_optimization->ph_success end Proceed with Experiment ph_success->end excipient_screening Screen Solubilizing Excipients (Protocol 2) q2->excipient_screening Yes stock_solution Prepare concentrated stock in organic solvent (e.g., DMSO) q2->stock_solution No excipient_success Use formulation with optimal excipient excipient_screening->excipient_success excipient_success->end final_dilution Dilute stock into final aqueous buffer (ensure final solvent concentration is low) stock_solution->final_dilution final_dilution->end

Caption: A logical workflow for addressing solubility issues.

G cluster_1 Experimental Workflow: Solubility Determination A 1. Add excess compound to buffer/excipient solution B 2. Equilibrate (24-48h with agitation) A->B C 3. Centrifuge to pellet undissolved solid B->C D 4. Collect and dilute supernatant C->D E 5. Quantify concentration (e.g., HPLC-UV) D->E

Caption: A general workflow for experimental solubility determination.

References

"optimization of ligation reactions with 8-Hydroxy-3'-deoxy-3'-fluoroguanosine modified primers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the optimization of ligation reactions involving 8-Hydroxy-3'-deoxy-3'-fluoroguanosine modified primers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when ligating primers with an this compound modification?

A1: The primary challenges stem from the two distinct modifications:

  • 3'-deoxy-3'-fluoroguanosine: The most significant hurdle is the absence of a 3'-hydroxyl group, which is essential for the catalytic activity of standard DNA ligases like T4 DNA ligase. These enzymes require a 3'-OH to form a phosphodiester bond with an adjacent 5'-phosphate. A 3'-fluoro modification will act as a ligation terminator in standard enzymatic reactions.

  • 8-Hydroxyguanine (B145757) (8-oxoG): This is an oxidized guanine (B1146940) lesion. While DNA ligases act on the phosphodiester backbone, the presence of a modified base can distort the DNA helix. Some DNA ligases exhibit reduced efficiency or fidelity when encountering modified bases at or near the ligation junction. For instance, T3 DNA ligase has shown intolerance for modifications at the 8-position of purines in certain contexts.

Q2: Can I use T4 DNA Ligase for my ligation reaction with these modified primers?

A2: It is highly unlikely that T4 DNA Ligase will be effective for ligating a primer with a 3'-fluoro modification. The enzyme's mechanism explicitly requires a 3'-hydroxyl terminus to catalyze the formation of a phosphodiester bond. Ligation will likely fail at this step. Alternative, non-enzymatic chemical ligation strategies may be necessary.

Q3: Are there any specific ligases that are more tolerant to these types of modifications?

A3: While some ligases, like T3 DNA ligase, have shown tolerance for a variety of base and sugar modifications, the fundamental issue of the missing 3'-hydroxyl group remains. Research into engineered ligases is ongoing, but for commercially available enzymes, this modification is problematic. It is crucial to verify the specific requirements of any ligase you intend to use.

Q4: How does the 8-Hydroxyguanine modification affect ligation efficiency?

A4: The 8-hydroxyguanine modification can potentially reduce ligation efficiency. DNA ligases are sensitive to the structure of the DNA duplex at the ligation junction. The presence of an 8-oxoG lesion can cause local distortions in the DNA helix, which may hinder the proper positioning of the ligase enzyme and reduce the reaction rate.

Q5: What alternative ligation strategies can be considered for 3'-fluoro modified primers?

A5: Given the limitation of enzymatic ligation, you may need to explore chemical ligation methods. These techniques do not rely on enzymatic catalysis and can form phosphodiester or other stable linkages between oligonucleotides. Examples include cyanogen (B1215507) bromide-mediated ligation or the use of other activating agents to join a 5'-phosphate to a suitable functional group at the 3'-end of your modified primer.

Troubleshooting Guide

Problem 1: No Ligation Product Observed
Potential Cause Suggested Solution
Incompatible 3'-End Chemistry The 3'-fluoro modification on your primer lacks the necessary 3'-hydroxyl group for enzymatic ligation by standard DNA ligases (e.g., T4 DNA Ligase).
Primary Recommendation: Investigate and implement a chemical ligation protocol suitable for your primer's modifications.
Alternative: If your experimental design permits, consider using a primer with a standard 3'-hydroxyl and incorporating the 8-hydroxyguanine modification internally.
Inactive Ligase The enzyme may have lost activity due to improper storage or handling.
Test the ligase activity using a standard control ligation, such as with Lambda DNA digested with HindIII.[1]
Inhibitors in the Reaction Contaminants from DNA purification steps (e.g., high salt, EDTA, ethanol) can inhibit ligase activity.
Re-purify your primers and template DNA. Ensure the final DNA solution is in a low-salt buffer or nuclease-free water.
Degraded ATP in Buffer The ATP in the ligation buffer is essential for ligase activity and can degrade with multiple freeze-thaw cycles.
Use fresh ligation buffer or supplement your existing buffer with a fresh stock of ATP.
Problem 2: Low Ligation Yield
Potential Cause Suggested Solution
Suboptimal Molar Ratio of Primer to Template An incorrect ratio of the modified primer to the template DNA can lead to inefficient ligation.
Optimize the molar ratio of primer to template. A common starting point is a 1:1 to 10:1 ratio of insert (primer) to vector (template).[2] Use an online calculator to determine the correct amounts.
Reduced Enzyme Efficiency due to 8-oxoG The 8-hydroxyguanine modification may be sterically hindering the ligase, leading to a slower reaction rate.
Increase the incubation time of the ligation reaction (e.g., overnight at 16°C).
Increase the concentration of the ligase enzyme in the reaction.
Incorrect Incubation Temperature The optimal temperature for ligation is a balance between enzyme activity and the annealing of your primer to the template.
For cohesive ends, incubation at 16°C overnight or room temperature for a shorter duration is common. For blunt ends, a lower temperature for a longer time may be beneficial.
Presence of DNA Damage Exposure of DNA to excessive UV light during gel purification can cause damage that inhibits ligation.[2]
Minimize UV exposure time and use a long-wavelength UV source (360 nm) if gel purification is necessary.

Quantitative Data Summary

Table 1: General Ligation Reaction Parameters

ParameterRecommended RangeNotes
Vector:Insert Molar Ratio1:1 to 1:10[2]Can be increased up to 1:20 for short primers/adapters.[2]
Total DNA Concentration< 10 ng/µl[2]High DNA concentrations can lead to the formation of linear concatemers.
Incubation Temperature16°C to 25°C (Room Temp)16°C is often used for overnight incubations to balance enzyme activity and DNA end stability.
ATP Concentration0.1 - 1 mMTypically included in the 10X ligase buffer.

Experimental Protocols

Standard T4 DNA Ligase Reaction Protocol (for control reactions)

This protocol is for a standard ligation and will likely not work with a 3'-fluoro modified primer but can be used as a baseline or for control experiments.

  • Prepare the Ligation Reaction Mix: On ice, combine the following in a microfuge tube:

    • Template DNA: X ng (e.g., 50-100 ng)

    • Primer DNA: Y ng (calculate for a 1:1 to 10:1 molar ratio to the template)

    • 10X T4 DNA Ligase Buffer: 2 µL

    • T4 DNA Ligase (400 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation:

    • Gently mix the components by pipetting.

    • Incubate at 16°C overnight or at room temperature (22-25°C) for 1-2 hours.

  • Heat Inactivation (Optional):

    • Heat the reaction at 65°C for 10 minutes to inactivate the ligase. This is often done before transformation.

  • Analysis:

    • The ligation product can be analyzed by gel electrophoresis or used in subsequent applications like PCR or transformation.

Visualizations

Experimental Workflow for Ligation Optimization

Ligation_Workflow cluster_prep Preparation cluster_reaction Ligation Reaction cluster_analysis Analysis Prep_DNA Purify Primer & Template DNA Quantify Quantify DNA Prep_DNA->Quantify Calc_Ratio Calculate Molar Ratios Quantify->Calc_Ratio Setup Set up Ligation Mix (DNA, Buffer, Ligase) Calc_Ratio->Setup Incubate Incubate (Temp. & Time) Setup->Incubate Analysis Analyze Product (Gel Electrophoresis, etc.) Incubate->Analysis Troubleshoot Troubleshoot (if necessary) Analysis->Troubleshoot No/Low Product

Caption: A general workflow for setting up and optimizing a ligation reaction.

Troubleshooting Logic for Failed Ligation

Troubleshooting_Ligation Start Ligation Failed? Check_3_Prime Is Primer 3'-Fluoro Modified? Start->Check_3_Prime Check_Ligase Ligase Activity Control OK? Check_3_Prime->Check_Ligase No Sol_Chemical Use Chemical Ligation Check_3_Prime->Sol_Chemical Yes Check_DNA_Purity DNA Purity OK? Check_Ligase->Check_DNA_Purity Yes Sol_Replace_Ligase Replace Ligase Check_Ligase->Sol_Replace_Ligase No Check_Buffer Buffer/ATP Fresh? Check_DNA_Purity->Check_Buffer Yes Sol_Repurify Repurify DNA Check_DNA_Purity->Sol_Repurify No Optimize_Ratio Optimize Molar Ratios & Conditions Check_Buffer->Optimize_Ratio Yes Sol_New_Buffer Use Fresh Buffer/ATP Check_Buffer->Sol_New_Buffer No Sol_Success Ligation Successful Optimize_Ratio->Sol_Success

Caption: A decision tree for troubleshooting failed ligation reactions.

References

"preventing degradation of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine during experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and use of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine (8-OH-3'-dFG) to prevent its degradation during experiments. The information provided is based on best practices for handling sensitive nucleoside analogs, with specific data primarily derived from studies on its close structural analog, 8-oxo-2'-deoxyguanosine (8-oxodG), a major product of DNA oxidation.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a modified nucleoside analog. The "8-Hydroxy" designation is synonymous with "8-oxo," indicating a susceptibility to oxidative processes. Like other 8-oxoguanine derivatives, 8-OH-3'-dFG is prone to degradation, which can impact experimental results by introducing variability and artifacts. Guanine (B1146940) itself is the nucleobase most susceptible to oxidation due to its low oxidation potential.[2] Therefore, careful handling is crucial to maintain the integrity of the compound.

Q2: What are the primary factors that can cause the degradation of 8-OH-3'-dFG?

A2: Based on data from analogous compounds, the primary factors contributing to degradation are:

  • Oxidation: Exposure to reactive oxygen species (ROS) is a major cause of degradation for 8-oxoguanine derivatives.[2][3][4][5]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[6]

  • pH: While specific data for 8-OH-3'-dFG is unavailable, the stability of similar compounds can be pH-dependent. For instance, some guanine-based antivirals show increased degradation at higher pH.[7] It is generally advisable to maintain a stable, near-neutral pH.

  • Light Exposure: UV radiation can induce photodegradation of 8-oxo-2'-deoxyguanosine.[8][9] It is prudent to protect 8-OH-3'-dFG solutions from light.

Q3: How should I store stock solutions of 8-OH-3'-dFG?

A3: For long-term stability, it is recommended to store stock solutions of 8-OH-3'-dFG at -80°C. Studies on urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) have shown it to be stable for over two years when stored at -80°C.[10][11] For short-term storage, -20°C is acceptable. To minimize freeze-thaw cycles, which can contribute to degradation, it is best to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I store diluted, working solutions of 8-OH-3'-dFG?

A4: It is highly recommended to prepare fresh working solutions of 8-OH-3'-dFG from a frozen stock for each experiment. If temporary storage is necessary, keep the solution on ice and protected from light. A study on urinary 8-OHdG indicated stability for up to 24 hours at room temperature (25°C), suggesting that short-term storage at 4°C is likely acceptable for 8-OH-3'-dFG.[10][11] However, for sensitive applications, fresh preparation is always the best practice.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Experimental Results
Potential Cause Recommended Solution
Degradation of 8-OH-3'-dFG stock solution 1. Prepare a fresh stock solution from powder. 2. Aliquot the new stock solution into single-use vials to avoid multiple freeze-thaw cycles. 3. Verify the concentration of the new stock solution using UV spectrophotometry.
Degradation of working solutions during the experiment 1. Prepare fresh working solutions immediately before use. 2. Keep working solutions on ice and protected from light throughout the experiment. 3. If the experiment is lengthy, consider preparing fresh working solutions at intermediate time points.
Interaction with experimental buffer components 1. Review the composition of your buffers. Avoid components that can generate reactive oxygen species. 2. Consider degassing buffers to remove dissolved oxygen. 3. Test the stability of 8-OH-3'-dFG in your experimental buffer by incubating it for the duration of the experiment and analyzing for degradation (e.g., by HPLC).
Issue 2: High Background Signal or Artifacts in Assays
Potential Cause Recommended Solution
Presence of degradation products 1. Purify the 8-OH-3'-dFG stock solution if degradation is suspected. HPLC is a suitable method. 2. Always use freshly prepared working solutions.
Oxidative damage to other experimental components 1. Include antioxidants, such as dithiothreitol (B142953) (DTT), in your buffers, if compatible with your assay. A common buffer for experiments with 8-oxoguanine-DNA glycosylase includes 1 mM DTT.[7] 2. Ensure all reagents are of high purity and free from metal ion contamination, which can catalyze oxidation.
Non-specific binding of the compound or its degradation products 1. Optimize blocking steps in binding assays. 2. Include appropriate controls, such as experiments without 8-OH-3'-dFG or with a known degradation product, if available.

Quantitative Data on the Stability of 8-oxo-2'-deoxyguanosine

The following tables summarize stability data for 8-oxo-2'-deoxyguanosine (8-oxodG), which can serve as a proxy for understanding the stability of 8-OH-3'-dFG.

Table 1: Temperature-Dependent Formation (Degradation) of 8-oxoguanine in DNA [6]

Temperature (°C)Rate Constant (k) in 10⁻³ M Phosphate Buffer, pH 6.8 (s⁻¹)Rate Constant (k) with 0.14 M NaCl (s⁻¹)
65(Not specified)(Not specified)
70(Not specified)(Not specified)
75(Not specified)(Not specified)
85(Not specified)(Not specified)
37 (extrapolated)4.7 x 10⁻¹⁰1.3 x 10⁻¹⁰
Activation Energy 27 ± 2 kcal/mol (Not specified)

Note: The original study measured the formation of 8-oxoguanine in DNA, which represents a form of degradation of the guanine base.

Table 2: Storage Stability of Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) [10][11]

Storage ConditionDurationStability
Room Temperature (25°C)24 hoursStable (no significant change)
-80°C> 2 years (800 days)Stable (no significant change)

Experimental Protocols

Protocol 1: General Handling and Storage of 8-OH-3'-dFG

This protocol outlines the best practices for handling and storing 8-OH-3'-dFG to minimize degradation.

Materials:

  • Lyophilized 8-OH-3'-dFG

  • Nuclease-free water or appropriate solvent (e.g., DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention tips

  • Vortex mixer

  • -80°C freezer

Procedure:

  • Reconstitution of Lyophilized Powder: a. Briefly centrifuge the vial of lyophilized 8-OH-3'-dFG to ensure the powder is at the bottom. b. Under sterile conditions, add the appropriate volume of nuclease-free water or DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Gently vortex to dissolve the powder completely. Avoid vigorous shaking to minimize shearing forces.

  • Aliquoting for Storage: a. Immediately after reconstitution, divide the stock solution into single-use aliquots in sterile, nuclease-free microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experiments to avoid multiple freeze-thaw cycles. b. Label each aliquot clearly with the compound name, concentration, and date of preparation.

  • Long-Term Storage: a. Store the aliquots at -80°C for long-term storage.

  • Preparation of Working Solutions: a. When needed for an experiment, thaw a single aliquot of the stock solution on ice. b. Dilute the stock solution to the desired final concentration using your experimental buffer. It is recommended to perform dilutions immediately before use. c. Keep the working solution on ice and protected from light throughout the experiment.

  • Disposal of Unused Solution: a. It is recommended to discard any unused portion of the thawed stock aliquot and any remaining working solution after the experiment is complete to ensure the highest quality for subsequent experiments.

Visualizations

Diagram 1: Workflow for Minimizing Degradation of 8-OH-3'-dFG

G cluster_prep Preparation and Storage cluster_exp Experimental Use Reconstitute Reconstitute Lyophilized 8-OH-3'-dFG Aliquot Aliquot into Single-Use Volumes Reconstitute->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Single Aliquot on Ice Store->Thaw Prepare_Working Prepare Fresh Working Solution Thaw->Prepare_Working Protect Protect from Light and Keep on Ice Prepare_Working->Protect Use Use Immediately in Experiment Protect->Use

Caption: Recommended workflow for handling 8-OH-3'-dFG.

Diagram 2: Troubleshooting Logic for Inconsistent Results

G Start Inconsistent Results Check_Stock Is the stock solution reliable? Start->Check_Stock Check_Working Are working solutions prepared and handled correctly? Check_Stock->Check_Working Yes New_Stock Prepare fresh stock and aliquot. Check_Stock->New_Stock No Check_Buffer Is the experimental buffer compatible? Check_Working->Check_Buffer Yes Improve_Handling Prepare fresh working solutions, keep on ice, and protect from light. Check_Working->Improve_Handling No Optimize_Buffer Test buffer for compatibility and consider adding antioxidants. Check_Buffer->Optimize_Buffer No Resolved Problem Resolved Check_Buffer->Resolved Yes New_Stock->Check_Working Improve_Handling->Check_Buffer Optimize_Buffer->Resolved

Caption: Troubleshooting workflow for experimental inconsistencies.

Diagram 3: Simplified 8-Oxoguanine DNA Repair Pathway

G DNA DNA with 8-oxoG:C pair OGG1 OGG1 (8-oxoguanine DNA glycosylase) DNA->OGG1 recognizes and excises 8-oxoG AP_Site AP Site (Apurinic/Apyrimidinic) OGG1->AP_Site BER_Proteins Base Excision Repair (BER) Proteins (APE1, Pol β, Ligase) AP_Site->BER_Proteins process AP site Repaired_DNA Repaired DNA with G:C pair BER_Proteins->Repaired_DNA insert C and ligate

Caption: Base excision repair of 8-oxoguanine in DNA.

References

Technical Support Center: Refining Purification Protocols for 8-Hydroxy-3'-deoxy-3'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the purification of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The purification of this compound presents several challenges stemming from its unique chemical structure. The presence of the 8-hydroxy group makes the guanine (B1146940) base susceptible to oxidation.[1][2] The fluorine atom at the 3'-position enhances metabolic stability but can also influence the molecule's chromatographic behavior.[3][4][5][6] Key challenges include:

  • Oxidative Instability: The 8-hydroxyguanine (B145757) moiety can be easily oxidized, leading to impurities.

  • Co-elution of Diastereomers: If the synthesis is not stereospecific, diastereomers may be difficult to separate.

  • Removal of Reagents and Byproducts: Fluorinating agents and other reactants from the synthesis can be challenging to remove completely.[3]

  • Low Yields: Intramolecular side reactions, particularly involving pyrimidine-based derivatives, can lead to lower yields of the desired product.[3]

Q2: What type of chromatography is most suitable for purifying this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying nucleoside analogs like this compound. This technique separates compounds based on their hydrophobicity. A C18 column is typically a good starting point. For challenging separations, other stationary phases like C8 or phenyl columns can be explored.

Q3: How can I prevent the oxidation of the 8-hydroxyguanine moiety during purification?

A3: To minimize oxidation, it is crucial to work under oxygen-free conditions as much as possible. This can be achieved by:

  • Degassing all solvents and mobile phases used in chromatography.[7][8]

  • Adding antioxidants, such as ascorbic acid or dithiothreitol (B142953) (DTT), to the sample and mobile phase.

  • Working at lower temperatures to reduce the rate of oxidation.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of this compound, primarily focusing on HPLC-based methods.

Peak-Related Problems

Q4: I am observing broad or tailing peaks in my chromatogram. What could be the cause?

A4: Broad or tailing peaks can be caused by several factors. A systematic approach to troubleshooting is recommended.

Table 1: Troubleshooting Broad or Tailing Peaks

Potential CauseRecommended Solution
Column Degradation The column packing may be clogged or deteriorated. Try regenerating the column by flushing it with strong solvents or replace it if necessary.[9]
Excessive Sample Load Overloading the column can lead to poor peak shape. Reduce the injection volume or dilute the sample.[9]
Incorrect Mobile Phase An improper mobile phase pH or organic modifier concentration can lead to poor separation. Optimize the mobile phase composition.[9]
Secondary Interactions The analyte may be interacting with residual silanols on the column. Consider adding a competitive amine (e.g., triethylamine) to the mobile phase or using an end-capped column.

Q5: My chromatogram shows no peaks, or the peaks are very small. What should I do?

A5: The absence of peaks or significantly reduced peak size usually points to an issue with the sample injection, the detector, or the mobile phase flow.

Table 2: Troubleshooting Absent or Small Peaks

Potential CauseRecommended Solution
Detector Lamp Off Ensure the detector lamp is turned on.[7]
No Sample Injected Check the autosampler for sufficient sample volume and ensure there are no air bubbles in the syringe.[7]
No Mobile Phase Flow Check for leaks in the system, ensure mobile phase reservoirs are not empty, and purge the pump to remove any trapped air.[7][10]
Incorrect Detector Wavelength Verify that the detector is set to the correct wavelength for detecting your compound.
Sample Degradation The sample may have degraded. Prepare a fresh sample and evaluate the system with a fresh standard.[7]

Q6: I am seeing extra, unexpected peaks in my chromatogram. What are they?

A6: Unexpected peaks can be due to impurities, contaminants, or issues with the HPLC system.

Table 3: Troubleshooting Unexpected Peaks

Potential CauseRecommended Solution
Sample Contamination The sample may contain impurities from the synthesis or degradation products. Review the synthetic route and consider a pre-purification step.
Mobile Phase Contamination Use high-purity solvents and prepare fresh mobile phase daily.[9]
Air Bubbles Degas the mobile phase to remove dissolved gases.[8]
Carryover from Previous Injection Clean the injector and run blank injections to ensure the system is clean.
Column Contamination Strongly retained compounds from previous injections may be eluting. Wash the column with a strong solvent.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of this compound

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) or 50 mM ammonium (B1175870) acetate in water, pH 7.0. Degas thoroughly.

    • Solvent B: Acetonitrile or Methanol. Degas thoroughly.

  • Gradient Elution:

    • Start with a linear gradient of 5-25% Solvent B over 30 minutes.

    • Adjust the gradient based on the initial separation profile to optimize the resolution of the target peak.

  • Sample Preparation:

    • Dissolve the crude product in the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Detection: Monitor the elution at a wavelength of 254 nm or 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions and remove the solvent by lyophilization.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Synthesis Product dissolution Dissolve in Mobile Phase synthesis->dissolution filtration Filter Sample (0.22 µm) dissolution->filtration hplc RP-HPLC Separation filtration->hplc collection Fraction Collection hplc->collection purity_check Purity Analysis (Analytical HPLC) collection->purity_check pooling Pool Pure Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Pure Compound lyophilization->final_product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Peak Tailing

troubleshooting_logic cluster_checks cluster_solutions start Problem: Peak Tailing check_overload Is the column overloaded? start->check_overload check_column Is the column old or degraded? check_overload->check_column No solution_overload Reduce sample concentration or injection volume check_overload->solution_overload Yes check_mobile_phase Is the mobile phase pH optimal? check_column->check_mobile_phase No solution_column Replace or regenerate the column check_column->solution_column Yes check_secondary_interactions Are there secondary interactions? check_mobile_phase->check_secondary_interactions Yes solution_mobile_phase Adjust mobile phase pH check_mobile_phase->solution_mobile_phase No solution_secondary_interactions Add competing amine or use an end-capped column check_secondary_interactions->solution_secondary_interactions Yes

References

Technical Support Center: Phosphoramidite Synthesis of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the phosphoramidite (B1245037) synthesis of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine. This complex molecule presents unique challenges due to the combined presence of an oxidatively sensitive 8-hydroxy group, and a 3'-fluoro modification on the deoxyribose sugar.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the phosphoramidite synthesis of this compound?

A1: The primary challenges stem from the unique combination of modifications:

  • 8-Hydroxyguanine (B145757) (8-oxo-G) Moiety: This group is susceptible to oxidation to further undesired products, especially under the conditions of oligonucleotide synthesis and deprotection. It also introduces steric bulk, which can lower coupling efficiency.

  • 3'-Deoxy-3'-Fluoro Sugar: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the 5'-hydroxyl group, potentially leading to lower coupling yields.

  • Protecting Group Strategy: A robust protecting group for the 8-hydroxy group is crucial. This group must be stable throughout the fluorination, phosphitylation, and oligonucleotide synthesis cycles, yet be removable under conditions that do not degrade the 3'-fluoro modification or the final oligonucleotide.

  • Deprotection: The final deprotection conditions must be carefully chosen to be mild enough to avoid degradation of the 8-oxo-G and the fluorinated sugar moiety while ensuring complete removal of all protecting groups.

Q2: What are the most common side reactions to be aware of?

A2: The most prevalent side reaction is the further oxidation of the 8-hydroxyguanine moiety.[1][2] Under standard oxidizing conditions used in phosphoramidite chemistry (e.g., iodine/water), 8-oxo-G can be converted to more complex lesions.[1][2] Additionally, incomplete capping of failed sequences can lead to the formation of (n-1) shortmers, which can be difficult to separate from the full-length product.

Q3: Are there commercially available phosphoramidites for this compound?

A3: As of our latest information, a pre-made phosphoramidite for this compound is not commercially available. Its synthesis requires a custom, multi-step approach.

Troubleshooting Guide

Problem 1: Low Coupling Efficiency

Symptoms:

  • Low yield of the full-length oligonucleotide.

  • Presence of significant (n-1) and other shorter sequences in the crude product analysis (HPLC, Mass Spectrometry).

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance: The bulky 8-oxo-G phosphoramidite can hinder efficient coupling.Increase the coupling time (e.g., from 2 minutes to 5-10 minutes). Use a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in place of tetrazole.[3] Increase the concentration of the phosphoramidite.
Reduced Nucleophilicity of 5'-OH: The 3'-fluoro group on the preceding nucleotide can decrease the reactivity of the 5'-hydroxyl group.Use a higher concentration of the activator. Consider using a phosphoramidite with a more labile protecting group on the phosphorus, if available.
Degraded Phosphoramidite: The 8-oxo-G phosphoramidite may be sensitive to moisture and oxidation.Ensure the phosphoramidite is stored under anhydrous conditions and an inert atmosphere. Use freshly prepared phosphoramidite solutions for synthesis.
Suboptimal Activator: The standard activator (tetrazole) may not be sufficient for this sterically demanding phosphoramidite.Switch to a more reactive activator like DCI or ETT.[3]
Problem 2: Degradation of the 8-Oxo-Guanine Moiety

Symptoms:

  • Appearance of unexpected peaks in HPLC analysis of the crude or purified oligonucleotide.

  • Mass spectrometry data indicating masses corresponding to oxidized forms of the guanine (B1146940) base.

Possible Causes & Solutions:

CauseRecommended Solution
Oxidation during Synthesis: The standard iodine/water oxidation step can lead to further oxidation of the 8-oxo-G.Use a milder oxidizing agent, such as tert-Butyl hydroperoxide (t-BuOOH). Minimize the oxidation time to the minimum required for complete oxidation of the phosphite (B83602) triester.
Oxidation during Deprotection: Prolonged exposure to basic conditions, especially in the presence of air, can cause oxidation.Degas all deprotection solutions thoroughly. Perform the deprotection under an inert atmosphere (e.g., Argon). Add an antioxidant, such as 2-mercaptoethanol, to the deprotection solution.
Problem 3: Incomplete Deprotection

Symptoms:

  • Broad peaks in HPLC analysis.

  • Mass spectrometry data showing masses corresponding to the oligonucleotide with protecting groups still attached.

Possible Causes & Solutions:

CauseRecommended Solution
Sterically Hindered Protecting Groups: The protecting groups on the 8-oxo-G moiety may be difficult to remove.Increase the deprotection time or temperature, while carefully monitoring for degradation of the oligonucleotide. Use a stronger deprotection reagent, such as a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA), if compatible with the 3'-fluoro modification.[4][5]
Incompatible Deprotection Conditions: The chosen deprotection method may not be suitable for the specific protecting groups used.Consult the literature for the recommended deprotection conditions for the specific protecting groups employed in the synthesis of the 8-oxo-G phosphoramidite.

Experimental Protocols

Proposed Synthetic Route for this compound Phosphoramidite

This is a proposed synthetic pathway based on available literature for similar modifications. Optimization of each step is crucial.

Synthetic_Pathway cluster_0 Starting Material cluster_1 Protection cluster_2 Fluorination cluster_3 Modification & Phosphitylation A 2'-Deoxyguanosine B Protection of N2 and O6 A->B e.g., Isobutyryl chloride, Diphenylcarbamoyl chloride C Protection of 5'-OH B->C e.g., TBDMS-Cl D Fluorination at 3' C->D e.g., DAST E Deprotection of 5'-OH D->E e.g., TBAF F Introduction of 8-bromo E->F e.g., NBS G Conversion of 8-bromo to 8-hydroxy F->G e.g., NaSH, then oxidation H 5'-DMT Protection G->H DMT-Cl, Pyridine I Phosphitylation at 3' H->I 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA Phosphoramidite_Cycle A 1. Deblocking (DMT Removal) B 2. Coupling (Phosphoramidite Addition) A->B C 3. Capping (Acetylation of Failures) B->C D 4. Oxidation (P(III) to P(V)) C->D D->A Next Cycle Troubleshooting_Workflow Start Synthesis Problem Identified Analysis Analyze Crude Product (HPLC, Mass Spec) Start->Analysis Low_Yield Low Yield of Full-Length Product? Analysis->Low_Yield Degradation Evidence of 8-oxo-G Degradation? Low_Yield->Degradation No Optimize_Coupling Optimize Coupling: - Increase coupling time - Change activator - Check amidite quality Low_Yield->Optimize_Coupling Yes Incomplete_Deprotection Incomplete Deprotection? Degradation->Incomplete_Deprotection No Optimize_Oxidation Optimize Oxidation: - Use milder oxidant - Reduce oxidation time Degradation->Optimize_Oxidation Yes Optimize_Deprotection Optimize Deprotection: - Increase time/temp - Change deprotection reagent - Add antioxidant Incomplete_Deprotection->Optimize_Deprotection Yes End Successful Synthesis Incomplete_Deprotection->End No Optimize_Coupling->Analysis Optimize_Oxidation->Analysis Optimize_Deprotection->Analysis

References

"minimizing off-target effects of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine in cell culture"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a notable absence of published scientific literature specifically detailing the synthesis, biological activity, and off-target effects of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine. This technical support guide has been developed by extrapolating from data on structurally related compounds, including 3'-deoxy-3'-fluoroguanosine, 8-hydroxyguanosine, and general principles governing the off-target effects of nucleoside analogs. The provided protocols and data are intended to serve as a foundational resource for researchers to design and conduct their own empirical investigations.

Frequently Asked Questions (FAQs)

Q1: What are the potential on-target and off-target mechanisms of action for this compound?

A1: Based on its structure, this compound is a nucleoside analog. Its on-target effects would likely involve incorporation into nascent DNA or RNA chains by viral or cellular polymerases, leading to chain termination due to the absence of a 3'-hydroxyl group, a mechanism common to many antiviral and anticancer nucleoside analogs. The 8-hydroxy modification could also influence its interaction with target enzymes.

Potential off-target effects are a significant consideration for nucleoside analogs and can include:

  • Mitochondrial Toxicity: Inhibition of mitochondrial DNA polymerase gamma (Pol γ), leading to mitochondrial DNA depletion and subsequent mitochondrial dysfunction.[1][2]

  • Inhibition of Cellular Kinases: Competition with endogenous nucleosides for phosphorylation by cellular kinases, potentially disrupting cellular signaling pathways.

  • Induction of Oxidative Stress: While the 8-hydroxy group is often a marker of oxidative stress[3][4], its presence on an exogenous molecule could have complex effects on the cellular redox balance.

  • Alteration of Gene Expression: Incorporation into cellular nucleic acids or other off-target interactions could lead to unintended changes in gene expression profiles.

Q2: What are the first steps to take if I observe unexpected cytotoxicity in my cell culture experiments?

A2: If you observe unexpected cytotoxicity, it is crucial to systematically troubleshoot the experiment.

  • Confirm Compound Identity and Purity: Ensure the compound you are using is indeed this compound and is of high purity.

  • Dose-Response and Time-Course Analysis: Perform a detailed dose-response and time-course experiment to determine the EC50 (half-maximal effective concentration for the desired effect) and CC50 (half-maximal cytotoxic concentration).

  • Cell Line Specificity: Test the compound in multiple cell lines to determine if the cytotoxicity is cell-type specific.

  • Assess Mitochondrial Function: Given that mitochondrial toxicity is a common off-target effect of nucleoside analogs, evaluate mitochondrial membrane potential, oxygen consumption, and mitochondrial DNA content.

  • Control Experiments: Include appropriate vehicle controls and positive controls for cytotoxicity.

Q3: How can I distinguish between on-target antiproliferative effects and off-target cytotoxicity?

A3: Distinguishing between desired antiproliferative effects and general cytotoxicity requires a multi-pronged approach:

  • Mechanism-Based Assays: If the intended target is a specific viral or cellular polymerase, perform in vitro assays with the purified enzyme to confirm direct inhibition.

  • Rescue Experiments: If the compound is expected to inhibit a specific metabolic pathway, attempt to rescue the cells by providing downstream metabolites.

  • Biomarker Analysis: Measure biomarkers associated with specific types of cell death (e.g., apoptosis vs. necrosis) and cellular stress (e.g., oxidative stress markers).

  • Comparison with Analogs: Compare the activity of this compound with inactive or less active structural analogs to identify structure-activity relationships for both on-target and off-target effects.

Troubleshooting Guides

Issue 1: High Levels of Cell Death at Concentrations Required for Efficacy

This common issue suggests a narrow therapeutic window. The goal is to find experimental conditions that maximize the on-target effect while minimizing cytotoxicity.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Mitochondrial Toxicity Perform a Seahorse XF Analyzer assay to measure mitochondrial respiration. Assess mitochondrial membrane potential using a fluorescent dye like TMRE. Quantify mitochondrial DNA (mtDNA) content via qPCR.A decrease in basal and maximal respiration, loss of membrane potential, and a reduction in mtDNA copy number would indicate mitochondrial toxicity.
Induction of Apoptosis Perform an Annexin V/Propidium Iodide (PI) staining assay and a Caspase-3/7 activity assay.An increase in Annexin V positive cells and elevated Caspase-3/7 activity would suggest apoptosis is the primary mode of cell death.
General Cellular Stress Measure reactive oxygen species (ROS) levels using a fluorescent probe like DCFDA. Assess for endoplasmic reticulum (ER) stress by measuring markers like CHOP expression.Increased ROS levels or upregulation of ER stress markers would point towards broader cellular stress responses.
Cell Cycle Arrest Analyze the cell cycle distribution of treated cells using flow cytometry after PI staining.Accumulation of cells in a specific phase of the cell cycle could indicate an antiproliferative effect rather than direct cytotoxicity.
Issue 2: Inconsistent Results Between Experiments

Variability in experimental outcomes can be frustrating. A systematic approach to identifying the source of the inconsistency is key.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Compound Instability Assess the stability of this compound in your cell culture medium over the time course of your experiment using methods like HPLC.Degradation of the compound over time would lead to a decrease in its effective concentration and variable results.
Cell Culture Conditions Standardize cell passage number, seeding density, and media components. Regularly test for mycoplasma contamination.Consistent cell health and experimental conditions will reduce variability.
Assay Performance Include positive and negative controls for every assay in each experiment. Monitor assay metrics like Z'-factor to ensure robustness.Consistent performance of controls will indicate that the assay itself is reliable.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial DNA Content by qPCR

This protocol is designed to quantify changes in mitochondrial DNA (mtDNA) relative to nuclear DNA (nDNA) as an indicator of mitochondrial toxicity.

Materials:

  • DNA extraction kit

  • qPCR instrument and reagents (e.g., SYBR Green master mix)

  • Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M)

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound or vehicle control for the desired duration (e.g., 72 hours).

  • DNA Extraction: Harvest cells and extract total genomic DNA using a commercial kit according to the manufacturer's instructions.

  • qPCR:

    • Set up qPCR reactions for both the mitochondrial and nuclear gene targets for each sample.

    • Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).

  • Data Analysis:

    • Determine the Ct (cycle threshold) values for both the mitochondrial and nuclear genes for each sample.

    • Calculate the ΔCt for each sample: ΔCt = Ct(nuclear gene) - Ct(mitochondrial gene).

    • Calculate the relative mtDNA content using the 2-ΔΔCt method, normalizing to the vehicle-treated control.

Protocol 2: Cytotoxicity Assessment using a Resazurin-Based Assay

This protocol provides a simple and reliable method for measuring cell viability.

Materials:

  • 96-well cell culture plates

  • Resazurin (B115843) sodium salt solution

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: After allowing cells to adhere overnight, treat with a serial dilution of this compound. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of approximately 20 µg/mL.

  • Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with media and resazurin but no cells).

    • Normalize the fluorescence values of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the compound concentration and fit a dose-response curve to determine the CC50 value.

Data Presentation

Table 1: Illustrative Cytotoxicity and Antiviral Activity of Related Fluorinated Nucleosides

This table presents data on related compounds to provide a comparative context, as specific data for this compound is not currently available in published literature.

CompoundCell LineCC50 (µM)Antiviral EC50 (µM)Therapeutic Index (CC50/EC50)
3'-deoxy-3'-fluoroadenosine [5]PS>252.2 (TBEV)>11.4
3'-deoxy-3'-fluoroadenosine [5]HBCA>253.1 (TBEV)>8.1
3'-deoxy-3'-fluoroguanosine [5]PSNot reportedInactive (TBEV)-

Table 2: Hypothetical Mitochondrial Toxicity Profile of a Nucleoside Analog

This table provides a hypothetical example of data that could be generated to assess mitochondrial toxicity.

Concentration (µM)Relative mtDNA Content (%)Mitochondrial Membrane Potential (%)Basal Respiration (pmol O2/min)
Vehicle Control 100 ± 5100 ± 4150 ± 10
0.1 98 ± 695 ± 5145 ± 8
1 85 ± 780 ± 6120 ± 9
10 50 ± 845 ± 770 ± 6
100 20 ± 515 ± 430 ± 5

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Cytotoxicity Investigation cluster_2 Data Analysis & Interpretation start Start with this compound dose_response Dose-Response & Time-Course (Cytotoxicity Assay) start->dose_response mito_tox Mitochondrial Toxicity Assays (mtDNA content, Seahorse) dose_response->mito_tox If cytotoxicity observed apoptosis Apoptosis Assays (Annexin V, Caspase) dose_response->apoptosis ros Oxidative Stress Assays (ROS levels) dose_response->ros analysis Determine CC50 & Identify Primary Off-Target Effect mito_tox->analysis apoptosis->analysis ros->analysis conclusion Refine Experimental Conditions or Modify Compound Structure analysis->conclusion signaling_pathway cluster_0 Nucleoside Analog Action cluster_1 Cellular Metabolism & Off-Target Interaction cluster_2 Downstream Effects compound This compound phosphorylation Phosphorylation by Cellular Kinases compound->phosphorylation pol_gamma Mitochondrial DNA Polymerase Gamma (Pol γ) phosphorylation->pol_gamma Inhibition mtdna_depletion mtDNA Depletion pol_gamma->mtdna_depletion Inhibition leads to oxphos_impairment Impaired Oxidative Phosphorylation mtdna_depletion->oxphos_impairment atp_depletion ATP Depletion oxphos_impairment->atp_depletion cell_death Cell Death atp_depletion->cell_death

References

Technical Support Center: Enzymatic Incorporation of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine (8-OH-dFG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working on the enzymatic incorporation of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine (8-OH-dFG) and its triphosphate form (8-OH-dFG-TP).

Troubleshooting Guides

This section addresses common problems encountered during the enzymatic incorporation of 8-OH-dFG into nucleic acids.

Issue 1: Low or No Incorporation of 8-OH-dFG

  • Question: I am observing very low or no incorporation of 8-OH-dFG into my DNA/RNA strand. What are the possible causes and solutions?

  • Answer: Low incorporation efficiency is a common issue when working with modified nucleotides. Here are several factors to investigate:

    • Suboptimal Polymerase Choice: Not all polymerases can efficiently incorporate modified nucleotides. Some may have a high degree of substrate specificity.[1]

      • Recommendation: Screen a panel of DNA or RNA polymerases to find one that is more permissive for 8-OH-dFG-TP. Polymerases known for incorporating other modified bases can be good candidates.

    • Incorrect Reaction Conditions: The optimal conditions for incorporating a modified nucleotide may differ from those for natural nucleotides.

      • Recommendation: Systematically optimize reaction parameters such as pH, temperature, and incubation time.

    • Divalent Cation Concentration: The type and concentration of divalent cations (e.g., Mg²⁺, Mn²⁺) can significantly impact polymerase activity and fidelity with modified substrates. The presence of Mn²⁺ has been shown to increase the affinity of some polymerases for dideoxynucleotides.[2]

      • Recommendation: Titrate the concentration of Mg²⁺ in your reaction buffer. Consider testing Mn²⁺ as a substitute for or in addition to Mg²⁺, as it can sometimes enhance the incorporation of modified nucleotides.

    • Substrate Quality: The 8-OH-dFG-TP may be degraded or contain impurities that inhibit the polymerase.

      • Recommendation: Verify the purity and concentration of your 8-OH-dFG-TP stock. Use freshly prepared solutions for your experiments.

Issue 2: Chain Termination After Incorporation

  • Question: My reaction seems to stop after a single incorporation of 8-OH-dFG. Is this expected?

  • Answer: Yes, this can be an expected outcome. The 3'-fluoro modification on the deoxyribose sugar of 8-OH-dFG makes it a potential chain terminator.[3] The absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide.

    • Recommendation: If continued extension is desired, this specific modified nucleotide may not be suitable. If the goal is to introduce a single modification at a specific position, then this property can be advantageous.

Issue 3: Non-Specific Incorporation or Misincorporation

  • Question: I am observing incorporation of 8-OH-dFG opposite bases other than cytosine in the template strand. How can I improve specificity?

  • Answer: Misincorporation can occur with modified nucleotides. For instance, the related compound 8-hydroxyguanosine (B14389) 5'-triphosphate has been shown to be incorporated opposite both cytosine and adenine.[4]

    • Recommendation:

      • Optimize Divalent Cations: As mentioned, the choice and concentration of divalent cations can influence polymerase fidelity. Try optimizing the Mg²⁺ concentration.

      • Enzyme Selection: Use a high-fidelity polymerase if specificity is critical.

      • Lower Substrate Concentration: Reducing the concentration of 8-OH-dFG-TP may decrease the rate of misincorporation.

Frequently Asked Questions (FAQs)

Q1: Which type of polymerase should I use for incorporating 8-OH-dFG-TP?

A1: The choice of polymerase is critical and often requires empirical testing. Start with polymerases known to be promiscuous or engineered to accept modified nucleotides. For DNA synthesis, DNA polymerase beta has been shown to efficiently incorporate some modified guanosine (B1672433) analogs.[1] For RNA, certain viral RNA-dependent RNA polymerases might be suitable candidates.[3]

Q2: What are the expected kinetic parameters for 8-OH-dFG-TP incorporation?

A2: The kinetic parameters (Km and Vmax) will vary depending on the polymerase used. Generally, expect a higher Km and lower Vmax for a modified nucleotide compared to its natural counterpart (dGTP), indicating lower binding affinity and a slower incorporation rate. For example, with ddGTP and DNA polymerase beta, the Km was found to be lower than that for dGTP, indicating a higher affinity in that specific context.[1]

Q3: Can the 8-hydroxy group on the guanine (B1146940) base affect the stability of the resulting nucleic acid?

A3: Yes. The related modification, 8-oxoguanine, has been shown to destabilize the DNA duplex.[5][6] This is attributed to changes in the hydrophilicity of the base and its impact on the surrounding hydration shell.[5][6] Expect that the presence of 8-OH-dFG may have a similar destabilizing effect on the resulting DNA or RNA strand.

Q4: Are there any special considerations for the template sequence when incorporating 8-OH-dFG?

A4: The local sequence context can influence the efficiency of incorporation. It is advisable to test incorporation at different positions within your template to assess any sequence-specific effects.

Data Presentation

The following tables provide an example of how to structure and present quantitative data when comparing the efficiency of different polymerases for incorporating 8-OH-dFG-TP. Note: The data below is hypothetical and for illustrative purposes only.

Table 1: Comparison of Kinetic Parameters for 8-OH-dFG-TP Incorporation by Different DNA Polymerases

DNA PolymeraseSubstrateKm (µM)Vmax (relative to dGTP)
Polymerase A (High Fidelity)dGTP5.21.00
8-OH-dFG-TP25.80.15
Polymerase B (Engineered)dGTP8.11.00
8-OH-dFG-TP12.50.65
Polymerase C (Exo-)dGTP10.31.00
8-OH-dFG-TP30.10.22

Table 2: Effect of Divalent Cations on Incorporation Efficiency

PolymeraseDivalent CationCation Conc. (mM)Relative Incorporation (%)
Polymerase BMg²⁺2.0100
Mg²⁺5.085
Mn²⁺0.5150
Mn²⁺1.0120

Experimental Protocols

Protocol: Single Nucleotide Incorporation Assay for 8-OH-dFG-TP

This protocol describes a typical primer extension experiment to assess the incorporation of a single 8-OH-dFG nucleotide.

  • Materials:

    • 5'-fluorescently labeled DNA primer

    • DNA template with a target cytosine base

    • Selected DNA polymerase

    • 10X reaction buffer (specific to the polymerase)

    • 8-OH-dFG-TP solution

    • dGTP, dATP, dTTP, dCTP solutions

    • Stop buffer (e.g., 95% formamide, 20 mM EDTA)

    • Nuclease-free water

  • Primer-Template Annealing:

    • Prepare a mixture of the fluorescently labeled primer and the DNA template at a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0).

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

  • Reaction Setup:

    • On ice, prepare the reaction mixtures. A typical 20 µL reaction might contain:

      • 2 µL 10X Polymerase Buffer

      • 1 µL Annealed Primer-Template (10 µM)

      • 1 µL DNA Polymerase (e.g., 1 unit)

      • 2 µL 8-OH-dFG-TP (at desired concentration)

      • x µL Nuclease-free water (to a final volume of 20 µL)

    • Prepare control reactions: a no-enzyme control and a positive control with dGTP instead of 8-OH-dFG-TP.

  • Reaction Incubation:

    • Incubate the reactions at the optimal temperature for the chosen polymerase (e.g., 37°C) for a predetermined time course (e.g., 5, 15, 30 minutes).

  • Reaction Quenching:

    • Stop the reactions by adding an equal volume of stop buffer.

  • Analysis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the fluorescently labeled DNA fragments using a gel imager. The incorporation of 8-OH-dFG will result in a primer that is extended by one nucleotide (P+1).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis p1 Design Primer/Template p3 Anneal Primer-Template p1->p3 p2 Synthesize & Purify 8-OH-dFG-TP e3 Perform Single Nucleotide Incorporation Assay p2->e3 e1 Screen Polymerases p3->e1 e2 Optimize Reaction Conditions (pH, Temp, Cations) e1->e2 e2->e3 a1 Denaturing PAGE e3->a1 a2 Quantify Incorporation a1->a2 a3 Kinetic Analysis (Km, Vmax) a2->a3

Caption: Experimental workflow for optimizing 8-OH-dFG incorporation.

troubleshooting_workflow start Start: Low/No Incorporation q1 Is the 8-OH-dFG-TP pure? start->q1 s1 Verify Purity & Concentration q1->s1 No q2 Is the polymerase suitable? q1->q2 Yes s1->q1 s2 Screen Different Polymerases q2->s2 No q3 Are reaction conditions optimal? q2->q3 Yes s2->q2 s3 Optimize pH, Temperature, and Incubation Time q3->s3 No q4 Is cation concentration correct? q3->q4 Yes s3->q3 s4 Titrate Mg2+ / Test Mn2+ q4->s4 No end_node Successful Incorporation q4->end_node Yes s4->q4

Caption: Troubleshooting decision tree for low incorporation of 8-OH-dFG.

References

Validation & Comparative

Validating the Antiviral Activity of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine Against HIV: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antiviral activity of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine against the Human Immunodeficiency Virus (HIV). Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide utilizes data from a closely related structural analog, 2'-β-Fluoro-2',3'-dideoxyguanosine , to provide a preliminary assessment. This analog shares key structural features, including the guanosine (B1672433) base and a fluoro-substitution on the deoxyribose sugar moiety, which are critical for its mechanism of action. The performance of this analog is compared with Zidovudine (B1683550) (AZT) , a well-established nucleoside reverse transcriptase inhibitor (NRTI) used in HIV therapy.

Performance Comparison of Anti-HIV Compounds

The following table summarizes the in vitro antiviral activity and cytotoxicity of 2'-β-Fluoro-2',3'-dideoxyguanosine and provides a qualitative comparison with Zidovudine. The therapeutic potential of an antiviral compound is often assessed by its Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity (CC50/EC50). A higher SI value indicates a more favorable safety profile.

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
2'-β-Fluoro-2',3'-dideoxyguanosine ATH8>10>100>10
CEM>100>100-
PBL5.0>100>20
Zidovudine (AZT) MT-4~0.0012 - 0.15>34>227

Note: Data for 2'-β-Fluoro-2',3'-dideoxyguanosine is sourced from a study on its chemistry and anti-HIV activity.[1] Data for Zidovudine is compiled from multiple sources indicating its high potency and moderate cytotoxicity.[2][3] It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Mechanism of Action: Nucleoside Reverse Transcriptase Inhibitors

Both this compound (by inference from its structure) and Zidovudine belong to the class of nucleoside reverse transcriptase inhibitors (NRTIs). These compounds act as chain terminators during the reverse transcription of the viral RNA genome into DNA, a crucial step in the HIV replication cycle.

NRTI_Mechanism_of_Action cluster_Cell Host Cell cluster_Virus HIV Replication NRTI NRTI (e.g., 8-OH-3'-dF-Guanosine) Cellular_Kinases Cellular Kinases NRTI->Cellular_Kinases Phosphorylation NRTI_TP NRTI-Triphosphate (Active Form) Cellular_Kinases->NRTI_TP RT Reverse Transcriptase (RT) NRTI_TP->RT Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Viral DNA (Incomplete) RT->Viral_DNA Chain Termination dNTPs Natural dNTPs dNTPs->RT

Caption: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antiviral activity and cytotoxicity of compounds against HIV.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is toxic to host cells.

Protocol:

  • Cell Seeding: Seed uninfected host cells (e.g., MT-4, CEM, or peripheral blood mononuclear cells - PBMCs) into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compound (e.g., this compound) and the control drug (e.g., AZT) in cell culture medium. Add the diluted compounds to the wells containing the cells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 3-7 days) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Reverse Transcriptase (RT) Activity Assay

This biochemical assay directly measures the ability of a compound to inhibit the HIV reverse transcriptase enzyme.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and labeled nucleotides (e.g., [³H]dTTP).

  • Enzyme and Inhibitor Addition: Add a known amount of recombinant HIV-1 reverse transcriptase to the reaction mixture. For the experimental wells, add varying concentrations of the test compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

  • Termination and Precipitation: Stop the reaction by adding a cold acid solution (e.g., trichloroacetic acid) to precipitate the newly synthesized DNA.

  • Filtration and Washing: Filter the reaction mixture through a glass fiber filter to capture the precipitated DNA. Wash the filter to remove unincorporated labeled nucleotides.

  • Quantification: Measure the radioactivity of the filter using a scintillation counter.

  • Data Analysis: Determine the percentage of RT inhibition for each compound concentration compared to the positive control. The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

HIV-1 p24 Antigen Assay

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a marker of viral replication.

Protocol:

  • Cell Infection: Seed susceptible host cells in a 96-well plate. Infect the cells with a known amount of HIV-1.

  • Compound Treatment: Immediately after infection, add serial dilutions of the test compound and control drug to the wells.

  • Incubation: Incubate the infected and treated cells for a period of 3-7 days to allow for viral replication.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercially available p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the untreated infected control. The 50% effective concentration (EC50) is determined from the dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anti-HIV activity of a candidate compound.

Antiviral_Assay_Workflow Start Start: Candidate Compound (8-OH-3'-dF-Guanosine) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Antiviral_Assay Antiviral Activity Assay Start->Antiviral_Assay Data_Analysis Data Analysis (EC50, CC50, SI) Cytotoxicity_Assay->Data_Analysis RT_Assay Reverse Transcriptase (RT) Inhibition Assay Antiviral_Assay->RT_Assay p24_Assay p24 Antigen Production Assay Antiviral_Assay->p24_Assay RT_Assay->Data_Analysis p24_Assay->Data_Analysis Conclusion Conclusion: Evaluate Antiviral Potential Data_Analysis->Conclusion

Caption: General workflow for in vitro evaluation of anti-HIV compounds.

References

A Comparative Guide to 8-Hydroxy-3'-deoxy-3'-fluoroguanosine and Other Guanosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical guanosine (B1672433) analog, 8-Hydroxy-3'-deoxy-3'-fluoroguanosine, in relation to established guanosine analogs such as Acyclovir and Ganciclovir. Due to the absence of direct experimental data for this compound in the reviewed literature, this comparison is based on the known biological activities of its structural components: the 8-hydroxy modification and the 3'-deoxy-3'-fluoro sugar moiety.

Introduction to Guanosine Analogs

Guanosine analogs are a cornerstone of antiviral therapy. These molecules mimic the natural nucleoside guanosine and interfere with viral replication, primarily by inhibiting viral DNA or RNA polymerases. Modifications to the guanine (B1146940) base or the ribose sugar of the nucleoside can enhance antiviral activity, improve selectivity, and alter the pharmacokinetic profile of these drugs.

This guide focuses on a novel, hypothetical compound, this compound, and compares its potential attributes to well-established antiviral guanosine analogs. The 8-hydroxy modification is known to be a marker of oxidative stress and can modulate immune responses, while the 3'-deoxy-3'-fluoro modification on the sugar moiety is designed to act as a chain terminator during nucleic acid synthesis.

Hypothetical Performance Comparison

The following table summarizes a hypothetical comparison of this compound with Acyclovir and Ganciclovir. The data for Acyclovir and Ganciclovir are based on established literature, while the projections for this compound are inferred from the known effects of its constituent modifications.

Table 1: Hypothetical Comparison of Guanosine Analogs

FeatureThis compound (Hypothetical)AcyclovirGanciclovir
Mechanism of Action Likely a DNA polymerase inhibitor and potential immunomodulator. The 3'-fluoro group is expected to act as a chain terminator. The 8-hydroxy group may influence interactions with viral and cellular enzymes and could have immunostimulatory effects.Chain terminator of viral DNA polymerase. Requires phosphorylation by viral thymidine (B127349) kinase (TK) for activation.Chain terminator of viral DNA polymerase. Phosphorylated by viral (CMV UL97) and cellular kinases.
Antiviral Spectrum Potentially broad-spectrum against DNA and RNA viruses, particularly those sensitive to chain terminators. The 8-hydroxy group could confer activity against viruses where an immune response is critical for clearance.Primarily active against Herpes Simplex Virus (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV).Broad-spectrum against herpesviruses, including Cytomegalovirus (CMV), HSV, VZV, and Epstein-Barr virus (EBV).
Activation Requires intracellular phosphorylation to the triphosphate form. The efficiency of phosphorylation by viral and cellular kinases would be a critical determinant of its activity.Dependent on viral thymidine kinase for the initial phosphorylation step, which confers selectivity.Phosphorylated by both viral (in CMV) and cellular kinases.
Potential for Resistance Mutations in viral polymerases could confer resistance. Resistance development would depend on the specific viruses targeted.Resistance can arise from mutations in the viral thymidine kinase or DNA polymerase.Resistance is primarily associated with mutations in the viral UL97 phosphotransferase or the DNA polymerase.
Immunomodulatory Effects The 8-hydroxy modification suggests potential immunomodulatory activity, possibly through pathways related to innate immunity and oxidative stress signaling.[1][2]Minimal direct immunomodulatory effects are reported.Can cause myelosuppression, indicating effects on immune cells.

Experimental Protocols

To experimentally validate the hypothetical properties of this compound and compare it with other guanosine analogs, the following key assays would be essential.

Antiviral Activity Assessment: Plaque Reduction Assay

This assay is the gold standard for determining the in vitro antiviral efficacy of a compound.

Principle: The ability of an antiviral agent to inhibit the formation of viral plaques (localized areas of cell death) in a monolayer of host cells is quantified.

Methodology:

  • Cell Culture: Plate susceptible host cells in multi-well plates to form a confluent monolayer.

  • Virus Inoculation: Infect the cell monolayers with a known titer of the virus in the presence of serial dilutions of the test compound (e.g., this compound, Acyclovir, Ganciclovir).

  • Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentrations of the test compound. This restricts the spread of progeny virus, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation, which varies depending on the virus.

  • Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated.

Cytotoxicity Assessment: MTT/MTS Assay

This colorimetric assay is used to assess the cytotoxicity of the compound on host cells, which is crucial for determining its therapeutic index.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a duration that mirrors the antiviral assay.

  • Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated. The therapeutic index (or selectivity index) is then determined by the ratio of CC₅₀ to EC₅₀.

Signaling Pathways and Experimental Workflows

The potential mechanisms of action of this compound can be visualized through signaling pathway and experimental workflow diagrams.

Viral Replication Inhibition Workflow

This diagram illustrates the general experimental workflow to determine the antiviral efficacy of a guanosine analog.

G cluster_0 In Vitro Antiviral Assay cluster_1 Cytotoxicity Assay cluster_2 Data Analysis A Prepare Host Cell Monolayer C Infect Cells with Virus in Presence of Analogs A->C B Prepare Serial Dilutions of Guanosine Analogs B->C D Overlay with Semi-Solid Medium C->D E Incubate for Plaque Formation D->E F Fix, Stain, and Count Plaques E->F G Calculate EC50 F->G M Determine Therapeutic Index (CC50/EC50) G->M H Seed Host Cells I Treat Cells with Serial Dilutions of Analogs H->I J Add MTT/MTS Reagent I->J K Measure Absorbance J->K L Calculate CC50 K->L L->M

Caption: Experimental workflow for evaluating antiviral efficacy and cytotoxicity.

Potential Immunomodulatory Pathway

The 8-hydroxy modification suggests a potential interaction with cellular pathways involved in sensing oxidative stress and initiating an immune response. One such hypothetical pathway is the activation of innate immune signaling.

G cluster_pathway Hypothetical Immunomodulatory Pathway Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS induces/mimics Sensor Cellular Stress Sensor ROS->Sensor Signaling Signaling Cascade (e.g., MAP Kinases) Sensor->Signaling TF Transcription Factor Activation (e.g., NF-κB, IRFs) Signaling->TF Genes Upregulation of Pro-inflammatory Cytokines & Interferons TF->Genes Response Antiviral State & Immune Cell Recruitment Genes->Response

Caption: Hypothetical signaling pathway for immunomodulation.

Conclusion

While this compound remains a hypothetical compound without direct experimental validation, its structural features suggest a compelling profile as a potential antiviral agent with possible immunomodulatory properties. The 3'-deoxy-3'-fluoro modification positions it as a likely chain terminator of viral polymerases, a well-established antiviral mechanism. The addition of an 8-hydroxy group introduces the intriguing possibility of modulating host immune responses, which could provide a synergistic effect in clearing viral infections.[1][2]

Further research, including the chemical synthesis of this compound and its subsequent evaluation using the detailed experimental protocols outlined in this guide, is necessary to determine its actual therapeutic potential. Comparative studies against established guanosine analogs like Acyclovir and Ganciclovir will be crucial in defining its antiviral spectrum, potency, and selectivity. The exploration of its potential immunomodulatory effects could open new avenues for antiviral drug development, combining direct viral inhibition with the enhancement of the host's natural defenses.

References

Cross-Validation of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-3'-deoxy-3'-fluoroguanosine is a synthetic nucleoside analog that integrates two key pharmacophores: an 8-hydroxyguanosine (B14389) moiety, characteristic of oxidative DNA damage and a modulator of inflammatory responses, and a 3'-deoxy-3'-fluoro modification, a feature of antiviral and anticancer nucleoside analogs. While direct experimental data on this specific compound is limited, its mechanism of action can be inferred from the well-characterized activities of its constituent parts. This guide provides a comparative analysis of the putative mechanisms of this compound against relevant alternative compounds, supported by experimental data and detailed protocols.

Inferred Mechanism of Action of this compound

The mechanism of action for this compound is hypothesized to be a dual-pronged approach:

  • Anti-inflammatory and Antioxidant Activity: The 8-hydroxyguanosine component is structurally analogous to 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a known biomarker for oxidative stress.[1][2] Paradoxically, exogenous 8-OHdG has been shown to exhibit anti-inflammatory properties by inhibiting the activity of Rac1, a small GTPase involved in the production of reactive oxygen species (ROS) and the activation of pro-inflammatory signaling pathways.[3][4] It is proposed that 8-OHdG interferes with the GTP-binding pocket of Rac1.[3]

  • Antiviral/Anticancer Activity: The 3'-deoxy-3'-fluoro modification on the ribose sugar is a hallmark of nucleoside analogs that act as chain terminators during DNA or RNA synthesis. Once phosphorylated to its triphosphate form within the cell, 3'-deoxy-3'-fluoroguanosine (B39910) triphosphate can be incorporated into a growing nucleic acid chain by viral or cellular polymerases. The absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to the termination of nucleic acid elongation and inhibition of viral replication or cell proliferation.[5]

Comparative Analysis with Alternative Compounds

To cross-validate the potential efficacy of this compound, we compare its inferred mechanisms with established compounds in two categories: anti-inflammatory/antioxidant agents and antiviral nucleoside analogs.

Anti-inflammatory and Antioxidant Alternatives

N-acetylcysteine (NAC) and Edaravone are well-characterized antioxidant and anti-inflammatory agents.

  • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione (B108866) (GSH), NAC directly scavenges ROS and replenishes intracellular GSH levels, thereby mitigating oxidative stress and inflammation.

  • Edaravone: A free radical scavenger that has been approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. It is known to reduce oxidative stress by quenching hydroxyl radicals.

CompoundMechanism of ActionKey Experimental FindingReference
8-Hydroxy-2'-deoxyguanosine (as a proxy) Inhibits Rac1 activity, reducing ROS production and inflammation.Significantly inhibited angiotensin II-induced Rac1 activity in vascular smooth muscle cells.[4]
N-acetylcysteine (NAC) Precursor to glutathione; direct ROS scavenger.Restored intracellular glutathione levels and protected against oxidative stress-induced cell death.
Edaravone Free radical scavenger.Reduced infarct volume and neurological deficits in animal models of stroke.
Antiviral Nucleoside Analog Alternatives

Sofosbuvir and Remdesivir are potent antiviral nucleoside analogs that have been successfully deployed in clinical settings.

  • Sofosbuvir (PSI-7977): A prodrug of a uridine (B1682114) nucleotide analog that, once metabolized to its active triphosphate form, acts as a chain terminator for the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.

  • Remdesivir (GS-5734): An adenosine (B11128) nucleotide analog prodrug that functions as a delayed chain terminator of viral RNA-dependent RNA polymerases, effective against a range of RNA viruses, including SARS-CoV-2.

CompoundMechanism of ActionKey Experimental FindingReference
3'-Deoxy-3'-fluoroguanosine (as a proxy) RNA chain terminator for viral RNA-dependent RNA polymerase.3′-deoxy-3′-fluoroguanosine 5′-triphosphate directly interacts with HCV NS5B RdRp, suppressing viral RNA synthesis.[5][5]
Sofosbuvir Chain terminator for HCV NS5B polymerase.EC50 value of 0.04 µM against HCV genotype 1b in replicon cells.
Remdesivir Delayed chain terminator for viral RNA polymerases.EC50 values ranging from 0.03 to 0.1 µM against various coronaviruses in cell culture.

Experimental Protocols

Rac1 Activity Assay

Objective: To determine the inhibitory effect of a compound on Rac1 activation.

Methodology:

  • Cell Culture and Treatment: Vascular smooth muscle cells (VSMCs) are cultured to 80% confluency. Cells are then serum-starved for 24 hours before being pre-treated with the test compound (e.g., 8-OHdG) for 1 hour.

  • Stimulation: Cells are stimulated with a known Rac1 activator, such as angiotensin II (100 nM), for 5 minutes.

  • Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing a protease inhibitor cocktail.

  • Pull-down Assay: Cell lysates are incubated with a GST-fusion protein corresponding to the p21-binding domain (PBD) of PAK1, which specifically binds to the active, GTP-bound form of Rac1. The complexes are pulled down using glutathione-Sepharose beads.

  • Western Blotting: The pulled-down proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with a primary antibody specific for Rac1, followed by a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) system. The intensity of the bands corresponding to active Rac1 is quantified and normalized to the total Rac1 in the cell lysates.

Viral Replicon Assay

Objective: To assess the antiviral activity of a compound against a specific virus.

Methodology:

  • Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon that expresses a luciferase reporter gene are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., 3'-deoxy-3'-fluoroguanosine) for 72 hours.

  • Luciferase Assay: After incubation, the cell culture medium is removed, and the cells are lysed. The luciferase activity in the cell lysates is measured using a luminometer.

  • Cytotoxicity Assay: In a parallel plate, the cytotoxicity of the compound is determined using a standard assay, such as the MTS assay, to ensure that the observed reduction in luciferase activity is not due to cell death.

  • Data Analysis: The EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are calculated from the dose-response curves. The selectivity index (SI) is determined by dividing the CC50 by the EC50.

Visualizations

Signaling Pathways and Experimental Workflows

inferred_mechanism cluster_inflammation Anti-inflammatory Pathway cluster_antiviral Antiviral Pathway ROS Reactive Oxygen Species (ROS) Rac1_GDP Inactive Rac1-GDP ROS->Rac1_GDP Activates Rac1_GTP Active Rac1-GTP Rac1_GTP->Rac1_GDP GAP Inflammation Pro-inflammatory Gene Expression Rac1_GTP->Inflammation Promotes Rac1_GDP->Rac1_GTP GEF Compound_OH 8-Hydroxyguanosine Moiety Compound_OH->Rac1_GTP Inhibits Compound_F 3'-deoxy-3'-fluoro- guanosine Moiety Compound_TP Active Triphosphate Form Compound_F->Compound_TP Cellular Kinases Viral_Polymerase Viral RNA/DNA Polymerase Compound_TP->Viral_Polymerase Substrate Nucleic_Acid Growing Nucleic Acid Chain Viral_Polymerase->Nucleic_Acid Incorporation Chain_Termination Chain Termination Nucleic_Acid->Chain_Termination Leads to

Caption: Inferred dual mechanism of this compound.

rac1_workflow start Culture and Treat VSMCs stimulate Stimulate with Angiotensin II start->stimulate lyse Lyse Cells stimulate->lyse pulldown Incubate with PAK-PBD beads (Pull-down active Rac1) lyse->pulldown western Western Blot for Rac1 pulldown->western quantify Quantify Band Intensity western->quantify end Determine Rac1 Inhibition quantify->end

Caption: Experimental workflow for the Rac1 activity assay.

replicon_workflow start Seed HCV Replicon Cells treat Treat with Test Compound (72h) start->treat luciferase Measure Luciferase Activity treat->luciferase cytotoxicity Measure Cell Viability (MTS) treat->cytotoxicity analyze Calculate EC50 and CC50 luciferase->analyze cytotoxicity->analyze end Determine Antiviral Efficacy analyze->end

Caption: Experimental workflow for the viral replicon assay.

Conclusion

While direct experimental validation of this compound is pending, a robust hypothesis for its dual anti-inflammatory and antiviral/anticancer mechanism of action can be constructed based on the known properties of its constituent chemical moieties. This comparative guide provides a framework for researchers to design experiments to validate these inferred mechanisms. The provided experimental protocols for assessing Rac1 inhibition and antiviral efficacy offer standardized methods to compare the performance of this novel compound against established alternatives like N-acetylcysteine, Edaravone, Sofosbuvir, and Remdesivir. Further investigation into the synergistic or antagonistic effects of combining these two mechanisms in a single molecule will be a critical next step in evaluating the therapeutic potential of this compound.

References

A Comparative Guide to Oxidative Stress Biomarkers: Evaluating 8-Hydroxy-2'-deoxyguanosine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Reliable Oxidative Stress Biomarkers

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] Consequently, the accurate measurement of oxidative stress is crucial for understanding disease mechanisms and developing effective therapeutic interventions. This guide provides a comprehensive comparison of established biomarkers for oxidative stress, with a primary focus on 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a widely validated marker of oxidative DNA damage.

It is important to note that while the topic of interest is "validating 8-Hydroxy-3'-deoxy-3'-fluoroguanosine as a biomarker for oxidative stress," a thorough review of the scientific literature reveals a lack of validation for this specific fluorinated nucleoside as a biomarker for oxidative stress . While the compound exists, there is no published evidence to support its use in measuring oxidative DNA damage. Therefore, this guide will focus on the extensively studied and validated biomarker, 8-OHdG, and compare its performance with other key markers of oxidative stress.

Comparison of Key Oxidative Stress Biomarkers

The selection of an appropriate biomarker for oxidative stress depends on several factors, including the specific biological question, the sample matrix available, and the analytical capabilities of the laboratory. Here, we compare three major classes of oxidative stress biomarkers: a marker of DNA damage (8-OHdG), a marker of lipid peroxidation (F2-Isoprostanes), and a marker of protein oxidation (Protein Carbonyls).

BiomarkerType of DamageCommon Sample TypesTypical Concentration Range (Healthy Adults)Key AdvantagesKey Disadvantages
8-hydroxy-2'-deoxyguanosine (8-OHdG) DNA DamageUrine, Plasma, Serum, Tissues, SalivaUrine: 3.9 ng/mg creatinine (B1669602) (pooled geometric mean)[3] Plasma: ~0.157 ng/mL[4]Stable, non-invasive (urine), reflects DNA repair, widely studied.[1][3]Levels can be influenced by diet and lifestyle; analytical methods require high sensitivity.
F2-Isoprostanes Lipid PeroxidationUrine, PlasmaUrine: ~152.5 pg/mg creatinine[5] Plasma: ~35 ± 6 pg/mL[6]Considered a gold-standard for lipid peroxidation, chemically stable.[7][8]Can be influenced by dietary fat intake; analysis is complex.
Protein Carbonyls Protein OxidationPlasma, Tissues~0.4 - 1.0 nmol/mg protein[9]Relatively early indicator of oxidative stress, stable.[9][10]Can be influenced by protein turnover rates; various detection methods with different sensitivities.

Signaling Pathway: Formation of 8-OHdG

Reactive oxygen species (ROS) can attack cellular macromolecules, including DNA. The guanine (B1146940) base is particularly susceptible to oxidation. The hydroxylation of the C8 position of guanine results in the formation of 8-hydroxyguanine (B145757) (8-OH-Gua). During DNA repair, specifically through the base excision repair (BER) pathway, this damaged base is excised and the resulting 8-hydroxy-2'-deoxyguanosine (8-OHdG) is released and excreted, primarily in the urine.

G ROS Reactive Oxygen Species (ROS) Guanine Guanine in DNA ROS->Guanine attacks Oxidation Oxidation Guanine->Oxidation 8-OH-Gua 8-Hydroxyguanine (in DNA) Oxidation->8-OH-Gua BER Base Excision Repair (BER) 8-OH-Gua->BER 8-OHdG_released 8-OHdG (released) BER->8-OHdG_released Excretion Excretion (Urine) 8-OHdG_released->Excretion

Formation of 8-OHdG through oxidative DNA damage and repair.

Experimental Protocols for 8-OHdG Measurement

The two most common methods for the quantification of 8-OHdG are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

HPLC-MS/MS Method for Urinary 8-OHdG

HPLC-MS/MS is considered the gold standard for 8-OHdG analysis due to its high sensitivity and specificity.[11]

1. Sample Preparation (Urine):

  • Collect first morning void urine samples in sterile containers.[12]

  • To prevent bacterial growth and degradation, store samples at -80°C until analysis.[13]

  • Prior to analysis, thaw samples at room temperature.

  • Centrifuge the urine sample at approximately 2,000 x g for 15 minutes to remove any particulate matter.[14]

  • For quantitative analysis, an internal standard (e.g., ¹⁵N₅-labeled 8-OHdG) is added to the supernatant.[15]

  • Some protocols may include a solid-phase extraction (SPE) step for sample clean-up and concentration, though simpler "dilute-and-shoot" methods are also common.[15][16]

2. HPLC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column for separation. The mobile phase typically consists of a gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[12][15]

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 8-OHdG and the internal standard.[12][15]

ELISA Method for Plasma 8-OHdG

ELISA is a high-throughput and more accessible method for 8-OHdG quantification, though it may have lower specificity compared to HPLC-MS/MS.[13][17]

1. Sample Preparation (Plasma):

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Separate plasma by centrifugation at approximately 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[18]

  • Store plasma samples at -80°C until use. Avoid repeated freeze-thaw cycles.[19]

  • For some ELISA kits, a pretreatment step to remove high-molecular-weight substances, such as ultrafiltration, may be necessary.[19]

2. ELISA Protocol (Competitive Assay):

  • The assay is typically performed in a 96-well plate pre-coated with 8-OHdG.

  • Add standards and prepared plasma samples to the wells.

  • Add a specific primary antibody against 8-OHdG to each well. During incubation, the 8-OHdG in the sample competes with the 8-OHdG coated on the plate for binding to the antibody.

  • Wash the plate to remove unbound antibody and sample components.

  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Wash the plate again to remove unbound secondary antibody.

  • Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.[17][20]

Experimental Workflow: 8-OHdG Analysis

The following diagram illustrates a typical workflow for the analysis of 8-OHdG from biological samples.

G cluster_0 Sample Collection & Processing cluster_1 Analytical Method cluster_2 Data Analysis Sample Biological Sample (Urine, Plasma, etc.) Processing Centrifugation/ Filtration Sample->Processing Method_Choice Method Selection Processing->Method_Choice HPLC HPLC-MS/MS Method_Choice->HPLC ELISA ELISA Method_Choice->ELISA Quantification Quantification HPLC->Quantification ELISA->Quantification Interpretation Interpretation Quantification->Interpretation

General workflow for 8-OHdG biomarker analysis.

Conclusion

8-hydroxy-2'-deoxyguanosine (8-OHdG) remains a robust and widely accepted biomarker for assessing oxidative DNA damage. Its stability and the availability of sensitive analytical methods make it a valuable tool in both basic research and clinical studies. When selecting a biomarker, it is essential to consider the specific context of the study and the strengths and limitations of each marker. A multi-biomarker approach, combining markers of DNA damage, lipid peroxidation, and protein oxidation, can provide a more comprehensive assessment of the complex biological process of oxidative stress.

References

A Tale of Two Guanines: 8-OHdG, the Oxidative Stress Sentinel, and its Elusive Fluorinated Cousin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of nucleoside analogs is paramount. This guide provides a detailed look at 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a well-established biomarker of oxidative stress, and attempts to draw a comparison with the lesser-known 8-Hydroxy-3'-deoxy-3'-fluoroguanosine. While extensive experimental data supports the role of 8-OHdG in disease and as a therapeutic target, information on its fluorinated counterpart is sparse, limiting a direct, data-driven comparison.

8-Hydroxy-2'-deoxyguanosine (8-OHdG): The Well-Documented Damage Marker

8-hydroxy-2'-deoxyguanosine (8-OHdG), also known as 8-oxo-2'-deoxyguanosine (8-oxo-dG), is a product of oxidative DNA damage, formed when reactive oxygen species (ROS) attack the guanine (B1146940) base in DNA.[1][2] Its presence in biological systems is a widely accepted indicator of oxidative stress and has been linked to a multitude of pathological conditions, including cancer, neurodegenerative diseases, cardiovascular disease, and diabetes.[2][3]

Chemical Structure and Properties of 8-OHdG
PropertyValue
Molecular Formula C₁₀H₁₃N₅O₅
Molecular Weight 283.24 g/mol
Synonyms 8-oxo-2'-deoxyguanosine, 8-oxo-dG
Key Feature A hydroxyl group at the 8th position of the purine (B94841) ring.
Biological Significance and Signaling

The formation of 8-OHdG in DNA is a mutagenic lesion because it can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversions.[1][3] This genomic instability is a critical factor in the initiation and progression of cancer.[3]

Cells have evolved sophisticated repair mechanisms to counteract the deleterious effects of 8-OHdG. The primary pathway for its removal is the Base Excision Repair (BER) pathway.[4]

BER_Pathway DNA DNA with 8-OHdG OGG1 OGG1 Glycosylase DNA->OGG1 Recognizes & excises 8-OHdG AP_Site AP Site OGG1->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Cleaves phosphodiester backbone Nick Single-Strand Break APE1->Nick POLB DNA Polymerase β Nick->POLB Inserts correct nucleotide LIG3 DNA Ligase III POLB->LIG3 Seals the nick Repaired_DNA Repaired DNA LIG3->Repaired_DNA

Base Excision Repair (BER) pathway for 8-OHdG removal.
Experimental Quantification of 8-OHdG

The measurement of 8-OHdG levels is a cornerstone of oxidative stress research. Several analytical techniques are employed, each with its own advantages and limitations.[5][]

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) Separates 8-OHdG from other DNA components, followed by sensitive electrochemical detection.High sensitivity and selectivity.[]Requires specialized equipment and can be time-consuming.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates 8-OHdG and identifies it based on its mass-to-charge ratio.High specificity and accuracy.[5]Expensive instrumentation; potential for ion suppression.
Enzyme-Linked Immunosorbent Assay (ELISA) Utilizes a specific antibody to detect 8-OHdG.High throughput and relatively low cost.[5][7]Potential for cross-reactivity and lower accuracy compared to chromatographic methods.[5]

Experimental Protocol: Quantification of Urinary 8-OHdG by LC-MS/MS

This protocol provides a general workflow for the analysis of 8-OHdG in urine samples, a common non-invasive method to assess systemic oxidative stress.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Centrifugation Centrifugation to remove particulates Urine_Sample->Centrifugation SPE Solid Phase Extraction (SPE) for cleanup and concentration Centrifugation->SPE Elution Elution of 8-OHdG SPE->Elution Injection Injection onto HPLC column Elution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Detection Ionization->Detection Quantification Quantification using internal standard Detection->Quantification Normalization Normalization to creatinine (B1669602) concentration Quantification->Normalization

Workflow for urinary 8-OHdG analysis by LC-MS/MS.

This compound: An Enigma in the Literature

In stark contrast to the wealth of information on 8-OHdG, "this compound" remains a largely uncharacterized molecule in the public scientific domain. Searches for this specific compound primarily yield listings in chemical supplier catalogs and compound databases. This suggests that while it may be available for purchase as a research chemical, it has not been the subject of extensive biological investigation, or at least, such studies are not widely published.

It is important to distinguish this compound from the more studied "3'-deoxy-3'-fluoroguanosine," which lacks the 8-hydroxy modification. 3'-deoxy-3'-fluoroguanosine (B39910) has been investigated for its antiviral properties. The introduction of a fluorine atom at the 3' position of the deoxyribose sugar is a common strategy in the design of nucleoside analogs to inhibit viral polymerases.

Putative Chemical Structure and Properties

Based on its name, we can infer the chemical structure of this compound. However, without experimental validation, its properties remain theoretical.

PropertyInferred Value
Molecular Formula C₁₀H₁₂FN₅O₄
Molecular Weight 285.23 g/mol
Key Features A hydroxyl group at the 8th position of the purine ring and a fluorine atom at the 3' position of the deoxyribose sugar.
Potential Research Applications: A Forward Look

While no experimental data is readily available, the structure of this compound suggests potential avenues for research:

  • As a modified DNA building block: Its incorporation into synthetic DNA could be used to study the effects of combined oxidative damage (8-hydroxy modification) and polymerase inhibition (3'-fluoro modification) on DNA replication and repair.

  • As a probe for DNA repair enzymes: It could be used to investigate the substrate specificity of DNA glycosylases like OGG1, which recognizes and excises 8-OHdG. The presence of the 3'-fluoro group might alter the binding and catalytic activity of these enzymes.

  • In antiviral research: Building on the known antiviral activity of other 3'-fluorinated nucleosides, this compound could be screened for its ability to inhibit viral replication.

Side-by-Side Comparison: A Data-Limited Overview

Due to the lack of experimental data for this compound, a direct, evidence-based comparison with 8-OHdG is not possible. The following table highlights what is known about 8-OHdG and what can only be inferred or is unknown for its fluorinated counterpart.

Feature8-Hydroxy-2'-deoxyguanosine (8-OHdG)This compound
Origin Product of oxidative DNA damage.[1]Synthetic; not known to occur naturally.
Biological Role Biomarker of oxidative stress and a mutagenic lesion.[2][3]Unknown; speculative roles in DNA repair studies or as an antiviral.
Key Structural Modification 8-hydroxy group on the guanine base.8-hydroxy group on the guanine base and a 3'-fluoro group on the deoxyribose.
Repair Pathway Primarily Base Excision Repair (BER).[4]Not applicable as it is not a known DNA lesion. How it might interact with repair enzymes is unknown.
Experimental Data Extensive data on its formation, repair, and quantification in various biological samples.[3][5][]No publicly available experimental data on its biological effects or quantification in biological systems.

Conclusion

8-OHdG stands as a critical molecule in the study of oxidative stress, with a robust body of literature detailing its formation, biological consequences, and methods for its detection. It serves as an invaluable tool for researchers investigating the role of oxidative damage in a wide array of diseases.

Conversely, this compound represents a frontier, a molecule with a defined structure but an undefined biological role. Its potential as a research tool is intriguing, but without experimental data, any comparison to the well-established 8-OHdG is purely speculative. For scientists in drug development and molecular biology, the story of these two guanine derivatives underscores the vastness of chemical space and the exciting potential that lies in both well-trodden paths and unexplored territories. Future research is needed to elucidate the properties of this compound and determine if it holds any promise as a valuable research tool or therapeutic agent.

References

Navigating Uncharted Waters: A Comparative Guide to the Validation of Analytical Methods for 8-Hydroxy-3'-deoxy-3'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the analysis of novel nucleoside analogs, this guide offers a strategic approach to validating analytical methods for 8-Hydroxy-3'-deoxy-3'-fluoroguanosine. Due to the limited availability of direct experimental data for this specific compound, this document provides a comparative analysis of well-established methods for the structurally similar and extensively studied molecule, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). By leveraging these validated techniques, researchers can establish a robust framework for the accurate and reliable quantification of this compound.

The core structural difference between this compound and 8-hydroxy-2'-deoxyguanosine lies in the substitution at the 3' position of the deoxyribose sugar, where a fluorine atom replaces a hydroxyl group. This modification, while potentially influencing the compound's polarity and chromatographic behavior, allows for the adaptation of existing analytical methodologies. This guide will focus on three principal techniques: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is contingent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative summary of the performance of HPLC-ECD, LC-MS/MS, and ELISA based on data from the analysis of 8-OHdG, which can serve as a benchmark for methods to be developed for this compound.

ParameterHPLC-ECDLC-MS/MSELISA
Principle Separation by chromatography, detection by electrochemical oxidationSeparation by chromatography, detection by mass-to-charge ratioAntigen-antibody binding with enzymatic signal amplification
Selectivity Good, but susceptible to interference from co-eluting electroactive speciesExcellent, highly specific due to parent and fragment ion monitoringGood, but potential for cross-reactivity with structurally similar molecules
Sensitivity (LOD) 3 nmol/L to 74 pM[1][2]As low as one lesion per 5 x 10^5 deoxyguanosines[3]Typically in the low ng/mL range
Precision (%RSD) < 10% desirable for good precision[4]Typically < 15%5-15%
Throughput ModerateHighHigh
Matrix Effects Can be significantCan be significant, often mitigated by internal standardsCan be significant, requires careful buffer selection and sample dilution
Instrumentation Cost ModerateHighLow

Experimental Protocols: A Foundation for Method Development

Detailed methodologies are crucial for the successful validation of any analytical method. The following protocols for 8-OHdG analysis provide a starting point for developing a method for this compound.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a sensitive and well-established method for the quantification of 8-OHdG and can be adapted for this compound.

Sample Preparation (Urine):

  • Centrifuge the urine sample to remove particulate matter.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration. C18 cartridges are commonly used.

  • Elute the analyte from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: An aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with an organic modifier like methanol (B129727) or acetonitrile (B52724).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: Electrochemical detector with a glassy carbon working electrode. The potential is set to oxidize the analyte.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior selectivity and sensitivity, making it the gold standard for the quantification of modified nucleosides.

Sample Preparation:

  • For biological fluids, a protein precipitation step (e.g., with acetonitrile or methanol) may be necessary.

  • For DNA samples, enzymatic or acidic hydrolysis is required to release the nucleosides.

  • Use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.

LC-MS/MS Parameters:

  • Chromatography: Similar to HPLC-ECD, a reversed-phase C18 column is often employed. Gradient elution is common to achieve better separation.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored for quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening large numbers of samples. The development of an ELISA for this compound would require a specific antibody.

General ELISA Protocol (Competitive Format):

  • Coat a microtiter plate with an antibody specific for this compound.

  • Block non-specific binding sites.

  • Add standards and samples, followed by the addition of a known amount of enzyme-conjugated this compound. The analyte in the sample competes with the conjugated analyte for antibody binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate that is converted by the enzyme to a colored product.

  • Measure the absorbance using a plate reader. The signal is inversely proportional to the concentration of the analyte in the sample.

Visualizing the Workflow and Method Comparison

To aid in the understanding of the validation process and the relationships between different analytical techniques, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Application MD_Start Define Analytical Target Profile MD_Selectivity Selectivity & Specificity Studies MD_Start->MD_Selectivity MD_Optimization Optimize Critical Parameters (e.g., Mobile Phase, Gradient) MD_Selectivity->MD_Optimization V_Linearity Linearity & Range MD_Optimization->V_Linearity Proceed to Validation V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ Limit of Detection (LOD) & Limit of Quantification (LOQ) V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Stability Solution Stability V_Robustness->V_Stability MA_Routine Routine Sample Analysis V_Stability->MA_Routine Implement Validated Method MA_QC Quality Control MA_Routine->MA_QC Analytical_Method_Comparison cluster_HPLC HPLC-ECD cluster_LCMS LC-MS/MS cluster_ELISA ELISA Analyte This compound HPLC_Principle Separation + Electrochemical Detection Analyte->HPLC_Principle LCMS_Principle Separation + Mass Spectrometry Analyte->LCMS_Principle ELISA_Principle Antigen-Antibody Binding Analyte->ELISA_Principle HPLC_Pros Pros: - Good Sensitivity - Moderate Cost HPLC_Principle->HPLC_Pros HPLC_Cons Cons: - Potential for Interference - Moderate Throughput HPLC_Principle->HPLC_Cons LCMS_Pros Pros: - Excellent Selectivity & Sensitivity - High Throughput LCMS_Principle->LCMS_Pros LCMS_Cons Cons: - High Instrument Cost - Matrix Effects LCMS_Principle->LCMS_Cons ELISA_Pros Pros: - High Throughput - Low Cost per Sample ELISA_Principle->ELISA_Pros ELISA_Cons Cons: - Requires Specific Antibody - Potential Cross-Reactivity ELISA_Principle->ELISA_Cons

References

A Comparative Structural Analysis of 8-Hydroxy and 3'-Fluoro Modifications in Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Critical Nucleic Acid Modifications

In the landscape of nucleic acid therapeutics and diagnostics, chemical modifications are paramount for enhancing stability, modulating structure, and improving efficacy. Among the myriad of available modifications, 8-hydroxy (an oxidative damage product) and 3'-fluoro (a synthetic modification) alterations present contrasting structural and functional implications. This guide provides a comprehensive comparative study of these two modifications, supported by experimental data and detailed protocols to aid researchers in their selection and application.

At a Glance: Key Structural and Thermodynamic Impacts

The introduction of 8-hydroxyguanine (B145757) (8-oxo-G) and 3'-fluoro modifications into oligonucleotides elicits distinct and often opposing effects on their structural integrity and thermodynamic stability. While 8-oxo-G is a common lesion arising from oxidative stress that can compromise genomic integrity, 3'-fluoro modifications are intentionally incorporated to bolster the stability and fine-tune the conformation of nucleic acid duplexes.

ModificationImpact on Duplex StabilityConformational EffectsBiological Significance
8-Hydroxyguanine (8-oxo-G) Generally destabilizingMinor perturbations to B-form DNA; can adopt syn conformation, leading to mispairing with adenine (B156593).A marker of oxidative stress; mutagenic lesion leading to G-to-T transversions; recognized and repaired by the Base Excision Repair (BER) pathway.[1]
3'-Fluoro Generally stabilizingInduces a C3'-endo (A-form like) sugar pucker; enhances binding affinity to RNA targets.Increases nuclease resistance; utilized in antisense oligonucleotides and siRNAs to improve therapeutic properties.

Quantitative Analysis of Thermodynamic Stability

The thermodynamic stability of nucleic acid duplexes is a critical parameter in the design of therapeutic oligonucleotides and diagnostic probes. The melting temperature (Tm), the temperature at which half of the duplex dissociates, is a direct measure of this stability. The following table summarizes the reported changes in Tm upon incorporation of 8-oxo-G and 3'-fluoro modifications.

Oligonucleotide Sequence ContextModificationΔTm (°C) per modificationReference
DNA:DNA duplex8-oxo-G opposite C-5 to -10[2][3]
RNA:RNA duplex8-oxo-G opposite C~ -10[4]
DNA:DNA duplex3'-Fluoro+1.3 to +2.0[5]
DNA:RNA duplex3'-Fluoro+4 to +5[6]

Note: ΔTm values can be sequence-dependent and influenced by the surrounding nucleotide composition.

Structural Impact: A Deeper Dive

8-Hydroxyguanine: A Subtle Disruption with Major Consequences

The 8-oxo-G modification introduces a hydroxyl group at the C8 position of guanine. While NMR and X-ray crystallography studies have shown that the overall B-form of a DNA duplex is largely maintained, the lesion can cause localized structural perturbations.[2][3][7] The most significant structural consequence of 8-oxo-G is its ability to adopt a syn glycosidic bond conformation, which facilitates mispairing with adenine (A) instead of the canonical cytosine (C). This mispairing is the molecular basis for the G-to-T transversion mutations frequently observed as a result of oxidative DNA damage.[8][9][10]

3'-Fluoro Modification: Engineering Stability and Conformation

The replacement of the 3'-hydroxyl group with a fluorine atom in the sugar moiety has profound effects on the nucleic acid structure. The high electronegativity of fluorine favors a C3'-endo sugar pucker, which is characteristic of an A-form helix. This conformational preference pre-organizes the oligonucleotide into a structure that is more favorable for binding to complementary RNA targets. This A-form-like geometry is a key reason for the observed increase in the thermal stability of duplexes containing 3'-fluoro modifications.[11]

Signaling Pathway and Biological Processing

The Base Excision Repair (BER) Pathway for 8-Oxo-Guanine

The cellular response to the presence of 8-oxo-G in DNA is primarily mediated by the Base Excision Repair (BER) pathway. This intricate process ensures the removal of the damaged base and restoration of the correct DNA sequence, thus safeguarding the genome from the mutagenic effects of oxidative stress.[12][13][14][15]

BER_Pathway cluster_0 Cellular Response to 8-oxo-G DNA DNA with 8-oxo-G:C pair OGG1 OGG1 (DNA Glycosylase) DNA->OGG1 Recognizes & excises 8-oxo-G AP_Site AP Site OGG1->AP_Site APE1 APE1 (AP Endonuclease) AP_Site->APE1 Cleaves phosphodiester backbone 5' to AP site Nick Single-Strand Nick APE1->Nick PolB DNA Polymerase β Nick->PolB Removes 5'-dRP & inserts correct nucleotide (dCMP) Gap_Filled Gap Filled (dCMP) PolB->Gap_Filled Ligase DNA Ligase III Gap_Filled->Ligase Seals the nick Repaired_DNA Repaired DNA Ligase->Repaired_DNA Experimental_Workflow cluster_1 Workflow for Synthesis and Analysis of Modified Oligonucleotides start Design of Modified Oligonucleotide synthesis Solid-Phase Phosphoramidite Synthesis (with modified phosphoramidites) start->synthesis deprotection Cleavage and Deprotection synthesis->deprotection purification Purification (e.g., HPLC) deprotection->purification analysis Structural & Functional Analysis purification->analysis ms Mass Spectrometry (Verify Mass) analysis->ms uv UV Thermal Denaturation (Determine Tm) analysis->uv nmr NMR Spectroscopy (3D Structure) analysis->nmr cd Circular Dichroism (Conformation) analysis->cd end Data Interpretation & Comparison ms->end uv->end nmr->end cd->end

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 8-Hydroxy-3'-deoxy-3'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 8-Hydroxy-3'-deoxy-3'-fluoroguanosine must adhere to stringent safety and disposal protocols due to its potential hazards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.

Hazard Profile and Safety Precautions

Always work within a certified chemical fume hood and wear appropriate personal protective equipment (PPE).[1][2] Avoid the formation of dust and aerosols.[1][2] Do not eat, drink, or smoke in areas where this compound is handled.

Quantitative Hazard Summary

As specific quantitative data for this compound is not available, the following table summarizes the qualitative hazards based on a representative safety data sheet for a similar compound.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 3) Toxic if swallowed.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Skin Sensitization (Category 1) May cause an allergic skin reaction.P280: Wear protective gloves/ protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage (Category 1) Causes serious eye damage.P280: Wear eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Reproductive Toxicity (Category 1B) May damage fertility or the unborn child.P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood.
Acute & Chronic Aquatic Hazard (Category 1) Very toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.

Experimental Protocols

No specific experimental protocols for the chemical deactivation of this compound were found in the provided search results. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for guidance on chemical neutralization procedures before disposal.

Spill and Waste Management

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Personal Protective Equipment: Don appropriate PPE, including a lab coat, safety goggles, face shield, and chemical-resistant gloves. For large spills or in poorly ventilated areas, a NIOSH-approved respirator may be necessary.[1]

  • Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste.[1] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the same type of container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Proper Disposal Procedure:

All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Collection:

    • Solid Waste: Collect in a clearly labeled, durable, and sealed container. The label should include "Hazardous Waste," the chemical name, and associated hazard symbols.

    • Liquid Waste: Collect in a compatible, leak-proof container. Do not mix with other waste streams unless explicitly permitted by your EHS department. The container must be clearly labeled as described above.

  • Storage: Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected by trained personnel.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Temporary Storage cluster_3 Final Disposal Start Generation of Waste (Unused compound, contaminated labware) Segregate Segregate Waste Streams (Solid vs. Liquid) Start->Segregate Collect_Solid Collect Solid Waste in Sealed, Labeled Container Segregate->Collect_Solid Solid Waste Collect_Liquid Collect Liquid Waste in Leak-proof, Labeled Container Segregate->Collect_Liquid Liquid Waste Store Store in Designated Hazardous Waste Area Collect_Solid->Store Collect_Liquid->Store EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Store->EHS_Pickup End Proper Disposal by Certified Vendor EHS_Pickup->End

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 8-Hydroxy-3'-deoxy-3'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 8-Hydroxy-3'-deoxy-3'-fluoroguanosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling this compound, a nucleoside analog. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally similar compounds, such as 8-Hydroxyguanosine, and general best practices for handling potentially cytotoxic and hazardous chemicals.[1][2][3] A conservative approach is essential to ensure personnel safety.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against potential exposure and is mandatory when handling this compound.[3] The following table summarizes the required PPE for various handling procedures.

Operation Required Personal Protective Equipment (PPE)
Receiving and Storage - Disposable gloves (nitrile, double-gloved recommended)
Weighing and Aliquoting (Solid Form) - Disposable gown or lab coat (fluid-resistant) - Double nitrile gloves[1] - Safety glasses with side shields or safety goggles[4] - A properly fitted N95 or higher-level respirator (if not handled in a certified chemical fume hood or ventilated balance enclosure)
Solution Preparation and Handling - Disposable gown or lab coat (fluid-resistant) - Double nitrile gloves[1] - Safety glasses with side shields or safety goggles[4] - Work should be conducted in a certified chemical fume hood[5]
Waste Disposal - Disposable gown or lab coat (fluid-resistant) - Double nitrile gloves - Safety glasses with side shields or safety goggles
Spill Cleanup - Disposable coveralls[6] - Double nitrile gloves - Safety goggles and face shield[1] - N95 respirator or higher - Shoe covers

Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure risk.

Receiving and Inspection
  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Wear single-use nitrile gloves during inspection.

  • If the container is compromised, implement spill cleanup procedures immediately.

  • Verify the label information matches the order details.

Storage
  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep it in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • The storage area should be restricted to authorized personnel.

Weighing and Aliquoting (Solid Form)
  • All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[5]

  • Wear the appropriate PPE as detailed in the table above.

  • Use dedicated spatulas and weighing boats.

  • Clean the balance and surrounding surfaces thoroughly after use.

Solution Preparation
  • Conduct all solution preparation activities within a certified chemical fume hood.[5]

  • Wear the appropriate PPE.

  • Add the solid compound to the solvent slowly to avoid splashing.

  • Ensure all containers are securely capped and clearly labeled with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation
  • Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, gowns, weighing boats, pipette tips) are considered contaminated and must be disposed of as hazardous chemical waste.[3]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.

Waste Collection and Labeling
  • Collect all hazardous waste in appropriate, leak-proof containers.

  • Label containers clearly with "Hazardous Waste," the chemical name (this compound), and any other components of the waste stream.

Final Disposal
  • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

  • Arrange for pickup and disposal by a certified hazardous waste management company.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receiving Receiving and Inspection storage Secure Storage receiving->storage weighing Weighing and Aliquoting (in Fume Hood) storage->weighing solution_prep Solution Preparation (in Fume Hood) weighing->solution_prep experiment Experimental Use solution_prep->experiment solid_waste Solid Waste (Gloves, Gowns) experiment->solid_waste liquid_waste Liquid Waste (Solutions, Rinses) experiment->liquid_waste sharps_waste Sharps Waste experiment->sharps_waste waste_collection Hazardous Waste Collection solid_waste->waste_collection liquid_waste->waste_collection sharps_waste->waste_collection

Caption: Workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.